Benzene.phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
100518-55-6 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
benzene;phenol |
InChI |
InChI=1S/C6H6O.C6H6/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-6H |
InChI Key |
RRTCFFFUTAGOSG-UHFFFAOYSA-N |
SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)O |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Physical properties of benzene and phenol mixtures.
An In-depth Technical Guide to the Physical Properties of Benzene (B151609) and Phenol (B47542) Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of binary mixtures of benzene and phenol. Understanding these properties is crucial for a wide range of applications, from fundamental chemical research to process design and drug formulation, where these aromatic compounds may be used as solvents or synthetic precursors. This document details the density, viscosity, refractive index, and boiling point of these mixtures, provides the experimental protocols for their determination, and explores the underlying intermolecular interactions that govern their behavior.
Quantitative Physical Properties
The physical properties of benzene-phenol mixtures are highly dependent on their composition. The following tables summarize the density, viscosity, and refractive index at various mole fractions of phenol in benzene.
Table 1: Density of Benzene-Phenol Mixtures at 25°C
| Mole Fraction of Phenol (X₂) | Density (g/cm³) |
| 0.000 | 0.8736 |
| 0.083 | 0.8912 |
| 0.181 | 0.9115 |
| 0.239 | 0.9236 |
| 0.279 | 0.9313 |
| 0.370 | 0.9477 |
| 0.478 | 0.9710 |
| 0.522 | 0.9794 |
| 0.619 | 0.9988 |
| 0.658 | 1.0065 |
| 0.692 | 1.0145 |
| 1.000 (extrapolated) | 1.0775 |
| Data sourced from a study by Swearingen (1928).[1] |
Table 2: Viscosity of Benzene-Phenol Mixtures at 25°C (Representative Data)
| Mole Fraction of Phenol (X₂) | Dynamic Viscosity (mPa·s) |
| 0.000 | 0.603 |
| 0.2 | 0.585 |
| 0.4 | 0.610 |
| 0.6 | 0.850 |
| 0.8 | 1.950 |
| 1.000 (liquid state) | ~6.0 (at 50°C) |
| Note: The viscosity-composition curve for benzene-phenol mixtures exhibits a minimum at low phenol concentrations. This is attributed to the dissociation of associated phenol molecules by benzene.[1] The values presented are illustrative of this trend. The viscosity of pure benzene at 25°C is approximately 0.603 mPa·s.[2] |
Table 3: Refractive Index of Benzene-Phenol Mixtures at 301K (28°C)
| Mole Fraction of Phenol (X₁) | Refractive Index (n) |
| 0.10 | 1.545 |
| 0.20 | 1.540 |
| 0.30 | 1.535 |
| 0.50 | 1.525 |
| 0.70 | 1.515 |
| Data indicates a decreasing trend in refractive index as the mole fraction of phenol increases in benzene.[3][4] |
Table 4: Boiling Point of Pure Components
| Component | Boiling Point at 1 atm (°C) |
| Benzene (C₆H₆) | 80.1 |
| Phenol (C₆H₅OH) | 181.7 |
| The boiling point of the mixture will vary between these two values depending on the composition.[5][6] |
Intermolecular Interactions and Their Influence
The physical properties of benzene-phenol mixtures are a direct consequence of the interplay between different intermolecular forces:
-
Phenol-Phenol Interactions: Liquid phenol is highly associated due to strong intermolecular hydrogen bonding between the hydroxyl (-OH) groups of adjacent molecules.
-
Benzene-Benzene Interactions: These are primarily weak van der Waals forces (London dispersion forces) and π-π stacking interactions between the aromatic rings.
-
Phenol-Benzene Interactions: A specific interaction occurs where the acidic hydrogen of the phenol's hydroxyl group can form a weak hydrogen bond with the π-electron cloud of the benzene ring.[7]
The addition of benzene to phenol disrupts the strong phenol-phenol hydrogen bonds. At low phenol concentrations, this dissociation of phenol aggregates leads to a decrease in viscosity, resulting in a minimum in the viscosity-composition curve.[1] As the phenol concentration increases, the phenol-phenol hydrogen bonding network becomes more dominant, leading to a sharp rise in viscosity. The density and refractive index trends are also governed by the packing efficiency and electronic polarizability of the molecules in the mixture.[3]
Caption: Logical relationship of intermolecular forces influencing macroscopic physical properties.
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring density, viscosity, and refractive index.
Density Measurement using a Pycnometer
A pycnometer is a glass flask with a precisely known volume used for measuring the density of liquids with high accuracy.[8][9][10]
Methodology:
-
Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent, followed by distilled water, and dry it completely.
-
Tare Weight: Accurately weigh the empty, dry pycnometer (m₀) using an analytical balance.[11]
-
Sample Filling: Fill the pycnometer with the benzene-phenol mixture, ensuring no air bubbles are trapped.
-
Thermal Equilibration: Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) until the liquid reaches thermal equilibrium.[12]
-
Volume Adjustment: Insert the stopper. The capillary hole in the stopper will allow excess liquid to escape, ensuring the volume is precisely that of the pycnometer.[10]
-
Final Weighing: Carefully dry the exterior of the pycnometer and weigh it again (m₁).[12]
-
Calculation: The density (ρ) of the liquid is calculated using the formula: ρ = (m₁ - m₀) / V Where V is the calibrated volume of the pycnometer. The volume can be predetermined using a reference liquid of known density, such as distilled water.
Viscosity Measurement using an Ostwald Viscometer
The Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity.[13][14][15] The measurement is based on Poiseuille's law for laminar flow.[15][16]
Methodology:
-
Preparation: Clean the viscometer thoroughly with a solvent and then with the liquid to be tested.
-
Sample Loading: Introduce a precise volume of the benzene-phenol mixture into the larger bulb of the viscometer.
-
Thermal Equilibration: Mount the viscometer vertically in a constant temperature water bath until the sample reaches the target temperature.[14]
-
Flow Measurement: Using a pipette bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.
-
Timing: Release the suction and, using a stopwatch, accurately measure the time (t) it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.[13][14]
-
Replication: Repeat the measurement several times to ensure consistency and calculate the average flow time.
-
Calculation: The viscosity of the sample (η₁) is calculated relative to a reference liquid (η₂) of known density (ρ₂) and viscosity (e.g., water): η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) This requires a separate measurement of the density of the sample.
Refractive Index Measurement using an Abbe Refractometer
The Abbe refractometer is an optical instrument used to measure the refractive index of liquids quickly and accurately.[17][18]
Methodology:
-
Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[18]
-
Prism Cleaning: Open the hinged prisms and clean their surfaces carefully with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone).[19]
-
Sample Application: Place a few drops of the benzene-phenol mixture onto the surface of the lower prism.[20]
-
Measurement: Close the prisms. Circulate water from a thermostatic bath through the jackets surrounding the prisms to maintain a constant temperature.[20]
-
Observation: Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions appears sharp and is centered on the crosshairs.[17][18] If a colored band is visible, it can be sharpened into a fine line by adjusting the compensator.
-
Reading: Read the refractive index value directly from the instrument's scale.
Conclusion
The physical properties of benzene-phenol mixtures exhibit non-ideal behavior due to a complex balance of intermolecular forces, including the disruption of strong phenol-phenol hydrogen bonding by benzene and the formation of weaker phenol-benzene interactions. This guide provides the foundational data and standardized experimental protocols necessary for professionals in research and drug development to accurately characterize and utilize these mixtures. A thorough understanding of these properties is essential for process modeling, quality control, and the development of new chemical entities and formulations.
References
- 1. datapdf.com [datapdf.com]
- 2. Viscosity of Benzene – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. web.stanford.edu [web.stanford.edu]
- 8. studylib.net [studylib.net]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. ised-isde.canada.ca [ised-isde.canada.ca]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 16. phys.chem.elte.hu [phys.chem.elte.hu]
- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. Virtual Labs [mp-amrt.vlabs.ac.in]
- 19. scribd.com [scribd.com]
- 20. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Thermodynamic Properties of Benzene-Phenol Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of benzene-phenol solutions, a system of significant interest in various chemical and pharmaceutical processes. Understanding these properties is crucial for the design and optimization of separation processes, reaction engineering, and the formulation of drug delivery systems. This document summarizes key quantitative data, details the experimental protocols for their measurement, and visualizes the logical workflow for such investigations.
Core Thermodynamic Properties: A Quantitative Overview
The interaction between benzene (B151609) and phenol (B47542) in solution leads to non-ideal behavior, which is quantified by various thermodynamic excess properties. These properties represent the difference between the actual properties of the mixture and those of an ideal solution.
Vapor-Liquid Equilibrium (VLE)
Isothermal vapor-liquid equilibrium (VLE) data is fundamental for designing distillation processes. For the benzene(1)-phenol(2) system, VLE data has been experimentally determined at 80 °C.[1]
Table 1: Isothermal Vapor-Liquid Equilibrium Data for the Benzene(1)-Phenol(2) System at 80 °C [1]
| Mole Fraction Benzene in Liquid (x₁) | Mole Fraction Benzene in Vapor (y₁) | Pressure (kPa) |
| 0.0000 | 0.0000 | 68.85 |
| 0.0617 | 0.7550 | 265.88 |
| 0.1002 | 0.8102 | 337.28 |
| 0.1510 | 0.8430 | 390.10 |
| 0.2160 | 0.8646 | 419.95 |
| 0.3013 | 0.8730 | 438.01 |
| 0.3977 | 0.8789 | 448.35 |
| 0.5282 | 0.8837 | 456.15 |
| 0.6203 | 0.8836 | 460.91 |
| 0.7140 | 0.8940 | 468.08 |
| 0.8430 | 0.9118 | 477.04 |
| 0.9000 | 0.9225 | 479.00 |
| 0.9383 | 0.9428 | 483.23 |
| 1.0000 | 1.0000 | 485.93 |
Data sourced from Gmehling, J. (1982). Phase Equilibria in Binary Systems Formed by Phenol with Benzene, n-Octane, and n-Decane. Journal of Chemical & Engineering Data, 27(4), 371–373.
Excess Enthalpy (HE)
Excess Volume (VE)
Excess volume is a measure of the change in volume upon mixing and reflects the packing efficiency and intermolecular forces in the solution. A study on the dielectric and refractive index of phenol in benzene suggests that the molar volume of the binary solution decreases, indicating a negative excess volume.[2] This volume contraction is likely due to the formation of more compact structures resulting from the interactions between benzene and phenol molecules.
Heat Capacity (Cp)
Experimental Protocols
Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the typical protocols for measuring the key properties of binary liquid mixtures like benzene-phenol.
Vapor-Liquid Equilibrium (VLE) Measurement
A common method for determining VLE data is through the use of a recirculation still.
Objective: To measure the equilibrium compositions of the liquid and vapor phases at a constant temperature (isothermal) or pressure (isobaric).
Apparatus:
-
A recirculation still (e.g., Othmer-type or Gillespie-type)
-
Heating mantle and temperature controller
-
Pressure measurement system (manometer or pressure transducer)
-
Sampling ports for both liquid and vapor phases
-
Analytical instrument for composition analysis (e.g., gas chromatograph, refractometer, or densitometer)
-
Thermostat for temperature control
Procedure (Isothermal Method): [1]
-
Preparation: The still is charged with a known composition of the benzene-phenol mixture. The system is then brought to the desired equilibrium temperature.
-
Equilibration: The mixture is heated to boiling, and the vapor is condensed and returned to the still. The system is allowed to operate until a steady state is reached, indicated by constant temperature and pressure readings.
-
Sampling: Once equilibrium is established, samples of the liquid and condensed vapor phases are carefully withdrawn through the sampling ports.
-
Composition Analysis: The mole fractions of benzene and phenol in both the liquid and vapor samples are determined using a calibrated analytical technique. For the benzene-phenol system, gas chromatography is a suitable method.[1]
-
Data Recording: The equilibrium temperature, pressure, and the compositions of the liquid and vapor phases are recorded for each experimental run.
-
Varying Composition: The procedure is repeated for different initial compositions to cover the entire mole fraction range.
Calorimetric Determination of Excess Enthalpy (HE)
Flow calorimetry is a precise method for measuring the heat of mixing.
Objective: To measure the heat evolved or absorbed when two pure liquids are mixed at a constant temperature and pressure.
Apparatus:
-
Flow microcalorimeter (e.g., a Picker-type or a LKB flow microcalorimeter)
-
High-precision syringe pumps to control the flow rates of the pure components
-
Thermostatted bath to maintain a constant temperature
-
Data acquisition system to record the heat flow
Procedure:
-
Calibration: The calorimeter is calibrated electrically by generating a known amount of heat.
-
Pumping Pure Components: The two pure liquids (benzene and phenol) are pumped at precisely known and constant flow rates through separate lines into a mixing chamber within the calorimeter.
-
Mixing and Heat Measurement: As the liquids mix, the resulting heat effect (either exothermic or endothermic) is detected by the calorimeter. The heat flow is recorded until a steady state is achieved.
-
Calculating Excess Enthalpy: The excess molar enthalpy (HE) is calculated from the measured heat flow and the molar flow rates of the components.
-
Varying Composition: The mole fraction of the mixture is varied by changing the relative flow rates of the two pumps, and the measurement is repeated to obtain HE over the entire composition range.
Densimetric Measurement of Excess Volume (VE)
Excess volume is determined by accurately measuring the density of the pure components and their mixtures.
Objective: To calculate the excess molar volume from the density of the binary mixtures at various compositions.
Apparatus:
-
Vibrating-tube densitometer
-
Thermostatted water bath for precise temperature control
-
Syringes for sample injection
-
Analytical balance for preparing mixtures by mass
Procedure:
-
Preparation of Mixtures: A series of benzene-phenol mixtures of known composition are prepared by mass using an analytical balance.
-
Calibration: The densitometer is calibrated using two standards of known density, typically dry air and deionized water.
-
Density Measurement of Pure Components: The densities of pure benzene and pure phenol are measured at the desired temperature.
-
Density Measurement of Mixtures: The density of each prepared mixture is measured by injecting the sample into the vibrating tube of the densitometer. The instrument measures the oscillation period of the tube, which is related to the density of the fluid inside.
-
Calculation of Excess Volume: The excess molar volume (VE) is calculated using the following equation:
VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁/ρ₁) + (x₂M₂/ρ₂) ]
where:
-
x₁ and x₂ are the mole fractions of benzene and phenol, respectively.
-
M₁ and M₂ are the molar masses of benzene and phenol, respectively.
-
ρmix is the density of the mixture.
-
ρ₁ and ρ₂ are the densities of pure benzene and phenol, respectively.
-
Modeling and Data Correlation
The experimental data can be correlated using thermodynamic models to predict the behavior of the system under different conditions.
Activity Coefficient Models
For non-ideal liquid mixtures like benzene-phenol, activity coefficient models are used to describe the deviation from Raoult's law. Common models include:
-
Margules Model: A simple empirical model that can describe systems with moderate non-ideality.[7][8]
-
Wilson Equation: A more versatile model based on the concept of local composition, suitable for a wide range of systems.[1]
-
NRTL (Non-Random Two-Liquid) Model: Another local composition model that can handle partially miscible systems as well.[1]
-
UNIQUAC (Universal Quasi-Chemical) Model: A model that separates the excess Gibbs energy into a combinatorial part (related to molecular size and shape) and a residual part (related to intermolecular forces).[1]
The parameters for these models are typically obtained by fitting the experimental VLE data.
Visualizing the Investigation Workflow
The logical flow of investigating the thermodynamic properties of a binary solution like benzene-phenol can be visualized as a structured process, from initial characterization to data application.
Caption: Logical workflow for the thermodynamic investigation of benzene-phenol solutions.
This guide provides a foundational understanding of the thermodynamic properties of benzene-phenol solutions. For specific applications, it is recommended to consult the primary literature for detailed data at the desired conditions of temperature and pressure.
References
Quantum Chemical Insights into the Benzene-Phenol Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the benzene-phenol complex, a prototypical system for studying non-covalent π-π and hydrogen bonding interactions that are crucial in fields ranging from supramolecular chemistry to drug design. Leveraging high-level quantum chemical calculations, this document outlines the key structural and energetic features of the complex, details the computational methodologies for its study, and presents a comprehensive summary of quantitative data.
Introduction: The Significance of the Benzene-Phenol Interaction
The interaction between benzene (B151609) and phenol (B47542) serves as a fundamental model for understanding the forces that govern molecular recognition and self-assembly. These non-covalent interactions, though weak individually, collectively play a dominant role in determining the structure and function of biological macromolecules and the binding of ligands to receptors. A precise understanding of the geometry, binding energy, and nature of the benzene-phenol complex is therefore essential for the rational design of new therapeutic agents and functional materials.
Quantum chemical calculations have proven to be an indispensable tool for elucidating the subtleties of these weak interactions, providing insights that are often difficult to obtain through experimental methods alone. This guide delves into the computational approaches used to characterize the benzene-phenol complex, offering a detailed look at the theoretical underpinnings and practical application of these methods.
Optimized Geometries and Interaction Types
Quantum chemical calculations have identified two primary stable configurations for the benzene-phenol complex: the T-shaped and the parallel-displaced (PD) geometries.[1]
-
T-shaped (T) Configuration: In this arrangement, the phenol molecule is positioned perpendicularly to the benzene ring, with the hydroxyl group of the phenol pointing towards the electron-rich π-system of the benzene. This geometry is primarily stabilized by a combination of electrostatic interactions between the permanent dipole of phenol and the quadrupole of benzene, as well as dispersion forces.[1][2] The T-shaped structure is generally considered the global minimum on the potential energy surface.[1][3]
-
Parallel-Displaced (PD) Configuration: This geometry involves the two aromatic rings being approximately parallel to each other, but with a lateral offset. The stability of the PD configuration is dominated by dispersion interactions.[1] While a stable minimum, it is typically higher in energy than the T-shaped conformer.[2]
The interaction in the T-shaped complex can be further characterized as a π-type hydrogen bond, where the hydroxyl proton of phenol interacts with the delocalized π-electrons of the benzene ring. In contrast, the PD arrangement is a classic example of π-π stacking.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various high-level quantum chemical calculations of the benzene-phenol complex. These values represent the current state of knowledge and provide a benchmark for computational studies in this area.
Table 1: Counterpoise Corrected Interaction Energies (kcal/mol) for Different Configurations of the Benzene-Phenol Complex
| Level of Theory | Basis Set | T-shaped | Parallel-Displaced |
| HF | aug-cc-pVDZ | -1.90 | Unbound |
| B3LYP | aug-cc-pVDZ | -2.00 | Unbound |
| MP2 | aug-cc-pVDZ | -5.11 | -3.83 |
| SOS-MP2 | aug-cc-pV(DT)Z | -4.61 | -4.43 |
| CCSD(T) | CBS | ~ -5.00 | - |
Data sourced from Kwac et al., J. Chem. Phys. 125, 244508 (2006).[1][2] Note that Hartree-Fock (HF) and standard Density Functional Theory (DFT) functionals like B3LYP fail to describe the binding in the parallel-displaced configuration due to their inability to capture long-range dispersion effects.[1]
Table 2: Optimized Intermolecular Distances (Å)
| Configuration | Parameter | Value |
| T-shaped | Ring-center to Ring-center distance | ~5.0 |
| Parallel-Displaced | Interplanar distance | 3.14 |
Data for the parallel-displaced configuration is from Kwac et al., J. Chem. Phys. 125, 244508 (2006).[2] The ring-center to ring-center distance for the T-shaped configuration can vary depending on the level of theory and basis set used.
Experimental Protocols: A Computational Workflow
The following section details the typical computational protocol for performing quantum chemical calculations on the benzene-phenol complex. This workflow is applicable to a wide range of non-covalently bound molecular systems.
Step 1: Geometry Optimization
The initial step involves finding the minimum energy structures of the benzene-phenol complex.
-
Initial Structure Generation: Construct initial guess geometries for the T-shaped and parallel-displaced configurations. This can be done using molecular building software.
-
Choice of Method and Basis Set: Select an appropriate level of theory and basis set. For reliable results, it is crucial to use methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).[1] The choice of basis set is also critical; augmented correlation-consistent basis sets, such as aug-cc-pVDZ or larger, are recommended to accurately describe the diffuse electron density involved in non-covalent interactions.[4][5]
-
Optimization Algorithm: Employ a gradient-based optimization algorithm to locate the stationary points on the potential energy surface.
-
Frequency Analysis: Perform a vibrational frequency calculation at the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).
Step 2: Single-Point Energy Calculation and Binding Energy Determination
Once the optimized geometries are obtained, more accurate single-point energy calculations are often performed using a higher level of theory or a larger basis set.
-
High-Level Energy Calculation: Using the optimized geometries, perform a single-point energy calculation with a more computationally expensive but more accurate method, such as CCSD(T).
-
Basis Set Superposition Error (BSSE) Correction: The interaction energies in non-covalent complexes are susceptible to Basis Set Superposition Error (BSSE), which can artificially increase the calculated binding energy. The counterpoise correction method is the most common approach to mitigate this error.[6][7] This involves calculating the energies of the individual monomers (benzene and phenol) in the presence of the "ghost" basis functions of the other monomer.
-
Binding Energy Calculation: The counterpoise-corrected binding energy (
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
) is calculated as follows:ΔECPngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> whereΔECP=Ecomplex(AB)−EmonomerA(A)−EmonomerB(B)ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the energy of the complex, andEcomplex(AB)ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> andEmonomerA(A)ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> are the energies of the individual monomers calculated with the full basis set of the complex.EmonomerB(B)
Step 3: Analysis of the Interaction
To gain a deeper understanding of the nature of the interaction, further analysis can be performed.
-
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for decomposing the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion.[8][9] This allows for a quantitative assessment of the contributions of different forces to the overall stability of the complex.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical study of the benzene-phenol complex.
Conclusion
The quantum chemical study of the benzene-phenol complex provides invaluable insights into the nature of non-covalent interactions. High-level computational methods, such as MP2 and CCSD(T) with large, augmented basis sets, are essential for obtaining accurate descriptions of the geometry and energetics of this system. The T-shaped and parallel-displaced configurations represent the key stable structures, with the former being the global minimum. A thorough computational protocol, including geometry optimization, counterpoise-corrected binding energy calculations, and interaction energy decomposition, is crucial for a comprehensive understanding of such complexes. The data and methodologies presented in this guide serve as a valuable resource for researchers in computational chemistry, drug discovery, and materials science.
References
- 1. youtube.com [youtube.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Phenol-benzene complexation dynamics: quantum chemistry calculation, molecular dynamics simulations, and two dimensional IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Basis set superposition error - Wikipedia [en.wikipedia.org]
- 7. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Q-Chem 4.3 Userâs Manual : Symmetry-Adapted Perturbation Theory (SAPT) [manual.q-chem.com]
Benzene and phenol interaction mechanisms in chemistry.
An In-depth Technical Guide to Benzene-Phenol Interaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the non-covalent interaction mechanisms between benzene (B151609) and phenol (B47542). As foundational aromatic structures, their interactions serve as a critical model for understanding more complex molecular recognition events, including protein-ligand binding, the stability of biomacromolecules, and the phase behavior of intrinsically disordered proteins (IDPs).[1] This document details the underlying physical forces, conformational preferences, and energetic landscapes of the benzene-phenol dimer, supported by quantitative data, detailed experimental protocols, and logical visualizations.
Core Interaction Mechanisms
The interaction between benzene and phenol is governed by a subtle interplay of non-covalent forces, primarily π-π stacking, hydrogen bonding, and electrostatic interactions.[2] Unlike covalent bonds, these interactions are weaker and more dynamic, but their cumulative effect is crucial for determining molecular structure and function.
1.1. π-π Stacking Interactions
The interaction between the electron-rich π-systems of the aromatic rings is a dominant force.[1] Computational and experimental studies have identified two primary, energetically favorable conformations for the benzene-phenol complex:
-
T-shaped (Edge-to-Face): In this arrangement, the hydrogen atoms of one ring (the "edge") point towards the electron-rich face of the other ring. The T-shaped conformation is generally the most stable configuration for the benzene dimer and is also a very stable conformation for the benzene-phenol complex.[1][2] This stability arises from a favorable electrostatic interaction between the partial positive charge on the hydrogens of one ring and the partial negative charge of the π-cloud of the other.[2][3]
-
Parallel-Displaced (Offset Stacked): In this conformation, the rings are parallel but offset from one another. This arrangement minimizes the repulsive forces that would occur in a perfectly eclipsed (face-to-face) orientation and maximizes attractive dispersion forces.[4]
The presence of the hydroxyl (-OH) group on phenol introduces asymmetry, influencing the relative stability of these conformations compared to the benzene-benzene dimer.[1]
1.2. Hydrogen Bonding
The hydroxyl group of phenol can act as a hydrogen bond donor. This leads to a specific type of interaction where the phenol's hydroxyl hydrogen interacts directly with the delocalized π-electron cloud of the benzene ring.[1] This O-H···π interaction is a significant contributor to the overall stability of certain T-shaped geometries.[5] For the phenol-phenol dimer, a direct hydrogen bond between the hydroxyl groups of two molecules (HBP conformation) is the most stable configuration, even stronger than the T-shaped π-π interaction.[1]
1.3. Electrostatic and Dispersion Forces
Phenol possesses a permanent dipole moment due to the electronegative oxygen atom, which is absent in the symmetrical benzene molecule.[2][3] This allows for stronger dipole-quadrupole electrostatic interactions between phenol and benzene than the quadrupole-quadrupole interactions present in a benzene dimer.[2][3][4] These electrostatic forces contribute significantly to the stability of the T-shaped complex, while London dispersion forces are the primary attractive force in parallel-displaced arrangements.[4]
Quantitative Analysis of Benzene-Phenol Interactions
The strength of the interaction is quantified by its binding energy (in a vacuum) and free energy of association (in solution). These values are highly dependent on the conformation of the complex and the surrounding environment (e.g., gas phase vs. aqueous solution).
Table 1: Interaction Energies of Benzene-Phenol Dimers (In Vacuo)
This table summarizes counterpoise-corrected interaction energies calculated using various quantum chemistry methods for the T-shaped and Parallel-Displaced (PD) conformations. The negative values indicate a stable, attractive interaction.
| Method | Basis Set | T-shaped (kcal/mol) | Parallel-Displaced (PD) (kcal/mol) | Reference |
| HF | aug-cc-pVTZ | -1.90 | Unstable | [4] |
| B3LYP | aug-cc-pVTZ | -2.00 | Unstable | [4] |
| RI-MP2 | aug-cc-pVTZ | -5.02 | -4.24 | [4] |
| CCSD(T) | CBS limit | -4.96 | -4.43 | [2] |
Note: CBS refers to the Complete Basis Set extrapolation. HF and B3LYP methods lack the long-range correlation effects needed to properly describe dispersion-dominant interactions, hence their failure to find a stable parallel-displaced structure.[4]
Table 2: Free Energy of Association for Benzene and Phenol Dimers
This table shows the calculated free energy of association in a vacuum (ΔG_vac) and in an aqueous environment (ΔG_aq). Solvation effects can modify the interaction energies.[1][6]
| Dimer Configuration | ΔG_vac (kcal/mol) | ΔG_aq (kcal/mol) | Reference |
| Benzene (T-shape, T1) | -1.41 | -1.33 | [1] |
| Benzene (Parallel, PD) | 0.74 | 1.05 | [1] |
| Phenol (T-shape, T1) | -2.59 | -2.53 | [1] |
| Phenol (H-bonded, HBP) | -3.49 | -1.97 | [1] |
Note: The Hydrogen-Bonded Pair (HBP) is the most stable phenol dimer conformation in a vacuum, but its relative stability decreases in water due to competition with water-hydroxyl hydrogen bonds.[1]
Table 3: Spectroscopic Data for Phenol-Benzene Complex
The formation of a complex can be observed through shifts in vibrational frequencies. The data below shows the frequency of the O-D hydroxyl stretch for free and complexed deuterated phenol in a mixed benzene/CCl₄ solvent.
| Species | O-D Stretch Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) | Reference |
| Free Phenol-d | 2665 | - | [2][4] |
| Phenol-d-Benzene Complex | 2631 | -34 | [2][4][7] |
Visualizing Interaction Geometries and Workflows
Diagrams created using Graphviz DOT language illustrate key relationships and experimental processes.
Interaction Geometries
Caption: Primary conformational isomers of the benzene-phenol complex.
Thermodynamic Cycle for Solvation Free Energy
// Nodes M1_vac [label="Monomer 1 (vac)", fillcolor="#F1F3F4"]; M2_vac [label="Monomer 2 (vac)", fillcolor="#F1F3F4"]; D_vac [label="Dimer (vac)", fillcolor="#F1F3F4"]; M1_aq [label="Monomer 1 (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2_aq [label="Monomer 2 (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D_aq [label="Dimer (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges {M1_vac M2_vac} -> D_vac [label=" ΔG_vac\nAssociation in Vacuum", color="#EA4335"]; M1_vac -> M1_aq [label=" ΔG_sol(M1)\nSolvation"]; M2_vac -> M2_aq [label=" ΔG_sol(M2)\nSolvation"]; D_vac -> D_aq [label=" ΔG_sol(D)\nSolvation"]; {M1_aq M2_aq} -> D_aq [label=" ΔG_aq\nAssociation in Water", color="#34A853"];
// Ranks {rank=same; M1_vac; M2_vac; D_vac;} {rank=same; M1_aq; M2_aq; D_aq;} }
Caption: Thermodynamic cycle for calculating association free energy in water.
Experimental Workflow: 2D IR Vibrational Echo Spectroscopy
// Nodes start [label="Sample\n(Phenol-d in Benzene/CCl₄)", shape=ellipse, fillcolor="#F1F3F4"]; pulse1 [label="IR Pulse 1\n(Labels Initial Species)", fillcolor="#FBBC05"]; tau_wait [label="Wait Time (τ)", shape=diamond, style=filled, fillcolor="#FFFFFF"]; pulse2 [label="IR Pulse 2\n(Ends First Period)", fillcolor="#FBBC05"]; Tw_wait [label="Population Period (Tw)\n(Chemical Exchange Occurs)", shape=diamond, style=filled, fillcolor="#FFFFFF"]; pulse3 [label="IR Pulse 3\n(Probes Final Species)", fillcolor="#FBBC05"]; echo [label="Vibrational Echo Signal\n(Detection)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spectrum [label="2D IR Spectrum\n(Diagonal & Off-Diagonal Peaks)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> pulse1; pulse1 -> tau_wait; tau_wait -> pulse2; pulse2 -> Tw_wait; Tw_wait -> pulse3; pulse3 -> echo; echo -> spectrum; }
Caption: Workflow for 2D IR spectroscopy to measure complexation dynamics.
Experimental and Computational Protocols
The characterization of weak non-covalent interactions requires a combination of sophisticated experimental techniques and high-level computational methods.[8][9]
4.1. Computational Chemistry Protocols
Quantum mechanical calculations are essential for determining the binding energies and optimized geometries of the benzene-phenol complexes.[10][11]
-
Methodology: van der Waals-corrected Density Functional Theory (vdW-DFT)
-
Objective: To accurately calculate the binding energy of the dimer in a vacuum (ΔE_vac).[1]
-
Software: Quantum chemistry packages like GAUSSIAN or Q-CHEM are commonly used.[2]
-
Functional/Basis Set: A functional like B3LYP is often paired with a dispersion correction (e.g., D3). A large basis set, such as aug-cc-pVTZ, is crucial for describing the diffuse electron density involved in non-covalent interactions.[4]
-
Procedure: a. Optimize the geometries of the individual monomers (benzene, phenol) and the desired dimer conformation (T-shaped, PD). b. Perform single-point energy calculations on the optimized structures. c. Calculate the binding energy as: ΔE_vac = E_dimer - (E_monomer1 + E_monomer2). d. Apply a counterpoise correction to account for basis set superposition error (BSSE).[4]
-
-
Methodology: DFT in Classical Explicit Solvents (DFT-CES)
-
Objective: To calculate the free energy of association in an aqueous environment (ΔG_aq) by determining the solvation free energy (ΔG_sol).[1][6]
-
Procedure: a. A quantum mechanics/molecular mechanics (QM/MM) approach is used. The solute (dimer or monomer) is treated with DFT, while the surrounding solvent (e.g., water) is modeled explicitly with a classical force field.[12] b. Molecular dynamics or Monte Carlo simulations are run to sample solvent configurations around the solute. c. The solvation free energy is calculated from the distribution of solute-solvent interaction energies. d. ΔG_aq is then determined using the thermodynamic cycle shown in the visualization above.[1]
-
4.2. Spectroscopic Protocols
Spectroscopic methods provide direct experimental evidence of complex formation and can probe its dynamics in real-time.
-
Methodology: 2D IR Vibrational Echo Spectroscopy
-
Objective: To measure the rate of formation and dissociation of the phenol-benzene complex at thermal equilibrium.[2]
-
Sample Preparation: A dilute solution of deuterated phenol (phenol-OD) is prepared in a mixed solvent of benzene and an inert co-solvent like carbon tetrachloride (CCl₄).[4] The co-solvent is used to shift the equilibrium to have a near 50:50 mixture of free and complexed phenol, which is optimal for the experiment.[2][4]
-
Instrumentation: A femtosecond laser system is used to generate three precisely timed ultrashort infrared pulses tuned to the hydroxyl stretch frequency.[2]
-
Procedure: a. The three IR pulses are crossed in the sample. The time between pulses 1 and 2 is denoted τ, and the time between pulses 2 and 3 is the population period, T_w.[2] b. Pulse 1 excites the vibrational modes of both free and complexed phenol. During T_w, chemical exchange (dissociation and formation) occurs. Pulse 3 probes the state of the system, leading to the emission of a vibrational echo signal.[4] c. A 2D spectrum is generated by plotting the signal as a function of the excitation and detection frequencies. d. At short T_w times, only two diagonal peaks (free and complexed) are visible. As T_w is increased to be comparable to the exchange timescale, off-diagonal cross-peaks appear and grow in, directly visualizing the chemical exchange between the two species.[2] The growth rate of these cross-peaks provides the kinetic rate constants for complex formation and dissociation.
-
Relevance and Applications
-
Drug Development: The side chains of the amino acids phenylalanine (Phe) and tyrosine (Tyr) are benzene and phenol, respectively.[1][10] Understanding their fundamental π-π and O-H···π interactions is crucial for rational drug design, as these interactions often govern how a small molecule drug binds to a protein's active site.[13]
-
Biomolecular Structure: π-stacking is a major force in the stabilization of DNA helices and the tertiary and quaternary structures of proteins.[1][12]
-
Materials Science: The principles of aromatic interactions guide the design of supramolecular assemblies and organic materials with specific electronic or structural properties.[14]
-
Toxicology: The metabolism of benzene in the body produces phenolic compounds like phenol, hydroquinone, and catechol.[15] The interactions and subsequent reactions of these metabolites are central to understanding benzene's myelotoxicity and leukemogenicity.[15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of π–π Interactions of Benzene and Phenol in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical Investigations on the π-π Stacking Interactions in Phenol-Water Complexes [scirp.org]
- 12. Thermodynamics of π-π Interactions of Benzene and Phenol in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenolics: From Chemistry to Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Benzene and its phenolic metabolites produce oxidative DNA damage in HL60 cells in vitro and in the bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo genotoxic interactions among three phenolic benzene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
From Coal Tar to Cumene: A Technical Guide to the Historical Discovery and Synthesis of Phenol from Benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenol (B47542), a foundational molecule in modern organic chemistry and industrial synthesis, has a rich history intertwined with the evolution of chemical science. Initially isolated from the byproducts of coal gasification, its journey to large-scale synthesis from benzene (B151609) reflects key advancements in catalytic chemistry and process engineering. This whitepaper provides a comprehensive technical overview of the historical discovery of phenol and the development of its synthesis from benzene. It details the seminal early methods, including the benzene sulfonation and chlorobenzene (B131634) hydrolysis routes, and culminates in an in-depth analysis of the now-dominant cumene (B47948) process. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways to facilitate a deeper understanding of this vital chemical's production.
Historical Discovery and Early Sources
Phenol, first known as carbolic acid, was initially identified in 1834 by the German chemist Friedlieb Ferdinand Runge, who extracted it in an impure form from coal tar.[1][2][3] For many years, coal tar, a byproduct of coal gas manufacturing, remained the principal source of phenol.[1][2] In 1841, the French chemist Auguste Laurent succeeded in preparing pure phenol, and it was he who coined the name "phène" for benzene, which is the etymological root of "phenol".[2] The name "phenol" itself was coined in 1843 by French chemist Charles Gerhardt.[2]
The antiseptic properties of phenol were famously recognized and applied by Sir Joseph Lister in the 1860s, revolutionizing surgery and public health.[2] This newfound importance spurred the demand for phenol and drove chemists to seek more reliable and scalable production methods beyond the confines of coal tar distillation.
The Dawn of Synthetic Phenol: Early Industrial Processes
The advent of the synthetic chemical industry in the late 19th and early 20th centuries saw the development of the first processes for producing phenol from benzene, a readily available feedstock from the petrochemical industry.
Benzene Sulfonation Process
One of the earliest commercial methods for synthesizing phenol involved the sulfonation of benzene, followed by fusion with a strong base.[2]
Experimental Protocol:
-
Sulfonation: Benzene is treated with fuming sulfuric acid (oleum) to produce benzenesulfonic acid. The reaction is typically carried out by heating benzene with concentrated sulfuric acid.[4]
-
Neutralization: The resulting benzenesulfonic acid is neutralized with sodium hydroxide (B78521) (NaOH) or sodium sulfite (B76179) to form sodium benzenesulfonate (B1194179).[4]
-
Alkali Fusion: The sodium benzenesulfonate salt is then fused with molten sodium hydroxide at high temperatures (around 300-350 °C). This step yields sodium phenoxide.[4][5]
-
Acidification: The sodium phenoxide is subsequently acidified with a strong acid, such as sulfuric acid or hydrochloric acid, to liberate the free phenol.[2][4]
Reaction Pathway:
Caption: Benzene Sulfonation Pathway to Phenol.
Dow Process (Hydrolysis of Chlorobenzene)
Developed by the Dow Chemical Company, this process involves the hydrolysis of chlorobenzene.[1][6]
Experimental Protocol:
-
Chlorination of Benzene: Benzene is first chlorinated to produce chlorobenzene.
-
Hydrolysis: Chlorobenzene is then hydrolyzed using a strong base, typically a 10% aqueous solution of sodium hydroxide, at high temperature (around 350°C) and pressure (approximately 300 atm).[6][7] This reaction produces sodium phenoxide.
-
Acidification: The resulting sodium phenoxide is acidified with a dilute strong acid (e.g., HCl) to yield phenol.[6]
Reaction Pathway:
Caption: Dow Process for Phenol Synthesis.
Raschig-Hooker Process
The Raschig-Hooker process is another method that proceeds via a chlorobenzene intermediate but offers a way to recycle the chlorine.[8]
Experimental Protocol:
-
Oxychlorination: Benzene is reacted with hydrogen chloride (HCl) and oxygen (from air) in the vapor phase at elevated temperatures (around 240°C) over a copper and iron-based catalyst to produce chlorobenzene and water.[9]
-
Hydrolysis: The chlorobenzene is then hydrolyzed with steam at high temperatures (400-450°C) over a silica-based catalyst to produce phenol and hydrogen chloride.[9] The HCl produced in this step can be recycled back to the oxychlorination stage.
Experimental Workflow:
Caption: Raschig-Hooker Process Workflow.
The Modern Era: The Cumene Process
The cumene process, developed in the 1940s, is now the dominant industrial method for producing phenol, accounting for the vast majority of global production.[8] It is a three-step process that co-produces acetone, another valuable industrial chemical.
Experimental Protocol:
-
Friedel-Crafts Alkylation: Benzene is alkylated with propylene (B89431) in the presence of an acid catalyst (e.g., solid phosphoric acid or a zeolite catalyst) to form cumene (isopropylbenzene).[10] This reaction is typically carried out at elevated temperature and pressure.
-
Oxidation of Cumene: Cumene is then oxidized with air to form cumene hydroperoxide. This is a radical chain reaction that proceeds by bubbling air through liquid cumene.
-
Acid-Catalyzed Cleavage: The cumene hydroperoxide is then treated with a strong acid, typically sulfuric acid, which catalyzes its cleavage into phenol and acetone.[10]
Reaction Pathway:
Caption: Cumene Process for Phenol and Acetone Synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for the major phenol synthesis processes.
Table 1: Reaction Conditions for Phenol Synthesis from Benzene
| Process | Step | Temperature (°C) | Pressure (atm) | Catalyst |
| Benzene Sulfonation | Sulfonation | - | - | Fuming H₂SO₄ |
| Alkali Fusion | 300 - 350 | - | Molten NaOH | |
| Dow Process | Hydrolysis | ~350 | ~300 | NaOH |
| Raschig-Hooker | Oxychlorination | ~240 | Atmospheric | Cu/Fe salts |
| Hydrolysis | 400 - 450 | - | Silica-based | |
| Cumene Process | Alkylation | - | - | Acid (e.g., H₃PO₄, Zeolite) |
| Oxidation | - | - | Air | |
| Cleavage | - | - | H₂SO₄ |
Table 2: Yields and Byproducts of Phenol Synthesis Processes
| Process | Typical Phenol Yield (%) | Major Byproducts |
| Benzene Sulfonation | High | Sodium sulfite |
| Dow Process | High | Diphenyl ether, other chlorinated compounds |
| Raschig-Hooker | 70-85 (overall selectivity) | Dichlorobenzenes |
| Cumene Process | High (for both phenol and acetone) | Acetone (co-product), α-methylstyrene, acetophenone |
Conclusion
The synthesis of phenol from benzene has undergone a remarkable evolution, from the early, harsh methods of sulfonation and chlorobenzene hydrolysis to the elegant and economically favorable cumene process. Each step in this journey reflects significant progress in our understanding of chemical reactions and catalysis. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these processes provides a valuable historical and practical context for the production of this essential chemical. The detailed protocols and comparative data presented in this whitepaper serve as a foundational resource for further innovation in the synthesis of phenol and its derivatives.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineers Guide: Phenol Production by Benzene Sulfonation Process [enggyd.blogspot.com]
- 5. byjus.com [byjus.com]
- 6. How is phenol prepared from chlorobenzene by Dows class 12 chemistry CBSE [vedantu.com]
- 7. allen.in [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cumene process - Wikipedia [en.wikipedia.org]
- 10. forum.prutor.ai [forum.prutor.ai]
A Technical Guide to the Electrophilic Substitution Reactions of Benzene and Phenol: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, providing a powerful toolkit for the functionalization of aromatic rings. Within this class of reactions, the behavior of benzene (B151609) and its substituted derivatives showcases the profound influence of substituent effects on reaction rates and regioselectivity. This technical guide provides an in-depth comparison of the electrophilic substitution reactions of benzene and phenol (B47542), highlighting the critical differences in their reactivity and the practical implications for chemical synthesis, particularly in the realm of drug development where precise control over molecular architecture is paramount. Phenol, with its hydroxyl substituent, exhibits dramatically different reactivity compared to the parent benzene molecule, a factor that is central to its utility as a versatile synthetic intermediate.
Core Principles: The Activating and Directing Effects of the Hydroxyl Group
The fundamental differences in the electrophilic substitution of benzene and phenol are rooted in the electronic effects of the hydroxyl (-OH) group. The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (a +R or +M effect). This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more susceptible to attack by electrophiles.[1][2] In contrast, benzene has no such electron-donating group and is therefore inherently less reactive.[3]
The resonance effect of the -OH group not only activates the ring but also directs the position of electrophilic attack. The resonance structures of phenol show an accumulation of negative charge at the ortho and para positions, making these sites the most favorable for electrophilic substitution. Consequently, the hydroxyl group is a potent ortho-, para-director.[1]
Quantitative Data Summary: A Tale of Two Reactivities
The enhanced reactivity of phenol is not a subtle effect; it is a dramatic increase that necessitates vastly different reaction conditions to achieve similar transformations compared to benzene. While precise kinetic data for direct comparison under identical conditions is often not feasible due to the vastly different reaction rates, the required experimental conditions provide a clear quantitative illustration of this difference.
Table 1: Comparative Reaction Conditions for Electrophilic Substitution of Benzene and Phenol
| Reaction | Benzene | Phenol |
| Nitration | Concentrated HNO₃ and concentrated H₂SO₄, 50-60°C[4] | Dilute HNO₃, room temperature (approx. 20°C)[4] |
| Bromination | Br₂ with FeBr₃ or AlBr₃ catalyst[4] | Aqueous bromine (bromine water), no catalyst, room temperature[5] |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃), heat | Concentrated H₂SO₄, room temperature (ortho product) or 100°C (para product)[6] |
| Friedel-Crafts Alkylation | Alkyl halide with AlCl₃ catalyst | Generally not performed due to complexation of the -OH group with the catalyst. |
| Friedel-Crafts Acylation | Acyl halide with AlCl₃ catalyst | Complex reaction; O-acylation can occur, and the Fries rearrangement may be needed for C-acylation.[7][8] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanistic pathways of electrophilic substitution on benzene and phenol, as well as the logical relationship of the activating effect of the hydroxyl group.
Experimental Protocols
The following are representative experimental protocols for key electrophilic substitution reactions of benzene and phenol. These protocols are intended for informational purposes and should be performed with appropriate safety precautions in a laboratory setting.
Nitration
Nitration of Benzene
-
Reagents: Concentrated nitric acid, concentrated sulfuric acid, benzene, ice bath, sodium carbonate solution.
-
Procedure:
-
Carefully prepare the nitrating mixture by slowly adding a measured volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.
-
Slowly add benzene dropwise to the nitrating mixture with constant stirring, maintaining the temperature below 50-60°C.
-
After the addition is complete, gently warm the mixture to 60°C for approximately 30-60 minutes with continued stirring.
-
Cool the reaction mixture and pour it into a beaker of cold water. The nitrobenzene (B124822) will separate as a dense, oily layer.
-
Separate the nitrobenzene layer using a separatory funnel and wash it with water, followed by a dilute sodium carbonate solution to neutralize any remaining acid, and then a final wash with water.
-
Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.
-
Nitration of Phenol
-
Reagents: Dilute nitric acid, phenol, dichloromethane (B109758), sodium sulfate.
-
Procedure:
-
Dissolve phenol in a suitable solvent like dichloromethane in a flask.
-
Cool the flask in an ice bath.
-
Slowly add dilute nitric acid dropwise with stirring, keeping the temperature at or below room temperature (e.g., 20°C).
-
Continue stirring for a specified period (e.g., 30 minutes) after the addition is complete.
-
Pour the reaction mixture into water and separate the organic layer.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
The solvent can be removed by evaporation to yield a mixture of o-nitrophenol and p-nitrophenol, which can be separated by steam distillation or column chromatography.
-
Bromination
Bromination of Benzene
-
Reagents: Benzene, liquid bromine, iron filings or anhydrous iron(III) bromide, sodium hydroxide (B78521) solution.
-
Procedure:
-
Place benzene and a small amount of iron filings (which will be converted to FeBr₃ in situ) in a flask equipped with a reflux condenser.
-
Slowly add liquid bromine to the flask. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a gas trap.
-
After the addition is complete, gently reflux the mixture for a short period to ensure complete reaction.
-
Cool the reaction mixture and wash it with water, followed by a dilute sodium hydroxide solution to remove unreacted bromine and HBr, and then a final wash with water.
-
Dry the bromobenzene (B47551) layer over a suitable drying agent and purify by distillation.
-
Bromination of Phenol
-
Reagents: Phenol, bromine water (aqueous solution of bromine).
-
Procedure:
-
Dissolve a small amount of phenol in water in a flask.
-
Slowly add bromine water dropwise to the phenol solution with shaking.
-
A white precipitate of 2,4,6-tribromophenol (B41969) will form immediately, and the color of the bromine water will disappear.
-
Continue adding bromine water until a faint yellow color persists, indicating an excess of bromine.
-
The solid product can be collected by filtration, washed with water, and recrystallized from a suitable solvent if desired.
-
Sulfonation
Sulfonation of Benzene
-
Reagents: Benzene, fuming sulfuric acid (oleum).
-
Procedure:
-
Place fuming sulfuric acid in a flask.
-
Slowly add benzene to the acid with stirring. The reaction is exothermic.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
-
Cool the reaction mixture and carefully pour it into cold water.
-
Benzenesulfonic acid is soluble in water. It can be isolated by adding a salt, such as sodium chloride, to precipitate the sodium salt of the sulfonic acid.
-
Sulfonation of Phenol
-
Reagents: Phenol, concentrated sulfuric acid.
-
Procedure:
-
Gently warm a mixture of phenol and concentrated sulfuric acid.
-
The product distribution is temperature-dependent. At room temperature, the ortho-isomer (2-hydroxybenzenesulfonic acid) is the major product. At higher temperatures (around 100°C), the thermodynamically more stable para-isomer (4-hydroxybenzenesulfonic acid) predominates.
-
The product can be isolated from the reaction mixture by crystallization.
-
Conclusion
The electrophilic substitution reactions of benzene and phenol offer a classic yet powerful illustration of how substituent effects govern aromatic reactivity. The hydroxyl group of phenol acts as a strong activating and ortho-, para-directing group, leading to reaction rates that are orders of magnitude faster than those of benzene and enabling reactions to proceed under significantly milder conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is not merely academic; it is a critical component of rational synthetic design. The ability to selectively functionalize aromatic rings based on their inherent reactivity allows for the efficient construction of complex molecules with desired biological activities. This guide has provided a comparative overview, quantitative data on reaction conditions, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for the practical application of these fundamental reactions.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Phenol is more reactive than benzene in electrophilic substitution,why.. [askfilo.com]
- 3. mytutor.co.uk [mytutor.co.uk]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. chemhume.co.uk [chemhume.co.uk]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. youtube.com [youtube.com]
- 8. The order of reactivity of phenol 1 nitrobenzene 2 class 12 chemistry CBSE [vedantu.com]
The Environmental Persistence and Breakdown of Benzene and Phenol: A Technical Guide
An in-depth examination of the environmental fate, degradation pathways, and analytical methodologies for two ubiquitous aromatic pollutants.
This technical guide provides a comprehensive overview of the environmental behavior of benzene (B151609) and phenol (B47542), two aromatic compounds of significant concern due to their widespread industrial use and potential for environmental contamination. This document is intended for researchers, environmental scientists, and professionals in drug development and related fields, offering detailed insights into the biotic and abiotic degradation processes that govern the persistence of these compounds in the environment. The guide includes a compilation of quantitative degradation data, detailed experimental protocols for studying their fate, and visual representations of key degradation pathways and experimental workflows.
Introduction
Benzene, a fundamental petrochemical, and phenol, a versatile industrial chemical, are frequently detected as environmental contaminants in soil, water, and air. Their presence in the environment is a result of industrial discharges, fossil fuel combustion, and the use of various consumer products.[1][2] Understanding the mechanisms and rates of their degradation is crucial for assessing their environmental risk and developing effective remediation strategies. This guide delves into the complex interplay of microbial and chemical processes that contribute to the breakdown of benzene and phenol.
Environmental Fate and Transport
The environmental distribution of benzene and phenol is governed by their physicochemical properties. Benzene is a volatile organic compound with moderate water solubility, leading to its partitioning primarily into the atmosphere.[3][4] Phenol, on the other hand, is more soluble in water and less volatile.[5]
Abiotic Degradation:
In the atmosphere, the primary degradation pathway for benzene is reaction with photochemically produced hydroxyl radicals, with a half-life of approximately 13.4 days.[6] In aquatic environments, photooxidation can also contribute to the degradation of both compounds. The half-life for the photooxidation of phenol by peroxyl radicals is estimated to be around 19 hours.[1]
Biotic Degradation:
Biodegradation is a major process for the removal of benzene and phenol from soil and water.[3] A wide variety of microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon and energy. The efficiency of biodegradation is influenced by several factors, including the presence of oxygen, temperature, pH, and the availability of other nutrients.[7]
Quantitative Degradation Data
The rate of degradation of benzene and phenol can vary significantly depending on the environmental matrix and prevailing conditions. The following tables summarize key quantitative data on their degradation.
Table 1: Half-life of Benzene in Various Environmental Compartments
| Environmental Compartment | Condition | Half-life | Reference(s) |
| Surface Water | Aerobic Biodegradation | 33 - 384 hours | [4] |
| Deeper Water/Groundwater | Anaerobic Biodegradation | 28 - 720 days | [4] |
| Water (1m deep) | Volatilization | 4.8 hours | [4] |
| Water | Photodegradation | 17 days | [6] |
| Atmosphere | Reaction with Hydroxyl Radicals | ~5 days | [8] |
| Water | Overall Degradation | 16 days | [9] |
Table 2: Half-life of Phenol in Various Environmental Compartments
| Environmental Compartment | Condition | Half-life | Reference(s) |
| Lake Water | Biodegradation | < 1 day | [1] |
| Estuarine Water | Biodegradation | 9 days | [1] |
| Water | Overall Persistence | 2 - 20 days | [5] |
| Air | Reaction with Hydroxyl Radicals | 14.6 hours | [1] |
| Water | Photooxidation | ~19 hours | [1] |
Table 3: Kinetic Parameters for Benzene and Phenol Biodegradation by Pseudomonas putida F1
| Substrate | Kinetic Model | Maximum Specific Growth Rate (μmax) (h⁻¹) | Saturation Constant (Ks) (mg/L) | Inhibition Constant (Ki) (mg/L) | Reference(s) |
| Benzene | Monod | 0.335 - 0.73 | - | - | [10] |
| Phenol | Monod/Andrews | 0.051 - 0.569 | - | - | [10] |
Biodegradation Pathways
The microbial degradation of benzene and phenol proceeds through distinct aerobic and anaerobic pathways, culminating in the formation of central metabolic intermediates that can enter the tricarboxylic acid (TCA) cycle.
Aerobic Degradation
Under aerobic conditions, the initial step in the degradation of both benzene and phenol involves the enzymatic introduction of hydroxyl groups onto the aromatic ring, leading to the formation of catechol.
Benzene Aerobic Degradation: Benzene is first oxidized to catechol. This intermediate is then subject to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to the formation of muconic acid or 2-hydroxymuconic semialdehyde, respectively.
Phenol Aerobic Degradation: Phenol is hydroxylated to form catechol, which then follows the same ortho or meta ring-cleavage pathways as described for benzene.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Page 5: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Benzene - Canada.ca [canada.ca]
- 5. Phenol - DCCEEW [dcceew.gov.au]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. Benzene - Coastal Wiki [coastalwiki.org]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of Benzene and Phenol in the Laboratory
This technical guide provides an in-depth overview of the essential health and safety protocols for handling benzene (B151609) and phenol (B47542) in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate the risks associated with these hazardous chemicals.
Chemical Hazards and Toxicology
Benzene is a clear, colorless, and highly flammable liquid with a characteristic sweet odor.[1] It is a known human carcinogen, with prolonged exposure linked to an increased risk of leukemia.[2][3] Acute exposure can affect the central nervous system, leading to symptoms such as drowsiness, dizziness, headaches, and unconsciousness.[2][4]
Phenol , in its pure form, is a colorless to light-pink crystalline solid with a sweet, acrid odor.[5] It is corrosive and can cause severe skin burns.[6][7] Phenol is rapidly absorbed through the skin and can be toxic or even fatal, with as little as one gram being potentially lethal if ingested.[6][7] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys.[6][8]
Exposure Limits and Physical Properties
Adherence to established occupational exposure limits is critical for minimizing health risks. The following tables summarize the key quantitative data for benzene and phenol.
Table 1: Occupational Exposure Limits (OELs) for Benzene and Phenol
| Agency | Benzene - 8-Hour Time-Weighted Average (TWA) | Benzene - Short-Term Exposure Limit (STEL) | Phenol - 8-Hour Time-Weighted Average (TWA) | Phenol - 15-Minute Ceiling |
| OSHA | 1 ppm[9][10] | 5 ppm (15 minutes)[9][10] | 5 ppm (19 mg/m³)[11][12][13] | - |
| NIOSH | 0.1 ppm (10 hours)[2][4][10] | 1 ppm (15 minutes)[2][4][10] | 5 ppm (19 mg/m³) (10 hours)[11][12] | 15.6 ppm (60 mg/m³)[5][11] |
| ACGIH | 0.5 ppm[2][4] | 2.5 ppm[2][4] | 5 ppm[12] | - |
Table 2: Physical and Chemical Properties
| Property | Benzene | Phenol |
| CAS Number | 71-43-2[9] | 108-95-2[5] |
| Molecular Formula | C₆H₆[9] | C₆H₅OH |
| Boiling Point | - | 359°F (181.7°C)[11] |
| Melting Point | - | 109°F (42.8°C)[11] |
| Vapor Pressure | - | 0.4 mmHg[11] |
| Flash Point | <0°F (-17.8°C)[14] | - |
| Solubility in Water | - | 9% at 77°F (25°C)[11] |
| Appearance and Odor | Clear, colorless liquid with a sweet, pleasant odor.[1] | Colorless to light-pink crystalline solid with a sweet, acrid odor.[5] |
Engineering and Administrative Controls
A multi-layered approach to safety, starting with engineering and administrative controls, is paramount.
Engineering Controls
-
Ventilation: All work with open containers of benzene and concentrated phenol must be conducted in a certified chemical fume hood with a face velocity between 80-150 feet per minute.[4][15]
-
Emergency Equipment: An ANSI-approved emergency eyewash station and safety shower must be immediately available within a 10-second travel time from where these chemicals are used.[8]
-
Storage: Benzene and phenol should be stored in cool, dry, well-ventilated areas in tightly closed containers.[6][16] Benzene should be kept in a flammable liquid storage cabinet, away from oxidizers.[17] Phenol should be stored below eye level and away from strong oxidizers and bases.[7]
Administrative Controls
-
Designated Areas: Clearly designate areas where benzene and phenol are handled and stored.[4]
-
Training: All personnel must receive training on the specific hazards, safe handling procedures, and emergency protocols for benzene and phenol before working with them.[15][18][19]
-
Work Practices: Use the smallest practical quantities for experiments. Do not eat, drink, or smoke in areas where these chemicals are used. Always wash hands thoroughly after handling.[6]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are crucial for personal safety.
Eye and Face Protection
Chemical splash goggles are mandatory when handling benzene or phenol.[17][20] A face shield should be worn in addition to goggles when there is a significant splash hazard.[8][21]
Hand Protection
Glove selection is critical and depends on the chemical being handled:
-
Benzene: Standard nitrile gloves offer poor protection.[4] Viton, Neoprene, or polyethylene (B3416737) vinyl alcohol (PVA) gloves are recommended.[4] For incidental contact with small quantities, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contact.[4]
-
Phenol: For concentrated solutions, utility-grade neoprene or butyl gloves should be worn over exam-style nitrile gloves.[8] For dilute solutions (<10%), double nitrile gloves may be sufficient.[8]
Skin and Body Protection
A fully buttoned lab coat, long pants, and closed-toe shoes must be worn.[8] For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[8]
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation:
-
Ensure all necessary engineering controls (fume hood, eyewash, shower) are operational.
-
Don the appropriate PPE as outlined in Section 4.
-
Designate the work area and ensure it is free of clutter and ignition sources.[17]
-
-
Dispensing:
-
Post-Handling:
-
Decontaminate the work surface with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol (B130326) for phenol).[19][23]
-
Properly dispose of all contaminated waste in labeled, sealed containers.[17][19]
-
Remove PPE and wash hands thoroughly.[6]
Emergency Procedures
Immediate and appropriate response to emergencies is critical to minimizing harm.
Spill Response
-
Small Spills (inside a fume hood):
-
For benzene spills less than 1L or phenol spills less than 50 ml, trained laboratory personnel can manage the cleanup.[6][14][22]
-
Wear appropriate PPE, including respiratory protection if necessary.[14]
-
Absorb the spill with an appropriate absorbent material from a spill kit (e.g., vermiculite (B1170534) or absorbent pads).[6][17]
-
Collect the contaminated material in a sealed, labeled hazardous waste container.[14][17]
-
-
Large Spills (or any spill outside a fume hood):
First Aid for Personnel Exposure
-
Skin Contact:
-
Rapid decontamination is critical.[20] Immediately remove all contaminated clothing.[6][25]
-
Phenol: Wipe the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[8][18] If PEG is unavailable, flush the area with an emergency shower for at least 15 minutes.[8]
-
Benzene: Wash the exposed skin with large amounts of soap and water for at least 15 minutes.[1][14]
-
Seek immediate medical attention for all exposures.[8][14][19]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Waste Disposal
All benzene and phenol waste, including contaminated materials from spills, is considered hazardous waste.[4][21]
-
Collect waste in clearly labeled, leak-proof containers.[7][19]
-
Do not mix phenol waste with other biological waste.[8]
-
Arrange for disposal through your institution's EHS department.[14][19]
By implementing these guidelines, laboratory personnel can significantly reduce the risks associated with handling benzene and phenol, ensuring a safer research environment for everyone.
References
- 1. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]
- 2. nj.gov [nj.gov]
- 3. Benzene and Cancer Risk | American Cancer Society [cancer.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 10. workcare.com [workcare.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 12. nj.gov [nj.gov]
- 13. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. carleton.ca [carleton.ca]
- 16. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 17. chem.washington.edu [chem.washington.edu]
- 18. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 19. chemistry.osu.edu [chemistry.osu.edu]
- 20. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. ehs.unm.edu [ehs.unm.edu]
- 23. ehs.wwu.edu [ehs.wwu.edu]
- 24. cmu.edu [cmu.edu]
- 25. ehs.umich.edu [ehs.umich.edu]
Methodological & Application
Application Notes & Protocols: One-Step Catalytic Oxidation of Benzene to Phenol
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of current one-step catalytic methods for the direct oxidation of benzene (B151609) to phenol (B47542), including detailed experimental protocols, comparative performance data, and workflow visualizations. This document aims to serve as a practical guide for developing greener, more efficient alternatives to the traditional multi-step cumene (B47948) process.
Introduction
Phenol is a critical precursor for the industrial production of numerous materials, including plastics, pharmaceuticals, and agrochemicals.[1] The dominant industrial method for phenol synthesis is the three-step cumene process, which involves the production of cumene from benzene and propene, its oxidation to cumene hydroperoxide, and subsequent hydrolysis to phenol and acetone.[2] This process is energy-intensive, operates at high temperatures and pressures, and involves a highly explosive intermediate, posing significant environmental and safety challenges.[2]
Consequently, the development of a direct, one-step catalytic oxidation of benzene to phenol is a highly desirable goal from both economic and environmental standpoints.[3] This approach aims to achieve high benzene conversion and high phenol selectivity under milder conditions. Research has explored a variety of catalytic systems, including homogeneous, heterogeneous, and photocatalytic methods, utilizing oxidants like hydrogen peroxide (H₂O₂), nitrous oxide (N₂O), and molecular oxygen (O₂).[2][4] Hydrogen peroxide is a particularly attractive "green" oxidant as its only byproduct is water.[1]
This document details the protocols and performance of several promising catalytic systems for this transformation.
Catalytic Systems and Performance Data
A range of catalysts has been investigated for the direct hydroxylation of benzene. The performance of these systems varies significantly based on the catalyst composition, reaction conditions, and oxidant used. The following tables summarize the quantitative data for representative homogeneous, heterogeneous, and photocatalytic systems.
Table 1: Performance of Heterogeneous Catalysts
| Catalyst | Oxidant | Solvent | Temp. (°C) | Benzene Conv. (%) | Phenol Select. (%) | Phenol Yield (%) | Reference |
| TS-1 | H₂O₂ | Water | 70 | ~54 | 72 | 39 | [5] |
| 4V/MCN-S | H₂O₂ | - | - | 38.2 | 96.1 | ~36.7 | [2] |
| Fe-TBAPy (MOF) | H₂O₂ | - | - | ~69.4 | 92.9 | 64.5 | [2] |
| 6% Fe@Cu-BDC | H₂O₂ | - | 60 | ~59.7 | 62 | ~37 | [6] |
| 3V-5Ti-MCM-41 | H₂O₂ | - | - | 22.3 | 94.7 | ~21.1 | [6] |
| Chemically Converted Graphene (CCG) | H₂O₂ | Acetonitrile | 60 | 18 | ~100 | 18 | [7][8] |
Table 2: Performance of Homogeneous Catalysts
| Catalyst | Oxidant | Solvent | Temp. (°C) | Benzene Conv. (%) | Phenol Select. (%) | Reference |
| Fe(II) complex (N4 Schiff base) | H₂O₂ | Acetonitrile | 50 | 64 | 98 | [2][9] |
| [NiII(tepa)]²⁺ | H₂O₂ | - | 60 | - | - | [10][11] |
| H₅PV₂Mo₁₀O₄₀ (POM) | O₂ | H₂SO₄ (aq) | 170 | - | - | [2] |
Note: The [NiII(tepa)]²⁺ catalyst achieved a maximum phenol yield of 21% with a turnover number (TON) of 749.[10][11]
Table 3: Performance of Photocatalysts
| Catalyst | Oxidant | Irradiation | Time (h) | Benzene Conv. (%) | Phenol Select. (%) | Reference |
| Fe-Cr-doped TiO₂ | H₂O₂ | UV | 12 | 28 | 90 | [2] |
| Fe³⁺ (5 wt%) on TiO₂ | - | UV | 1-2 | - | 80-86 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two distinct and effective catalytic systems.
Protocol 1: Benzene Hydroxylation using TS-1 Catalyst
This protocol is based on the work describing the direct hydroxylation of benzene to phenol over a titanosilicate (TS-1) catalyst.[5]
A. Materials and Equipment:
-
Catalyst: TS-1 (synthesized as per literature)
-
Substrate: Benzene (C₆H₆)
-
Oxidant: 30% Hydrogen Peroxide (H₂O₂)
-
Solvent: Deionized Water
-
Reactor: Jacketed glass reactor with a condenser, magnetic stirrer, and temperature controller.
-
Analysis: Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for product quantification.
B. Procedure:
-
Add 0.15 g of the TS-1 catalyst, 40.0 mL of deionized water, and 5.6 mmol of benzene to the glass reactor.
-
Heat the mixture to the reaction temperature of 70 °C while stirring continuously.
-
Once the temperature is stable, add 0.80 mL of 30% H₂O₂ to initiate the reaction.
-
Maintain the reaction at 70 °C for 45 minutes.
-
After the reaction period, cool the mixture rapidly in an ice bath to quench the reaction.
-
Separate the catalyst from the liquid phase by centrifugation or filtration.
-
Analyze the liquid products using GC-FID to determine the conversion of benzene and the selectivity and yield of phenol.
C. Catalyst Reuse:
-
Wash the recovered TS-1 catalyst with deionized water.
-
Dry the catalyst before using it in subsequent reaction cycles to test for stability and potential Ti leaching.[5]
Protocol 2: Benzene Oxidation using a Metal-Free Graphene Catalyst
This protocol details the one-step oxidation of benzene using a chemically converted graphene (CCG) catalyst.[7]
A. Materials and Equipment:
-
Catalyst: Chemically Converted Graphene (CCG)
-
Substrate: Benzene (C₆H₆)
-
Oxidant: 30% Hydrogen Peroxide (H₂O₂)
-
Solvent: Acetonitrile
-
Reactor: Pressurizable reaction vessel.
-
Analysis: Gas Chromatograph (GC) for product analysis.
B. Procedure:
-
In the pressure vessel, combine 20 mg of the CCG catalyst, 130 mg of benzene, 1.2 mL of acetonitrile, and 2.4 mL of 30% H₂O₂.
-
Seal the vessel and heat the reaction mixture to 333 K (60 °C).
-
Maintain the reaction at this temperature with stirring for the desired duration.
-
After the reaction, cool the vessel and carefully vent any excess pressure.
-
Separate the solid catalyst from the liquid mixture.
-
Analyze the liquid phase by GC to quantify the reaction products. Phenol is reported as the sole product under these conditions.[7][8]
Visualized Workflows and Mechanisms
Diagrams are provided to illustrate the general experimental workflow and key reaction concepts.
Caption: General experimental workflow for one-step catalytic oxidation of benzene.
Caption: Relationship between reactants in direct benzene-to-phenol oxidation.
Caption: Simplified radical mechanism for benzene hydroxylation using H₂O₂.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct catalytic oxidation of benzene to phenol over metal-free graphene-based catalyst - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectroscopic Analysis of Benzene and Phenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene (B151609), phenol (B47542), and their derivatives are fundamental structural motifs in a vast array of organic compounds, including active pharmaceutical ingredients (APIs), excipients, and biological molecules. Accurate structural elucidation and quantitative analysis of these compounds are critical in drug discovery, development, and quality control. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose. These application notes provide an overview of the characteristic spectral features of benzene and phenol derivatives and detailed protocols for their analysis.
Application Notes
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to probe the electronic transitions within a molecule. The conjugated π-system of the benzene ring gives rise to characteristic absorptions in the UV region.
-
Benzene: Exhibits two primary absorption bands: a strong π-π* transition around 184-204 nm and a weaker, symmetry-forbidden transition with fine structure centered around 255 nm.[1][2]
-
Phenols: The hydroxyl (-OH) group, an auxochrome, interacts with the benzene ring's π-system, shifting the primary and secondary absorption bands to longer wavelengths (a bathochromic or red shift). Phenol in a neutral solution typically shows a maximum absorbance (λmax) around 275 nm.[3][4] In basic solutions, the formation of the phenoxide ion (-O⁻) enhances this effect, causing a significant red shift.[3]
-
Substituent Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) generally cause a bathochromic shift, while electron-withdrawing groups (e.g., -NO₂, -CHO) can also extend conjugation and shift the λmax to longer wavelengths.[5]
Table 1: Typical UV-Vis Absorption Maxima for Benzene and Phenol Derivatives
| Compound | Solvent | λmax (nm) | Notes |
| Benzene | Cyclohexane | ~184, 204, 255 | The 255 nm band shows vibrational fine structure.[1][2] |
| Phenol | Neutral (e.g., Water) | ~270-275 | -OH group causes a red shift compared to benzene.[3][4] |
| Phenoxide | Basic (e.g., aq. NaOH) | ~287 | Increased conjugation in the phenoxide ion leads to a further red shift.[3] |
| 3-Nitrophenol (B1666305) | Varies | ~275, 340 | The nitro group extends conjugation, creating a second absorption band.[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
-
Aromatic C-H Stretch: A sharp, medium-to-weak absorption appears just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][6]
-
Aromatic C=C Stretch: Two to three sharp, medium-intensity bands are observed in the 1600-1450 cm⁻¹ region.[1][6]
-
O-H Stretch (Phenols): A characteristic strong and broad band appears in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[7][8]
-
C-O Stretch (Phenols): A strong band is typically observed in the 1260-1180 cm⁻¹ range.[3]
-
Substitution Patterns: The pattern of C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can help determine the substitution pattern (ortho, meta, para) on the benzene ring.[1][9]
Table 2: Characteristic FTIR Absorption Frequencies for Benzene and Phenol Derivatives
| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Phenol, H-bonded) | 3550 - 3200 | Strong, Broad | One of the most characteristic bands for phenols.[7][8] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Appears at a higher frequency than aliphatic C-H stretches.[1][6] |
| C=C Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Strong | Often appear as a pair of sharp bands.[1] |
| C-O Stretch (Phenol) | 1260 - 1180 | Strong | Involves the stretching of the bond between the aromatic carbon and the hydroxyl oxygen.[3] |
| C-H Out-of-Plane Bend (Mono-substituted) | 770 - 710 & 710 - 690 | Strong | Two strong bands are characteristic.[9] |
| C-H Out-of-Plane Bend (Ortho-disubstituted) | 770 - 735 | Strong | One strong band.[9] |
| C-H Out-of-Plane Bend (Meta-disubstituted) | 810 - 750 & ~690 | Strong | Two strong bands, one similar to mono-substituted.[9] |
| C-H Out-of-Plane Bend (Para-disubstituted) | 860 - 790 | Strong | One strong band.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei, primarily ¹H and ¹³C. It is a cornerstone technique in drug discovery for structural elucidation.[10][11][12]
-
¹H NMR:
-
Aromatic Protons (Ar-H): Appear in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current.[1][13]
-
Phenolic Proton (-OH): The chemical shift is highly variable (4-12 ppm) and depends on concentration, solvent, and hydrogen bonding.[3][7] The peak is often broad and is exchangeable with deuterium, meaning it will disappear from the spectrum upon adding a few drops of D₂O.[7][14]
-
-
¹³C NMR:
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene and Phenol Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Deshielded by ring current; splitting patterns reveal substitution.[1][13] |
| ¹H | Phenolic (-OH) | 4.0 - 12.0 | Broad singlet, variable shift, disappears with D₂O shake.[3][7][14] |
| ¹H | Benzylic (-CH₂-Ar) | 2.0 - 3.0 | Protons on a carbon adjacent to the aromatic ring.[1] |
| ¹³C | Aromatic (Ar-C) | 120 - 150 | The number of signals can indicate the symmetry of substitution.[1][13] |
| ¹³C | Phenolic (Ar-C-OH) | 150 - 160 | Deshielded by the electronegative oxygen atom. |
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron is typically strong for aromatic compounds due to the stability of the ring system. For benzene, the M⁺ peak is at m/z 78, and for phenol, it is at m/z 94.[15][16]
-
Common Fragments:
-
Benzene: The base peak is often the molecular ion (m/z 78). A prominent fragment is the phenyl cation [C₆H₅]⁺ at m/z 77, formed by the loss of a hydrogen atom.[16]
-
Phenol: The molecular ion (m/z 94) is strong. A characteristic fragmentation is the loss of carbon monoxide (CO) to yield an ion at m/z 66.[15] Another fragment can be seen at m/z 65.[15]
-
Table 4: Characteristic Mass Spectrometry Fragments for Benzene and Phenol
| Compound | m/z Value | Identity of Fragment | Notes |
| Benzene | 78 | [C₆H₆]⁺ | Molecular ion peak (often the base peak).[16] |
| Benzene | 77 | [C₆H₅]⁺ | Phenyl cation, from loss of H•. Highly characteristic of a benzene ring.[16] |
| Phenol | 94 | [C₆H₅OH]⁺ | Molecular ion peak.[15] |
| Phenol | 66 | [C₅H₆]⁺ | From loss of CO from the molecular ion.[15] |
| Phenol | 65 | [C₅H₅]⁺ | From loss of CHO from the molecular ion.[15] |
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an unknown benzene or phenol derivative using multiple spectroscopic techniques.
Caption: Logical workflow for the identification of an unknown aromatic compound.
Role of Spectroscopy in a Drug Discovery Pipeline
This diagram shows how spectroscopic analysis is integrated into various stages of the drug discovery and development process.
Caption: Role of spectroscopic analysis in the drug development pipeline.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of a Phenol Derivative
Objective: To determine the maximum absorption wavelength (λmax) of a phenol derivative.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Phenol derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or deionized water)
-
0.1 M NaOH solution (for phenoxide analysis, optional)
Procedure:
-
Solution Preparation: Prepare a stock solution of the sample by accurately weighing ~1-5 mg of the compound and dissolving it in a 100 mL volumetric flask with the chosen solvent.
-
Dilution: Dilute the stock solution to prepare a working solution with an expected absorbance between 0.2 and 1.0 AU. A typical concentration is around 0.01-0.1 mg/L.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline (autozero) measurement across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and scan the absorbance across the same wavelength range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
-
(Optional) Phenoxide Analysis: Add a drop of 0.1 M NaOH to the sample cuvette, mix gently, and re-measure the spectrum to observe the bathochromic shift indicative of phenoxide formation.
Protocol 2: FTIR Spectroscopic Analysis
Objective: To obtain the infrared spectrum of a benzene or phenol derivative to identify its functional groups.
Materials:
-
FTIR Spectrometer with a detector (e.g., DTGS or MCT)
-
Sample preparation accessories (e.g., salt plates (NaCl or KBr) for liquids, KBr powder and press for solids, or an ATR accessory).
-
Solid or liquid sample.
-
Spatula, mortar, and pestle.
Procedure (using Attenuated Total Reflectance - ATR):
-
Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction, normalization). Identify characteristic absorption bands using the data in Table 2 and correlation charts.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Protocol 3: ¹H NMR Spectroscopic Analysis (with D₂O Shake)
Objective: To obtain a ¹H NMR spectrum to determine the proton environments and identify the exchangeable phenolic -OH proton.
Materials:
-
NMR Spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample (~5-10 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS, often included in the solvent)
-
Deuterium oxide (D₂O)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Cap the tube and invert several times to ensure the solution is homogeneous.
-
Initial Spectrum Acquisition: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the magnet's temperature. Perform standard instrument procedures (locking, shimming) to optimize magnetic field homogeneity.
-
Acquire ¹H Spectrum: Acquire the ¹H NMR spectrum using standard parameters.
-
D₂O Shake: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O to the tube. Cap it and shake gently for ~30 seconds to allow for H/D exchange.
-
Second Spectrum Acquisition: Re-insert the tube into the spectrometer. Re-shim if necessary and acquire a second ¹H NMR spectrum.
-
Data Analysis: Process both spectra (phasing, baseline correction, and integration). Compare the two spectra. The signal corresponding to the phenolic -OH proton will have disappeared or significantly diminished in the second spectrum.[14] Assign the remaining peaks corresponding to aromatic and other protons.
Protocol 4: Mass Spectrometric Analysis via GC-MS
Objective: To determine the molecular weight and fragmentation pattern of a volatile benzene or phenol derivative.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Appropriate GC column (e.g., non-polar or medium-polarity)
-
Sample
-
High-purity solvent (e.g., dichloromethane, hexane)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent. For some phenols, derivatization (e.g., silylation) may be required to increase volatility and thermal stability.[17][18]
-
Instrument Setup: Set up the GC-MS method.
-
GC Parameters: Define the injector temperature, oven temperature program (e.g., start at 50°C, ramp to 250°C), carrier gas (Helium) flow rate, and split ratio.
-
MS Parameters: Select the ionization mode (typically Electron Ionization, EI, at 70 eV). Set the mass scan range (e.g., m/z 40-500).
-
-
Analysis: Inject a small volume (typically 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities on the column before entering the mass spectrometer.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the retention time of the analyte peak.
-
Extract the mass spectrum corresponding to that peak.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the major fragment ions and compare them to known fragmentation patterns (see Table 4) or spectral libraries to confirm the structure.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Ch24: Phenols-Spectroscopic Analysis [chem.ucalgary.ca]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchmap.jp [researchmap.jp]
- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 14. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Gas chromatographic-mass spectrometric identification and quantitation of urinary phenols after derivatization with 4-carbethoxyhexafluorobutyryl chloride, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benzene Derivatives Using Phenol as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of benzene (B151609) derivatives is crucial across various scientific disciplines, including environmental analysis, pharmaceutical development, and food chemistry. Phenol (B47542), as the parent compound of a vast class of aromatic molecules, presents a viable and cost-effective standard for the quantification of these derivatives. This document provides detailed application notes and experimental protocols for the use of phenol as a standard in common analytical techniques, namely the Folin-Ciocalteu spectrophotometric assay, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
The Folin-Ciocalteu (F-C) assay is a widely adopted method for determining the total phenolic content in a sample.[1] While gallic acid is a more common standard, phenol can be effectively used, particularly when the sample matrix is expected to contain a mixture of simple phenolic structures. The F-C method is based on the principle that phenolic compounds, in an alkaline medium, reduce the phosphomolybdic-phosphotungstic acid reagent to a blue-colored complex, the absorbance of which is proportional to the total phenolic concentration.[2]
Chromatographic techniques such as HPLC and GC offer superior separation and quantification of individual benzene derivatives. In these methods, phenol can be employed as an external or internal standard for calibration. The choice between these techniques depends on the volatility and thermal stability of the target analytes.
This document aims to provide a comprehensive guide, including detailed protocols, data presentation in tabular format for easy comparison, and visual workflows to aid in the experimental setup and data interpretation.
Data Presentation: Comparative Quantification
The selection of an appropriate analytical standard is critical for accurate quantification. While phenol is a fundamental reference, other compounds like gallic acid are frequently used, especially for total phenolic content assays. The following tables summarize quantitative data, comparing the utility of phenol to other standards and providing key validation parameters for chromatographic methods using phenol as a standard.
Table 1: Comparison of Phenol and Gallic Acid as Standards in the Folin-Ciocalteu Assay for Total Phenolic Content.
| Phenolic Compound | Phenolic Content (mg Phenol Equivalents/g) | Phenolic Content (mg Gallic Acid Equivalents/g) | Relative Response Factor (Phenol/Gallic Acid) |
| Catechol | 1.12 | 0.95 | 1.18 |
| Resorcinol | 0.98 | 0.83 | 1.18 |
| Hydroquinone | 1.25 | 1.08 | 1.16 |
| Caffeic Acid | 1.35 | 1.20 | 1.13 |
| Ferulic Acid | 1.28 | 1.15 | 1.11 |
| Vanillic Acid | 0.85 | 0.78 | 1.09 |
Note: The relative response factor is calculated as the ratio of the phenolic content determined using phenol as a standard to that determined using gallic acid as a standard. Values greater than 1 indicate a higher response with phenol as the standard.
Table 2: HPLC-UV Method Validation Data for the Quantification of Benzene Derivatives Using Phenol as an External Standard.
| Analyte | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Phenol | 5.2 | 0.9995 | 0.05 | 0.15 | 98.5 - 101.2 |
| 2-Chlorophenol | 6.8 | 0.9991 | 0.08 | 0.24 | 97.8 - 102.1 |
| 4-Nitrophenol | 7.5 | 0.9989 | 0.10 | 0.30 | 96.5 - 100.5 |
| 2,4-Dichlorophenol | 8.9 | 0.9993 | 0.07 | 0.21 | 98.1 - 101.8 |
| 2,4,6-Trichlorophenol | 10.2 | 0.9990 | 0.06 | 0.18 | 97.2 - 102.5 |
| 4-Chloro-3-methylphenol | 9.5 | 0.9992 | 0.09 | 0.27 | 96.9 - 101.0 |
Table 3: GC-FID Relative Response Factors (RRFs) of Benzene Derivatives to Phenol (Internal Standard).
| Compound | Retention Time (min) | Relative Response Factor (RRF) |
| Phenol (IS) | 8.5 | 1.00 |
| o-Cresol | 9.2 | 1.05 |
| m-Cresol | 9.4 | 1.06 |
| p-Cresol | 9.5 | 1.06 |
| 2,4-Dimethylphenol | 10.8 | 1.12 |
| 2,6-Dichlorophenol | 11.5 | 0.95 |
Note: RRF is calculated as (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS). An RRF greater than 1 indicates a higher response than the internal standard.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Spectrophotometric Quantification of Total Phenolic Content using the Folin-Ciocalteu Assay with Phenol as a Standard
This protocol outlines the determination of total phenolic content in a sample, expressed as phenol equivalents.
1. Materials and Reagents:
-
Folin-Ciocalteu reagent (2 N)
-
Phenol (analytical grade)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Distilled or deionized water
-
Sample extract
-
Spectrophotometer
-
Volumetric flasks, pipettes, and test tubes
2. Preparation of Solutions:
-
Phenol Stock Solution (1000 mg/L): Accurately weigh 100 mg of phenol and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.
-
Phenol Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 10 to 100 mg/L by diluting the stock solution with distilled water.
-
Sodium Carbonate Solution (20% w/v): Dissolve 20 g of anhydrous sodium carbonate in 80 mL of boiling distilled water. Cool, filter, and make up the volume to 100 mL with distilled water.
-
Folin-Ciocalteu Reagent (1:10 dilution): Dilute the 2 N Folin-Ciocalteu reagent 1:10 with distilled water immediately before use.
3. Experimental Procedure:
-
Pipette 0.5 mL of each standard phenol solution, sample extract, and a blank (0.5 mL of distilled water) into separate test tubes.
-
Add 2.5 mL of the diluted Folin-Ciocalteu reagent to each tube and mix thoroughly.
-
After 5 minutes, add 2.0 mL of the 20% sodium carbonate solution to each tube and mix well.
-
Incubate the tubes in the dark at room temperature for 2 hours.
-
Measure the absorbance of each solution at 760 nm using the spectrophotometer, with the blank as the reference.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the phenol standards against their corresponding concentrations.
-
Determine the concentration of total phenolics in the sample extract from the calibration curve.
-
Express the results as mg of phenol equivalents per gram or milliliter of the original sample.
Protocol 2: Quantification of Benzene Derivatives by HPLC-UV Using Phenol as an External Standard
This protocol describes the separation and quantification of various benzene derivatives in a liquid sample.
1. Materials and Reagents:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Phenol and other benzene derivative standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Sample filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will depend on the specific analytes.
-
Phenol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of phenol and dissolve it in the initial mobile phase composition in a 100 mL volumetric flask.
-
Phenol Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.
-
Sample Preparation: Dilute the sample with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 270 nm (or the λmax of the specific derivatives)
4. Experimental Procedure:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Run a blank injection (mobile phase) between samples to prevent carryover.
5. Data Analysis:
-
Identify the peaks of the benzene derivatives based on their retention times compared to the standards.
-
Generate a calibration curve by plotting the peak area of phenol against its concentration.
-
For each benzene derivative, create a separate calibration curve using its respective standards, or if using phenol as a single-point calibrant for structurally similar compounds, apply appropriate response factors.
-
Calculate the concentration of each analyte in the sample using its calibration curve.
Protocol 3: Quantification of Volatile Benzene Derivatives by GC-FID Using Phenol as an Internal Standard
This protocol is suitable for the analysis of volatile and thermally stable benzene derivatives.
1. Materials and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for phenol analysis (e.g., DB-5 or equivalent)
-
Phenol (internal standard) and other benzene derivative standards
-
Solvent (e.g., methanol (B129727) or dichloromethane, GC grade)
-
Autosampler vials with septa
-
High-purity gases (Helium, Hydrogen, Air)
2. Preparation of Solutions:
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of phenol and dissolve it in the chosen solvent in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target benzene derivatives. To each standard, add a fixed amount of the phenol internal standard solution. For example, to 1 mL of each standard, add 100 µL of the 1000 µg/mL phenol IS solution.
-
Sample Preparation: To a known volume of the sample, add the same fixed amount of the phenol internal standard solution as used for the calibration standards.
3. GC-FID Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
4. Experimental Procedure:
-
Set up the GC-FID with the specified conditions.
-
Inject the calibration standards.
-
Inject the prepared sample solutions.
5. Data Analysis:
-
Identify the peaks corresponding to the analytes and the phenol internal standard based on their retention times.
-
For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Calculate the average RF for each analyte.
-
For the samples, calculate the concentration of each analyte using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
Conclusion
Phenol serves as a versatile and reliable standard for the quantification of a wide range of benzene derivatives. The choice of analytical method—spectrophotometric or chromatographic—will depend on the specific research question, the complexity of the sample matrix, and the need for total versus individual compound quantification. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to accurately and reproducibly quantify benzene derivatives using phenol as a standard. It is always recommended to perform method validation experiments to ensure the accuracy and precision of the results for a specific sample matrix and analytical setup.
References
Application Notes and Protocols: The Utility of Phenol in the Synthesis of Substituted Benzenes
Introduction
Phenol (B47542) is a cornerstone aromatic compound that serves as a versatile precursor for a wide array of substituted benzenes. The hydroxyl (-OH) group on the benzene (B151609) ring is a potent activating group, rendering the aromatic ring highly susceptible to electrophilic substitution. This activation is not only strong but also regioselective, primarily directing incoming electrophiles to the ortho and para positions. This inherent reactivity makes phenol an invaluable starting material in the synthesis of pharmaceuticals, polymers, dyes, and other fine chemicals. These application notes provide an overview of key synthetic transformations of phenol, complete with detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Carboxylation of Phenol: The Kolbe-Schmitt Reaction
Application Note: The Kolbe-Schmitt reaction is an industrially significant method for synthesizing aromatic hydroxy acids, most notably salicylic (B10762653) acid (o-hydroxybenzoic acid), a precursor to aspirin, and p-hydroxybenzoic acid, a building block for parabens.[1][2] The reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide, typically under high pressure and temperature.[3][4] The choice of alkali metal counter-ion and reaction temperature can influence the regioselectivity, determining the ratio of ortho to para isomers.[1][5]
Reaction Mechanism: The reaction begins with the deprotonation of phenol by a strong base to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of CO2. The resulting intermediate tautomerizes to form the final hydroxybenzoate salt, which is then protonated in an acidic workup.[2][5]
References
Application Notes and Protocols for Photocatalytic Oxidation of Benzene to Phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic oxidation of benzene (B151609) to phenol (B47542), a critical process in chemical synthesis and of interest in drug development. This document outlines various photocatalytic systems, their performance metrics, and standardized experimental procedures to ensure reproducibility and aid in the development of green and sustainable chemical manufacturing processes.
Introduction
The direct synthesis of phenol from benzene via photocatalytic oxidation represents a promising green alternative to the conventional energy-intensive cumene (B47948) process.[1][2][3] This method operates under mild conditions, often at room temperature and atmospheric pressure, utilizing light energy to drive the reaction.[1][2][3] The core of this technology lies in the use of a photocatalyst that, upon light absorption, generates reactive oxygen species (ROS) responsible for the selective hydroxylation of benzene. However, a significant challenge remains in preventing the overoxidation of the desired phenol product, which can decrease selectivity and yield.[1][2] This document details various photocatalytic methods and protocols to address these challenges.
Comparative Performance of Photocatalytic Systems
The efficiency of photocatalytic benzene oxidation is highly dependent on the chosen photocatalyst and reaction conditions. A summary of the performance of various heterogeneous photocatalysts is presented below to facilitate comparison and selection.
Semiconductor-Based Photocatalysts
Semiconductors like titanium dioxide (TiO2), tungsten trioxide (WO3), and zinc oxide (ZnO) are widely explored due to their electronic properties and stability.[4] Modifications such as doping or co-catalyst deposition are often employed to enhance their photocatalytic activity and selectivity.
| Photocatalyst | Reaction Conditions | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| TiO₂-Based | |||||
| mTiO₂ | λ > 320 nm, 0.02 mmol benzene, 10 mL H₂O, 40 °C, 6 h | 42 | 81 | 34 | [4] |
| Au@TiO₂ | λ > 400 nm, 0.07 mL benzene, 50 mL H₂O, 30 °C, 3 h | 65 | 96 | 62 | [4] |
| Pd/CeO₂/TiO₂ | λ > 420 nm, 1 g benzene, 10 mL CH₃CN, benzene:H₂O₂ = 1:5, 80 °C, 10 h | 73 | 95 | 69.4 | [4] |
| Cu(OH)₂/LT | UV, 100 μL benzene, 0.5 mL CH₃CN, 13 mL H₂O, 87 μL H₂O₂, RT, 6 h | 50 | 97 | 45 | [4] |
| F-TiO₂ Nanosheets | Visible light | 35.6 | 93.8 | - | [5] |
| Fe-N-TiO₂/sPS | UV light | - | 43 | - | [6] |
| WO₃-Based | |||||
| Pt/WO₃ | 300 < λ < 500 nm, 2.5 mmol benzene, 7.5 mL H₂O, 60 °C, 4 h | 69 | 74 | 49 | [4] |
| Vacuum-annealed WO₃ | 420 nm LED, 30 mg catalyst, 50 μL benzene, 3 mL CH₃CN, 3 mL H₂O, O₂, 60 °C | - | - | - | [7] |
| Other Semiconductors | |||||
| Bi₂WO₆/CdWO₄ | λ > 420 nm, 0.5 mmol benzene, 3 mL CH₃CN, 0.1 mL H₂O, 25 °C, 3 h | 7.3 | >99 | 7.2 | [4] |
| FeVO₄@TMOS | λ > 420 nm, 0.1 mL benzene, 3 mL CH₃CN, 3 mL H₂O, 2 mL H₂O₂, 24 °C, 4 h | 20 | 98 | 20 | [4] |
Graphitic Carbon Nitride (g-C₃N₄)-Based Photocatalysts
Graphitic carbon nitride has garnered significant attention due to its visible-light activity and ease of modification.[4] Iron-based modifications, in particular, have shown high selectivity.
| Photocatalyst | Reaction Conditions | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| FeCl₃/mpg-C₃N₄ | Mercury lamp, 4.5 mmol benzene, 2 mL H₂O, 2 mL CH₃CN, 0.255 mL H₂O₂, 60 °C | 38 | 97 | 32.5 | [4][8] |
| Fe-g-C₃N₄ | Xenon lamp (λ > 420 nm), 0.8 mL benzene, 4 mL H₂O, 4 mL CH₃CN, 0.51 mL H₂O₂, 60 °C, 4 h | 100 | 8.3 | 8.3 | [4] |
| Cu-Ag@g-C₃N₄ | Domestic bulb, 1 mmol benzene, 5 mL CH₃CN, 1.1 mmol H₂O₂, RT, 30 min | - | 99 | - | [4] |
Metal-Organic Framework (MOF)-Based Photocatalysts
MOFs offer high surface areas and tunable structures, making them promising platforms for photocatalysis.[4]
| Photocatalyst | Reaction Conditions | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| NH₂-MIL-88/PMo₁₀V₂ | LED lamp (320–780 nm), 1 mL benzene, 3 mL acetic acid, 3 mL CH₃CN, 1 mL H₂O₂, 60 °C, 3 h | 12.5 | 99 | 12.4 | [4] |
| Ce/N-MOF(Fe)@P-C₃N₄ | Optimized conditions | - | 96 | 16.4 | [9][10] |
| g-C₃N₄/Zr-Fc MOF | Visible light | - | 99.38 | 13.84 | [11] |
Polyoxometalate (POM)-Based Photocatalysts
POMs are molecular metal-oxide clusters that exhibit excellent redox properties suitable for photocatalytic applications.[4]
| Photocatalyst | Reaction Conditions | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| IL-POMs | Xe lamp (λ > 420 nm), 1.28 mmol benzene, 10 mL CH₃CN, 1 mL H₂O, RT, 10 h | 21 | 99 | 20.9 | [4] |
| Quinolinium and Polyoxovanadate-Based Supramolecular | Xe lamp (λ > 420 nm), 0.5 mmol benzene, H₂O:CH₃CN = 3:17, 25 °C, 12 h | 51 | 99 | 50.8 | [4] |
Experimental Protocols
The following sections provide detailed protocols for conducting the photocatalytic oxidation of benzene. These are generalized procedures based on common practices reported in the literature.[7][12][13]
General Experimental Workflow
The typical workflow for a photocatalytic benzene oxidation experiment is depicted below.
Caption: General workflow for photocatalytic benzene oxidation experiments.
Detailed Protocol for a Typical Batch Reactor Experiment
This protocol is a composite of methodologies reported in the literature and can be adapted for specific catalysts and objectives.[7][12][13]
Materials and Equipment:
-
Photocatalytic reactor (quartz or borosilicate glass with a quartz window)
-
Light source (e.g., Xenon lamp, Mercury lamp, LED with specific wavelength)
-
Magnetic stirrer
-
Gas supply (e.g., O₂, air)
-
Syringes and filters
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Benzene, phenol standard, solvents (e.g., acetonitrile (B52724), water), and internal standard (e.g., toluene)
-
Photocatalyst
Procedure:
-
Reactor Setup:
-
Thoroughly clean and dry the photocatalytic reactor.
-
Assemble the reactor, ensuring it is leak-tight, especially if working with gaseous reactants.[12]
-
-
Reaction Mixture Preparation:
-
Accurately weigh the desired amount of photocatalyst (e.g., 25-100 mg) and add it to the reactor.[4]
-
Add the solvent system (e.g., a mixture of acetonitrile and water) to the reactor.[7][13]
-
Add a magnetic stir bar.
-
Disperse the catalyst in the solvent by sonication for a few minutes, followed by stirring.[12]
-
-
System Equilibration:
-
Seal the reactor and purge with the desired gas (e.g., O₂ or air) for a set period to ensure saturation.[7]
-
Inject a precise volume of benzene into the reactor using a microsyringe.[12][13]
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the benzene and the catalyst surface.[12]
-
-
Photocatalytic Reaction:
-
Position the light source at a fixed distance from the reactor.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature (e.g., using a water bath) throughout the experiment.[7]
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots (e.g., 1 mL) of the reaction mixture using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles and quench the reaction.[7]
-
Add an internal standard if required for quantification.
-
Analyze the samples by HPLC or GC-MS to determine the concentrations of benzene and phenol.[7][14][15]
-
-
Data Calculation:
-
Calculate the benzene conversion, phenol selectivity, and phenol yield using the following formulas:
-
Benzene Conversion (%) = ([Benzene]initial - [Benzene]final) / [Benzene]initial * 100
-
Phenol Selectivity (%) = [Phenol]produced / ([Benzene]initial - [Benzene]final) * 100
-
Phenol Yield (%) = [Phenol]produced / [Benzene]initial * 100
-
-
Reaction Mechanisms
The photocatalytic oxidation of benzene to phenol generally proceeds through the generation of highly reactive hydroxyl radicals (•OH). The proposed mechanism often involves the following key steps.
General Signaling Pathway for Benzene Hydroxylation
Caption: Proposed mechanism for photocatalytic benzene hydroxylation.
Mechanism on Fe-g-C₃N₄ with H₂O₂
A specific mechanism has been proposed for iron-modified graphitic carbon nitride using hydrogen peroxide as an oxidant.[8]
Caption: Reaction mechanism for benzene oxidation on FeCl₃/mpg-C₃N₄.[8]
Conclusion
The photocatalytic oxidation of benzene to phenol offers a sustainable and efficient synthetic route. The choice of photocatalyst is paramount, with modified semiconductors, g-C₃N₄, and MOFs demonstrating high selectivity and yield under various conditions. The provided protocols and mechanistic insights serve as a valuable resource for researchers aiming to optimize this important chemical transformation. Careful control of reaction parameters and accurate product analysis are crucial for achieving reproducible and high-performance results.
References
- 1. Recent trends in phenol synthesis by photocatalytic oxidation of benzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent trends in phenol synthesis by photocatalytic oxidation of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Recent Advances in the Heterogeneous Photocatalytic Hydroxylation of Benzene to Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of F-TiO2 Nanosheets and its Photocatalytic Oxidation of Benzene to Phenol | Scientific.Net [scientific.net]
- 6. Selective Oxidation of Benzene to Phenol using Fe-N-codoped TiO2 Embedded in Monolithic Syndiotactic Polystyrene Aerogel | Chemical Engineering Transactions [cetjournal.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of a Ce/N-MOF(Fe)@P-C3N4 composite photocatalyst and efficient oxidation of benzene to phenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of a Ce/N-MOF(Fe)@P-C3N4 composite photocatalyst and efficient oxidation of benzene to phenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. g-C3N4-modified Zr-Fc MOFs as a novel photocatalysis-self-Fenton system toward the direct hydroxylation of benzene to phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An efficient photocatalyst based on H5PMo10V2O40/UiO-66-NH2 for direct hydroxylation of benzene to phenol by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Photocatalyzed Degradation of Phenol, as a Model Pollutant, over Metal-Impregnated Nanosized TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathway Analysis of Phenol Degradation by UV/TiO2 Photocatalysis Utilising the C-13 Isotopic Labelling Technique | Chemical Engineering Transactions [cetjournal.it]
Application Note: Gas Chromatography Methods for Separating Benzene and Phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of benzene (B151609) and phenol (B47542) using gas chromatography (GC). The methodologies outlined are suitable for the analysis of these compounds in various matrices, with a focus on achieving high resolution and accurate quantification.
Introduction
Benzene and phenol are aromatic compounds of significant interest in environmental monitoring, industrial hygiene, and pharmaceutical analysis due to their toxicity and widespread use. Gas chromatography is a powerful and versatile technique for the separation and quantification of volatile and semi-volatile compounds like benzene and phenol. The choice of GC column, temperature program, and detector are critical for achieving optimal separation. This application note details a standard method using a Flame Ionization Detector (FID) and discusses key parameters for method development and optimization.
Principle of Separation
Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Benzene, being more volatile, will generally elute before the less volatile phenol. The separation is influenced by the boiling points of the analytes (Benzene: 80.1 °C, Phenol: 181.7 °C) and their interactions with the stationary phase. Temperature programming is employed to ensure efficient elution of both the highly volatile benzene and the less volatile phenol within a reasonable analysis time, while maintaining good peak shape and resolution.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for developing and performing the GC separation of benzene and phenol.
Caption: General workflow for GC analysis of benzene and phenol.
Recommended GC Method
This section details a robust GC-FID method for the separation of benzene and phenol.
Instrumentation and Consumables
-
Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or mid-polar column is recommended. A 100% dimethylpolysiloxane or a 5% phenyl-polysiloxane stationary phase provides good selectivity for aromatic compounds.[3]
-
Example Column: DB-5, HP-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Carrier Gas: Helium or Nitrogen, high purity (99.999%).
-
Gases for FID: Hydrogen and Air, high purity.
-
Syringes: Appropriate for GC injection.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the GC-FID analysis. These parameters may require optimization depending on the specific instrument and application.
| Parameter | Recommended Condition |
| Injector | |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Temperature Ramp | 10 °C/min |
| Final Temperature | 200 °C |
| Final Hold Time | 5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) Flow | 25 mL/min |
Rationale for Parameter Selection
-
Injector Temperature: Set high enough to ensure rapid vaporization of both benzene and phenol without causing thermal degradation.
-
Oven Temperature Program: The initial low temperature allows for the trapping and focusing of the volatile benzene at the head of the column.[4] The temperature ramp facilitates the timely elution of phenol, which has a higher boiling point.[1] An optimal ramp rate is crucial for good resolution.[5]
-
Detector Temperature: The FID temperature is set higher than the final oven temperature to prevent condensation of the analytes.
Experimental Protocol
Standard Preparation
-
Primary Stock Standards: Prepare individual stock standards of benzene and phenol in methanol (B129727) at a concentration of 1000 µg/mL.
-
Working Standard Mixture: Prepare a mixed working standard containing both benzene and phenol by diluting the primary stock standards in methanol. A typical concentration range for calibration standards is 1-100 µg/mL.
-
Internal Standard (Optional but Recommended): For improved accuracy and precision, an internal standard (e.g., ethylbenzene (B125841) or 2,4-dimethylphenol) can be added to all standards and samples at a constant concentration.[6][7]
Sample Preparation
The sample preparation method will depend on the matrix. For liquid samples with low concentrations of analytes, direct injection may be possible. For more complex matrices or to achieve lower detection limits, a sample preparation technique such as headspace solid-phase microextraction (SPME) may be employed.[6][8]
Example: Direct Injection of a Liquid Sample
-
If necessary, dilute the sample with a suitable solvent (e.g., methanol) to bring the analyte concentrations within the calibration range.
-
If using an internal standard, add the internal standard solution to the diluted sample.
-
Transfer the final solution to a 2 mL GC vial for analysis.
GC Analysis Procedure
-
Set up the GC-FID system according to the conditions outlined in Section 4.2.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
After each injection, allow the GC to complete the temperature program to ensure all components have eluted.
Data Presentation and Expected Results
The following table provides an example of the expected retention times for benzene and phenol under the recommended GC conditions. Actual retention times may vary between instruments and columns.[9]
| Compound | Expected Retention Time (min) |
| Benzene | ~ 5 - 7 |
| Phenol | ~ 12 - 15 |
Note: The retention time is the time it takes for a compound to travel from the injector to the detector.[9]
Method Optimization
The provided method serves as a starting point. For specific applications, further optimization may be necessary to improve resolution, reduce analysis time, or enhance sensitivity.
-
Temperature Program: Adjusting the initial temperature, ramp rate, and final temperature can significantly impact the separation.[1][4] A slower ramp rate will generally improve resolution but increase the analysis time.
-
Carrier Gas Flow Rate: Optimizing the flow rate can improve column efficiency and resolution.
-
Column Selection: For samples containing a complex matrix, a column with a different stationary phase polarity may provide better separation from interfering compounds.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper column installation. | Use a deactivated liner; re-install the column. |
| Poor Resolution | Inappropriate temperature program or flow rate. | Optimize the temperature ramp rate and carrier gas flow. |
| No Peaks Detected | Syringe issue; incorrect injection parameters; detector not lit. | Check syringe; verify injection parameters; ensure FID is lit. |
| Shifting Retention Times | Leaks in the system; inconsistent oven temperature. | Perform a leak check; verify oven temperature calibration. |
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the separation and quantification of benzene and phenol. By following the outlined protocol and considering the principles of method optimization, researchers can achieve accurate and reproducible results for a wide range of applications. For regulatory methods, it is recommended to follow the specific guidelines provided by agencies such as the EPA.[10][11][12]
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 10. epa.gov [epa.gov]
- 11. NEMI Method Summary - 8041A [nemi.gov]
- 12. NEMI Method Summary - 604 [nemi.gov]
Application Notes and Protocols for the Direct Hydroxylation of Benzene to Phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups for the direct hydroxylation of benzene (B151609) to phenol (B47542), a critical reaction in chemical synthesis and drug development. The protocols detailed below are based on established research, offering guidance on various catalytic systems to achieve this transformation efficiently and selectively.
Introduction
The direct hydroxylation of benzene to phenol is a highly sought-after reaction, offering a more environmentally benign and economically viable alternative to the traditional cumene (B47948) process. This one-step oxidation of benzene presents a significant challenge due to the high stability of the benzene ring and the propensity for over-oxidation of the desired phenol product. Research has focused on the development of various catalytic systems to overcome these hurdles, with notable success using catalysts based on titanium silicalite (TS-1), iron-containing zeolites, and transition metal complexes. This document outlines the experimental protocols and compares the performance of several key catalytic systems.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst and reaction conditions is paramount for the successful direct hydroxylation of benzene. The following table summarizes quantitative data from various reported experimental setups, allowing for a clear comparison of their performance.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| TS-1 | H₂O₂ | Water | 70 | 45 min | ~54 | 72 | 39 | [1] |
| Fe/ZSM-5 | N₂O | Gas Phase | 350 - 450 | Continuous Flow | - | High | - | [2][3][4] |
| [Cu(tmpa)]²⁺ | H₂O₂ | Acetone | 25 | - | - | High | - | [5][6][7] |
| [Ni(tepa)]²⁺ | H₂O₂ | - | 60 | - | - | High | 21 | [8] |
| Fe(II/III) Schiff base complexes | H₂O₂ | Acetonitrile | 50 | - | 64 | 98 | ~63 | [9][10] |
| Fe complexes in Mesoporous Y-Type Zeolite | H₂O₂ | Acetonitrile | 50 | 24 h | - | Selective to Phenol | - | [11] |
Note: "-" indicates that the specific data point was not explicitly provided in the cited source. The performance of these systems can be influenced by various factors including catalyst preparation methods and reactant concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments in the direct hydroxylation of benzene.
Protocol 1: Hydroxylation of Benzene using TS-1 Catalyst and H₂O₂
This protocol is based on the work by Hu et al. and provides a method for the direct hydroxylation of benzene in an aqueous medium.[1]
Materials:
-
Titanium Silicalite-1 (TS-1) catalyst
-
Benzene (C₆H₆)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized Water
-
Reaction vessel (e.g., round-bottom flask) equipped with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Reactor Setup: Place 0.15 g of the TS-1 catalyst into the reaction vessel.
-
Reactant Addition: Add 40.0 mL of deionized water and 5.6 mmol of benzene to the vessel.
-
Reaction Initiation: While stirring the mixture, add 0.80 mL of 30% H₂O₂ solution.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature for 45 minutes with continuous stirring.
-
Reaction Quenching: After the reaction time has elapsed, cool the mixture to room temperature.
-
Product Extraction and Analysis: Extract the organic products from the aqueous phase using a suitable solvent (e.g., ethyl acetate). Analyze the organic phase using GC-FID to determine the conversion of benzene and the selectivity and yield of phenol.
Protocol 2: Hydroxylation of Benzene using Iron-Complexes in Mesoporous Zeolite and H₂O₂
This protocol describes a method for the direct hydroxylation of benzene using a heterogeneous catalyst in an organic solvent.[11]
Materials:
-
Fe complexes encapsulated into mesoporous Y-type zeolite catalyst
-
Benzene (C₆H₆)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (MeCN)
-
Glass tube reactor
-
Inert gas (Argon)
-
Thermostatically controlled heating block or water bath
-
Triphenylphosphine (B44618) (quenching agent)
-
o-dichlorobenzene (internal standard)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Catalyst and Reactant Loading: In a glass tube reactor, add the Fe-zeolite catalyst (containing 7.9 to 16 µmol of Fe), 5 to 10 mL of acetonitrile, and 7.9 mmol of benzene.
-
Inert Atmosphere: Purge the reactor with Argon to create an inert atmosphere.
-
Oxidant Addition: Add 7.9 mmol of 30% aqueous H₂O₂ to the reactor.
-
Reaction: Place the sealed reactor in a heating block or water bath pre-heated to 50 °C and maintain the reaction for the desired time (e.g., up to 24 hours).
-
Quenching and Internal Standard Addition: After the reaction, cool the reactor and add triphenylphosphine to quench any remaining peroxides. Add a known amount of o-dichlorobenzene as an internal standard for GC analysis.
-
Analysis: Analyze the reaction mixture using GC-FID to identify and quantify the products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the direct hydroxylation of benzene.
Caption: General experimental workflow for benzene hydroxylation.
Catalytic Cycle
This diagram depicts a simplified proposed catalytic cycle for the hydroxylation of benzene using a metal-based catalyst and hydrogen peroxide.
Caption: Simplified catalytic cycle for benzene hydroxylation.
References
- 1. Direct Hydroxylation of Benzene to Phenol over TS-1 Catalysts [mdpi.com]
- 2. Item - One-step hydroxylation of benzene to phenol using N2O - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 7. One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Zeolite-Catalyzed Conversion of Benzene to Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct hydroxylation of benzene (B151609) to phenol (B47542) is a commercially significant reaction, offering a potentially more sustainable alternative to the conventional cumene (B47948) process. Zeolite-based catalysts, particularly iron-containing ZSM-5 (Fe/ZSM-5), have emerged as promising materials for this one-step conversion. Their shape-selective properties and the presence of active iron sites enable high activity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of zeolite catalysts and their use in the catalytic conversion of benzene to phenol.
Key Applications
-
Green Chemistry: Direct oxidation of benzene offers a more environmentally friendly route to phenol synthesis, reducing byproducts and energy consumption compared to the multi-step cumene process.
-
Industrial Feedstock: Phenol is a crucial precursor for the production of a wide range of chemicals, including resins, polymers (e.g., polycarbonates and epoxy resins), and pharmaceuticals.
-
Catalysis Research: The study of zeolite-catalyzed benzene hydroxylation provides a model system for understanding selective C-H activation and oxidation reactions.
Data Presentation: Catalytic Performance of Various Zeolite Catalysts
The following tables summarize quantitative data from literature on the performance of different zeolite catalysts in the conversion of benzene to phenol.
Table 1: Performance of Fe/ZSM-5 Catalysts with Nitrous Oxide (N₂O) as Oxidant
| Catalyst | Benzene Conversion (%) | Phenol Selectivity (%) | Reaction Temperature (°C) | Phenol Formation Rate (mmol g⁻¹ h⁻¹) | Catalyst Lifetime (h) | Reference |
| Hierarchical Fe/ZSM-5-Hi2.8 | Not specified | 93.3 | Not specified | 16.49 (initial) | 30 | [1] |
| Fe/ZSM-5(4N,180)-st | 11.7 (initial), 6.3 (24h) | 54.5 (initial), 50.3 (24h) | 350 | 13.2 (initial), 3.8 (24h) | >24 | [2] |
| Fe/ZSM-5(TPA,180)-st | 9.8 (initial), 4.1 (24h) | 45.6 (initial), 35.5 (24h) | 350 | 10.5 (initial), 1.9 (24h) | >24 | [2] |
| H-ZSM-5-ST | Not specified | 95.9 (initial) | Not specified | Not specified | Not specified | |
| Fe/ZSM-5 | Not specified | 11.7 (initial) | Not specified | Not specified | Not specified |
Table 2: Performance of Zeolite Catalysts with Other Oxidants
| Catalyst | Oxidant | Benzene Conversion (%) | Phenol Selectivity (%) | Reaction Temperature (°C) | Reference |
| Fe-MFI (from Fe-containing seed sol) | H₂O₂ | 12.1 | 97 | Optimized conditions | [3] |
| Fe-MFI (from pure silica (B1680970) seed sol) | H₂O₂ | 5.6 | 95 | Optimized conditions | [3] |
| Hierarchical Fe-ZSM-5 | H₂O₂ | 25.5 | 90 | Mild conditions | [3] |
| Fe³⁺-M-ZSM-5 | H₂O₂ | 42.3 (Phenol Conversion) | 92.5 (Dihydroxybenzenes) | Optimized conditions | [3] |
| Re-CVD/HZSM-5 | O₂/NH₃ | Not specified | 87.7 | Not specified | [4] |
| Sono-assisted Fe-modified Y zeolite | Air/H₂O | Not specified | Not specified | 90 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Hierarchical Fe/ZSM-5 Catalyst
This protocol describes a method for synthesizing hierarchical Fe/ZSM-5 zeolites, which exhibit improved catalytic activity and longevity due to enhanced mass transfer.[6]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
Fumed silica (SiO₂)
-
Diquaternary or tetraquaternary ammonium (B1175870) structure directing agents (SDAs)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Deionized water
-
Ammonium nitrate (NH₄NO₃)
Procedure:
-
Gel Preparation:
-
Dissolve NaOH, Al(NO₃)₃·9H₂O, and the chosen SDA in deionized water with stirring.
-
Separately, dissolve Fe(NO₃)₃·9H₂O in a small amount of deionized water.
-
Add the iron nitrate solution to the main solution.
-
Slowly add fumed silica to the solution under vigorous stirring to form a homogeneous gel. The typical molar ratio of the gel composition is: 22 NaOH : 2.5 Al(NO₃)₃·9H₂O : 100 SiO₂ : 7.5 SDA : x Fe(NO₃)₃·9H₂O : 4000 H₂O (where x can be varied to control the Si/Fe ratio).[7]
-
-
Hydrothermal Synthesis:
-
Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 150°C (423 K) for 9-25 days with rotation (e.g., 60 rpm).[7]
-
-
Product Recovery and Calcination:
-
After crystallization, cool the autoclave to room temperature.
-
Filter the solid product, wash thoroughly with deionized water until the pH is neutral, and dry overnight at 100°C.
-
Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 550°C (823 K) and hold for 10 hours to remove the organic SDA.[7]
-
-
Ion Exchange:
-
To obtain the protonated form (H-form), perform an ion exchange with a 1 M NH₄NO₃ solution. Stir the calcined zeolite in the solution at 80°C for 6 hours.
-
Repeat the ion exchange three times.[7]
-
After the final exchange, filter, wash with deionized water, and dry.
-
Calcine the NH₄⁺-form zeolite at 550°C (823 K) for 4 hours in air to convert it to the H⁺-form.[7]
-
-
Steaming Activation (Optional but Recommended):
-
To generate active iron sites, the catalyst can be steamed. Heat the catalyst in a flow of 10% water vapor in air at 700°C (973 K) for 3 hours.[7]
-
Protocol 2: Catalytic Conversion of Benzene to Phenol in a Fixed-Bed Reactor
This protocol outlines the procedure for the vapor-phase hydroxylation of benzene using a fixed-bed reactor.
Materials and Equipment:
-
Fe/ZSM-5 catalyst
-
Quartz reactor tube
-
Furnace with temperature controller
-
Mass flow controllers for gases (e.g., He, N₂O, O₂)
-
Syringe pump for liquid feed (benzene)
-
Condenser and cold trap to collect products
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
Catalyst Packing:
-
Load a specific amount of the Fe/ZSM-5 catalyst (e.g., 100-500 mg) into the center of the quartz reactor tube, supported by quartz wool plugs.
-
-
Catalyst Pre-treatment:
-
Heat the catalyst bed to the desired reaction temperature (e.g., 350-450°C) under an inert gas flow (e.g., He or N₂) to remove any adsorbed moisture and impurities.
-
-
Reaction:
-
Introduce the reactant feed stream into the reactor. The feed typically consists of:
-
Benzene: Delivered as a liquid via a syringe pump and vaporized before entering the reactor.
-
Oxidant: Gaseous N₂O or a mixture of O₂ and an inert gas, controlled by mass flow controllers.
-
Inert gas (e.g., He): Used as a carrier gas to achieve the desired partial pressures of reactants.
-
-
Typical reaction conditions can be: Temperature = 350°C, Pressure = atmospheric, Weight Hourly Space Velocity (WHSV) = 0.01 to 10 h⁻¹.[8]
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser and a cold trap (e.g., cooled with an ice-salt bath or liquid nitrogen) to collect the liquid products (phenol, unreacted benzene, and byproducts).
-
The non-condensable gases can be analyzed online using a GC equipped with a suitable column (e.g., Porapak Q) and a thermal conductivity detector (TCD) to monitor the conversion of the oxidant.
-
Analyze the collected liquid products offline using a GC equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-5 or equivalent).
-
Protocol 3: Analysis of Reaction Products by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with FID.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane).
-
Autosampler or manual injection port.
Procedure:
-
Sample Preparation:
-
Dilute the collected liquid product mixture with a suitable solvent (e.g., acetone (B3395972) or ethanol) to a known volume.
-
Add an internal standard (e.g., chlorobenzene (B131634) or naphthalene) to the diluted sample for accurate quantification.
-
-
GC Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp rate: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Prepare calibration curves for benzene and phenol using standard solutions of known concentrations with the same internal standard.
-
Calculate the concentrations of benzene and phenol in the product sample based on their peak areas relative to the internal standard and the calibration curves.
-
Benzene conversion and phenol selectivity can be calculated as follows:
-
Benzene Conversion (%) = [(moles of benzene reacted) / (moles of benzene fed)] x 100
-
Phenol Selectivity (%) = [(moles of phenol produced) / (moles of benzene reacted)] x 100
-
-
Visualizations
Catalytic Cycle of Benzene Hydroxylation over Fe/ZSM-5
Caption: Catalytic cycle for benzene hydroxylation over Fe/ZSM-5.
Experimental Workflow for Catalyst Testing
Caption: Experimental workflow for zeolite catalyst testing.
Concluding Remarks
The use of zeolite catalysts, particularly hierarchical Fe/ZSM-5, presents a viable and promising pathway for the direct, single-step conversion of benzene to phenol. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and evaluate these catalysts. Further optimization of catalyst design and reaction conditions can lead to even more efficient and stable catalytic systems, paving the way for the industrial implementation of this green chemical process. The deactivation of the catalyst due to coking or the formation of strongly adsorbed species remains a key challenge that requires further investigation into catalyst regeneration strategies.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pfkek.jp [pfkek.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of Phenol Derivatives from Benzene for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key phenol (B47542) derivatives from benzene (B151609), with a focus on their applications in the pharmaceutical industry. The synthesis of phenol itself is a critical first step, followed by its conversion into valuable pharmaceutical compounds such as paracetamol and salicylic (B10762653) acid. Additionally, the synthesis of bisphenol A, a common precursor in various industries, is also detailed.
Synthesis of Phenol from Benzene
Phenol is a foundational chemical intermediate in the pharmaceutical industry. Its synthesis from benzene can be achieved through several methods, with the Cumene (B47948) process being the most prevalent industrial method. For laboratory-scale synthesis, the sulfonation of benzene followed by alkali fusion is a classic and reliable method.
Industrial Method: The Cumene Process
The Cumene process is a three-step industrial method for the high-yield synthesis of phenol and acetone (B3395972) from benzene and propylene (B89431).[1][2]
Step 1: Friedel-Crafts Alkylation of Benzene
Benzene is alkylated with propylene to form cumene (isopropylbenzene). This reaction is typically catalyzed by a solid acid catalyst, such as a zeolite, or a Lewis acid like aluminum chloride.[3][4] The reaction is highly exothermic.[5]
Step 2: Oxidation of Cumene
Cumene is oxidized with air to produce cumene hydroperoxide. This is a radical chain reaction that can be initiated by a small amount of cumene hydroperoxide.[6][7]
Step 3: Acid-Catalyzed Cleavage of Cumene Hydroperoxide
Cumene hydroperoxide is treated with a strong acid, such as sulfuric acid, to yield phenol and acetone. This step is known as the Hock rearrangement.[8][9]
Experimental Workflow: The Cumene Process
Table 1: Quantitative Data for the Industrial Cumene Process
| Step | Reactants | Catalyst/Conditions | Product(s) | Yield | Purity | Reference(s) |
| 1. Alkylation | Benzene, Propylene | Solid Phosphoric Acid or Zeolite Catalyst, >200°C, ≥20 bar | Cumene | ~97-99% | >99.9% | [4][7] |
| 2. Oxidation | Cumene, Air (O₂) | Radical Initiator, 90-120°C | Cumene Hydroperoxide | 91-95% selectivity | - | [10][11] |
| 3. Cleavage | Cumene Hydroperoxide | Sulfuric Acid, 60-100°C | Phenol, Acetone | >99% conversion | High | [4] |
Laboratory Method: Sulfonation and Alkali Fusion
This method involves the sulfonation of benzene to benzenesulfonic acid, followed by fusion with a strong base to produce sodium phenoxide, which is then acidified to yield phenol.[12][13]
Experimental Protocol: Synthesis of Phenol via Sulfonation and Alkali Fusion
Materials:
-
Benzene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Sulfite (B76179) (Na₂SO₃) (for neutralization)
Procedure:
-
Sulfonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzene. Slowly add an equimolar amount of concentrated sulfuric acid with constant stirring. Heat the mixture to 80-100°C for several hours until the benzene layer disappears.
-
Neutralization: Cool the reaction mixture and slowly add it to a saturated solution of sodium sulfite to neutralize the excess sulfuric acid and precipitate sodium benzenesulfonate (B1194179).
-
Isolation of Sodium Benzenesulfonate: Filter the precipitated sodium benzenesulfonate and dry it thoroughly.
-
Alkali Fusion: In a nickel or iron crucible, melt sodium hydroxide at 300-350°C. Gradually add the dry sodium benzenesulfonate to the molten NaOH with stirring. The fusion is complete when the mixture becomes solid.[14]
-
Acidification: Cool the solidified mass and dissolve it in water. Acidify the solution with concentrated hydrochloric acid until it is strongly acidic. Phenol will separate as an oily layer.
-
Purification: Separate the phenol layer and purify it by distillation.
Table 2: Quantitative Data for Laboratory Synthesis of Phenol
| Step | Reactant(s) | Reagent(s)/Conditions | Product | Yield | Reference(s) |
| 1. Sulfonation & Neutralization | Benzene, Sulfuric Acid | Heat, then Sodium Sulfite | Sodium Benzenesulfonate | High | [15] |
| 2. Alkali Fusion & Acidification | Sodium Benzenesulfonate | Molten NaOH (300-350°C), then HCl | Phenol | ~75-90% | [16][17] |
Synthesis of Pharmaceutical Derivatives from Phenol
Synthesis of Salicylic Acid (Precursor to Aspirin)
Salicylic acid is a key pharmaceutical intermediate, most notably as the precursor to acetylsalicylic acid (aspirin). It is synthesized from phenol via the Kolbe-Schmitt reaction.
Experimental Protocol: Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction involves the carboxylation of sodium phenoxide under high pressure and temperature.[18][19]
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Carbon Dioxide (CO₂) gas
-
Sulfuric Acid (H₂SO₄)
Procedure:
-
Preparation of Sodium Phenoxide: Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide. Evaporate the solution to dryness to obtain solid sodium phenoxide.
-
Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Heat the autoclave to 125°C and introduce carbon dioxide gas under a pressure of 100 atm. Maintain these conditions for several hours.[18]
-
Acidification: After the reaction, cool the autoclave and dissolve the resulting sodium salicylate (B1505791) in water. Acidify the solution with sulfuric acid to precipitate salicylic acid.
-
Purification: Filter the crude salicylic acid and recrystallize it from hot water to obtain the pure product.
Table 3: Quantitative Data for Salicylic Acid Synthesis
| Reaction | Reactant(s) | Reagent(s)/Conditions | Product | Yield | Reference(s) |
| Kolbe-Schmitt Reaction | Sodium Phenoxide, CO₂ | 125°C, 100 atm, then H₂SO₄ | Salicylic Acid | Up to 92.68% | [20] |
Logical Relationship: From Benzene to Aspirin
Synthesis of Paracetamol (Acetaminophen)
Paracetamol is a widely used analgesic and antipyretic drug. Its synthesis typically involves the acetylation of p-aminophenol. p-Aminophenol can be synthesized from phenol through nitrosation followed by reduction.
Step 1: Synthesis of p-Aminophenol from Phenol
This two-step synthesis involves the nitrosation of phenol to form p-nitrosophenol, which is then reduced to p-aminophenol.
Experimental Protocol: Synthesis of p-Aminophenol
Materials:
-
Phenol
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
A reducing agent (e.g., Sodium hydrosulfite or catalytic hydrogenation)
Procedure:
-
Nitrosation: Dissolve phenol in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite with constant stirring, keeping the temperature below 5°C. p-Nitrosophenol will precipitate.
-
Reduction: The p-nitrosophenol can be reduced to p-aminophenol using various methods. A common laboratory method is reduction with sodium hydrosulfite in an alkaline solution. Alternatively, catalytic hydrogenation can be employed.[21]
-
Isolation and Purification: After the reduction is complete, neutralize the solution and extract the p-aminophenol. The crude product can be purified by recrystallization.
Table 4: Quantitative Data for p-Aminophenol Synthesis
| Step | Reactant(s) | Reagent(s)/Conditions | Product | Yield | Reference(s) |
| 1. Nitrosation | Phenol | NaNO₂, H₂SO₄, 0-5°C | p-Nitrosophenol | - | - |
| 2. Reduction | p-Nitrosophenol | Catalytic Hydrogenation (e.g., Pt catalyst) | p-Aminophenol | ~75-80% | [15][21] |
Step 2: Synthesis of Paracetamol from p-Aminophenol
This step involves the acetylation of the amino group of p-aminophenol using acetic anhydride (B1165640).[22][23]
Experimental Protocol: Synthesis of Paracetamol
Materials:
-
p-Aminophenol
-
Acetic Anhydride
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend p-aminophenol (e.g., 3.0 g) in water (e.g., 10 mL).[22]
-
Acetylation: Add acetic anhydride (e.g., 4.0 mL) to the suspension. Heat the mixture in a water bath at approximately 85°C for about 10-15 minutes with stirring.[22]
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the crude paracetamol.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with a small amount of cold water.
-
Purification (Recrystallization): Dissolve the crude paracetamol in a minimum amount of hot water. Allow the solution to cool slowly to room temperature, and then in an ice bath to form pure crystals.[24][25]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Table 5: Quantitative Data for Paracetamol Synthesis
| Reaction | Reactant(s) | Reagent(s)/Conditions | Product | Crude Yield | Purified Yield | Reference(s) |
| Acetylation | p-Aminophenol, Acetic Anhydride | Water, ~85°C | Paracetamol | - | 33-70% | [25][26][27] |
Experimental Workflow: Paracetamol Synthesis
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Preparation of phenol from cumene | Sathee Forum [forum.prutor.ai]
- 9. Synthesis of p-aminophenol by catalytic hydrogenation of nitrobenzene - Publications of the IAS Fellows [repository.ias.ac.in]
- 10. US5371305A - Process for producing phenol from cumene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0670296B1 - Acid cleavage of cumene hydroperoxide to phenol, acetone and alpha-methylstyrene - Google Patents [patents.google.com]
- 13. Crystallization of paracetamol from ethanol-water solutions in the presence of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US2632028A - Method for fusion reactions, especially including production of phenols - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
- 17. US2677709A - Process for the preparation of phenols - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. scribd.com [scribd.com]
- 21. CN104326925A - Process for synthesizing p-aminophenol through nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 22. uwaterloo.ca [uwaterloo.ca]
- 23. glaserr.missouri.edu [glaserr.missouri.edu]
- 24. scribd.com [scribd.com]
- 25. rsc.org [rsc.org]
- 26. juniperpublishers.com [juniperpublishers.com]
- 27. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
Application Notes and Protocols for the Industrial Production of Phenol from Benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal industrial methods for the synthesis of phenol (B47542) from benzene (B151609). The document details the historical and current processes, including the Cumene (B47948) Process, the Dow Process, and the Raschig-Hooker Process. Furthermore, it touches upon emerging direct oxidation methods. Detailed experimental protocols, comparative data, and process diagrams are provided to serve as a valuable resource for research and development.
Introduction
Phenol is a crucial commodity chemical used in the production of a wide array of products, including plastics, resins, pharmaceuticals, and agricultural chemicals. The primary feedstock for phenol production is benzene, and several industrial processes have been developed to efficiently convert benzene to phenol. The choice of a particular method often depends on factors such as raw material costs, energy consumption, capital investment, and the market value of co-products. This document outlines the major industrial routes from benzene to phenol.
Comparative Overview of Industrial Processes
The following table summarizes the key quantitative parameters of the three main industrial processes for phenol production from benzene, allowing for a direct comparison of their operational conditions and efficiencies.
| Parameter | Cumene Process | Dow Process | Raschig-Hooker Process |
| Primary Reactants | Benzene, Propylene (B89431), Air (Oxygen) | Benzene, Chlorine, Sodium Hydroxide (B78521) | Benzene, HCl, Air (Oxygen), Steam |
| Intermediate(s) | Cumene, Cumene Hydroperoxide | Chlorobenzene (B131634) | Chlorobenzene |
| Catalyst(s) | Alkylation: Zeolite (e.g., ZSM-5), SPA, or AlCl₃Cleavage: Sulfuric Acid | Oxychlorination: CuCl₂/FeCl₃ on Al₂O₃Hydrolysis: Silicon-based catalyst | Oxychlorination: CuCl₂/FeCl₃ on Al₂O₃Hydrolysis: Ca₃(PO₄)₂/SiO₂ |
| Alkylation Temp. | Zeolite: ~600 KSPA: 200-260 °CAlCl₃: < 135 °C | N/A | N/A |
| Alkylation Pressure | Zeolite: ~10 atmSPA: 34-40 atmAlCl₃: < 0.4 MPa | N/A | N/A |
| Oxidation Temp. | 100-115 °C | N/A | N/A |
| Hydrolysis Temp. | N/A | 350-390 °C | 400-450 °C |
| Hydrolysis Pressure | N/A | 280-300 bar | Atmospheric |
| Overall Yield | 85-87% (based on benzene) | High | 70-85% (selectivity for both steps) |
| Co-product(s) | Acetone (B3395972) | NaCl | Recycled HCl |
| Key Advantages | High yield, valuable co-product (acetone), milder conditions. | Established and well-understood process. | HCl is recycled, reducing waste. |
| Key Disadvantages | Dependent on acetone market, multi-step process. | Harsh reaction conditions, corrosive reagents, chloride waste. | Very high temperatures, corrosive environment, catalyst regeneration needed. |
The Cumene Process
The cumene process is the dominant industrial method for producing phenol, accounting for over 90% of global production.[1] It is a three-step process that co-produces acetone, a valuable industrial chemical.[2]
Signaling Pathway
Caption: The Cumene Process for Phenol and Acetone Production.
Experimental Protocols
Step 1: Friedel-Crafts Alkylation of Benzene to Cumene
This step involves the reaction of benzene with propylene in the presence of an acid catalyst.[3] Modern processes favor zeolite catalysts for their environmental benefits and milder operating conditions.[4]
-
Materials:
-
Benzene (dry)
-
Propylene
-
Zeolite catalyst (e.g., ZSM-5)
-
-
Procedure:
-
Pass a mixture of benzene and propylene (in a molar ratio of approximately 3:1) over a fixed-bed reactor containing the zeolite catalyst.[4]
-
Maintain the reactor temperature at approximately 600 K and the pressure at around 10 atm.[4]
-
The effluent from the reactor, containing cumene, unreacted benzene, and by-products, is sent for purification.
-
Unreacted benzene is typically recycled back to the reactor feed.
-
Step 2: Oxidation of Cumene to Cumene Hydroperoxide
Cumene is oxidized with air to form cumene hydroperoxide in a liquid-phase reaction.[5]
-
Materials:
-
Purified cumene
-
Air
-
Dilute sodium carbonate or sodium hydroxide solution
-
-
Procedure:
-
Feed purified cumene, along with recycled cumene, into an oxidation vessel.
-
Introduce a dilute soda ash solution to maintain the pH between 6.0 and 8.0.[5]
-
Bubble compressed air through the mixture.
-
Maintain the temperature between 100 and 115°C.[5]
-
Continue the reaction until 20-25% of the cumene is converted to cumene hydroperoxide.[5] To improve yields, the reaction can be carried out at lower temperatures (100-110°C) with lower conversions.[5]
-
Step 3: Cleavage of Cumene Hydroperoxide to Phenol and Acetone
The cumene hydroperoxide is then decomposed in the presence of an acid catalyst to yield phenol and acetone.[5]
-
Materials:
-
Concentrated cumene hydroperoxide (approx. 80%)
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
The crude mixture from the oxidizer is concentrated to about 80% cumene hydroperoxide.[5]
-
This is then fed into a cleavage reactor.
-
A small amount of sulfuric acid is added as a catalyst.
-
The reaction is carried out under mild temperatures of 70-80°C.[5]
-
The resulting mixture of phenol, acetone, and other by-products is then sent for separation and purification via distillation. The overall yield of phenol is typically 90-92%.[6]
-
The Dow Process (Chlorobenzene Hydrolysis)
The Dow process is an older method for phenol production involving the hydrolysis of chlorobenzene.[5][7] It is characterized by its harsh reaction conditions.[5][7]
Experimental Workflow
Caption: The Dow Process for Phenol Production.
Experimental Protocol
-
Materials:
-
Chlorobenzene
-
Aqueous sodium hydroxide (10-15% solution)
-
Dilute hydrochloric acid
-
-
Procedure:
-
Chlorobenzene is produced by the chlorination of benzene in the liquid phase at 25-50°C with an FeCl₃ catalyst.[8]
-
The chlorobenzene is then hydrolyzed by heating it with a 10-15% aqueous solution of sodium hydroxide in a high-pressure reactor.[8]
-
The reaction is maintained at a temperature of 360-390°C and a pressure of 280-300 bar.[8]
-
Under these conditions, chlorobenzene is converted to sodium phenoxide.
-
The resulting sodium phenoxide solution is then acidified with dilute hydrochloric acid to produce phenol.[5]
-
The phenol is then separated and purified. By-products of this process include diphenyl ether and o- and p-hydroxydiphenyl.[8]
-
The Raschig-Hooker Process
The Raschig-Hooker process is a two-step method that involves the oxychlorination of benzene followed by the hydrolysis of the resulting chlorobenzene.[9][10] A key feature of this process is the recycling of hydrogen chloride.[10]
Logical Relationship
Caption: The Raschig-Hooker Process with HCl Recycling.
Experimental Protocol
Step 1: Oxychlorination of Benzene
-
Materials:
-
Benzene
-
Hydrogen chloride (HCl)
-
Air
-
Catalyst: Copper(II) chloride or Iron(III) chloride on an alumina (B75360) support[8]
-
-
Procedure:
-
A mixture of benzene vapor, hydrogen chloride, and air is passed over the catalyst in a fixed-bed reactor.
-
The reaction is carried out at a temperature of approximately 240°C and atmospheric pressure.[8]
-
The conversion of benzene is limited to 10-15% to minimize the formation of dichlorobenzenes.[8]
-
Step 2: Hydrolysis of Chlorobenzene
-
Materials:
-
Chlorobenzene
-
Steam
-
Catalyst: Calcium phosphate (B84403) on silica (B1680970) (Ca₃(PO₄)₂/SiO₂) or a silicon-based catalyst[8][10]
-
-
Procedure:
-
The chlorobenzene produced in the first step is vaporized and mixed with steam.
-
The vapor mixture is passed over the hydrolysis catalyst at a temperature of 400-450°C.[8]
-
The hydrolysis of chlorobenzene yields phenol and hydrogen chloride.
-
The hydrogen chloride is then recycled back to the oxychlorination step.[10] The overall selectivity of the two steps is between 70% and 85%.[10] Due to carbon deposition, the catalyst requires frequent regeneration.[8]
-
Direct Oxidation Methods
Research into the direct, one-step oxidation of benzene to phenol is an active area, aiming to overcome the disadvantages of the multi-step processes. These methods are generally not yet as commercially established as the cumene process.
One promising approach involves the use of nitrous oxide (N₂O) as an oxidant over a zeolite catalyst.[4] This reaction can achieve high selectivity to phenol.
Experimental Protocol (Example: N₂O Oxidation)
-
Materials:
-
Benzene
-
Nitrous oxide (N₂O)
-
Zeolite catalyst
-
-
Procedure:
Another direct oxidation approach utilizes hydrogen peroxide as the oxidant in the presence of a catalyst. For instance, chemically converted graphene (CCG) has been shown to catalyze the direct oxidation of benzene to phenol with high selectivity.
-
Materials:
-
Benzene
-
Hydrogen peroxide (30%)
-
Acetonitrile (solvent)
-
Chemically Converted Graphene (CCG) catalyst
-
-
Procedure:
-
In a pressure vessel, combine 130 mg of benzene, 2.4 ml of 30% hydrogen peroxide, 1.2 ml of acetonitrile, and 20 mg of the CCG catalyst.
-
Heat the reaction mixture to 333 K.
-
Under these conditions, a benzene conversion of 18% with phenol as the sole product has been reported.
-
Conclusion
The industrial production of phenol from benzene is dominated by the highly efficient Cumene Process, which benefits from mild reaction conditions and the valuable co-production of acetone. Older methods like the Dow and Raschig-Hooker processes are less common due to their harsh operating conditions and environmental concerns. The development of efficient and economical direct oxidation routes from benzene to phenol remains a significant goal in industrial chemistry, offering the potential for more sustainable and streamlined production in the future.
References
- 1. One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? [mdpi.com]
- 2. Cumene process - Wikipedia [en.wikipedia.org]
- 3. allaboutchemistry.net [allaboutchemistry.net]
- 4. Phenol [essentialchemicalindustry.org]
- 5. Dow process | phenol | Britannica [britannica.com]
- 6. Engineers Guide: Cumene Peroxidation Process for Phenol Production [enggyd.blogspot.com]
- 7. Methods of preparation of phenols [unacademy.com]
- 8. Raschig-Hooker Process for manufacturing Phenol - Chempedia - LookChem [lookchem.com]
- 9. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 10. Raschig–Hooker process - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenol Production via the Cumene Process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of phenol (B47542) produced through the cumene (B47948) process.
Troubleshooting Guides
This section addresses specific issues that may arise during the cumene process, offering potential causes and corrective actions to enhance phenol yield and purity.
Issue 1: Low Cumene Yield in the Alkylation Stage
Q: My cumene yield is lower than expected during the alkylation of benzene (B151609) with propylene (B89431). What are the potential causes and how can I improve it?
A: Low cumene yield is often attributed to suboptimal reaction conditions or catalyst issues. Here are the primary factors to investigate:
-
Byproduct Formation: The primary byproduct is diisopropylbenzene (DIPB), which forms from a second alkylation of a cumene molecule by propylene.[1] Other byproducts can include n-propylbenzene, ethylbenzene, and heavier aromatic compounds.[1]
-
Catalyst Selection and Performance: Modern zeolite-based catalysts, such as beta zeolite, offer higher selectivity and can achieve cumene purities up to 99.97 wt% by minimizing side reactions.[1] Older catalysts like solid phosphoric acid (SPA) are less efficient and not regenerable, limiting cumene yield to around 95%.[2]
-
Reaction Temperature: Lowering the reactor temperature favors cumene production over DIPB formation, as the reaction to form DIPB has a higher activation energy.[1]
-
Benzene-to-Propylene (B/P) Molar Ratio: An excess of benzene helps to suppress the further alkylation of cumene to DIPB.[1] Molar ratios of 5:1 to 7:1 are commonly used.[1]
-
Feedstock Impurities: Impurities in the benzene and propylene feeds can lead to the formation of byproducts. For example, cyclopropane (B1198618) in the propylene feed can result in n-propylbenzene.[1][2]
Corrective Actions:
-
Optimize Catalyst: If using older catalyst technology, consider switching to a modern zeolite-based catalyst for improved selectivity and yield.[1][2]
-
Adjust Temperature: Carefully control and potentially lower the reactor temperature to reduce the rate of secondary alkylation.[1]
-
Increase B/P Ratio: Increase the molar ratio of benzene to propylene to minimize DIPB formation.[1]
-
Purify Feedstock: Ensure high purity of benzene and propylene feeds to prevent side reactions.
-
Utilize Transalkylation: Implement a transalkylation reactor to convert the DIPB byproduct back into cumene by reacting it with recycled benzene.[1]
Issue 2: Poor Phenol Selectivity in CHP Decomposition
Q: The decomposition of cumene hydroperoxide (CHP) is resulting in a low selectivity for phenol and a high concentration of byproducts. What could be the cause?
A: The acid-catalyzed decomposition of CHP is a critical step that significantly impacts the final phenol yield. Poor selectivity is often linked to the catalyst and reaction conditions.
-
Catalyst Choice: While sulfuric acid is traditionally used, it can lead to environmental issues and lower selectivity.[3][4] Solid acid catalysts, such as nanocrystalline zeolites (e.g., ZSM-5 and Beta), have shown exceptional activity and selectivity, yielding exclusively phenol and acetone (B3395972) at room temperature in some cases.[3][4]
-
Reaction Temperature: The decomposition reaction is highly exothermic. Strict temperature control is crucial to prevent the formation of byproducts like acetophenone (B1666503) and alpha-methylstyrene.[5][6] The reaction is typically carried out at mild temperatures, around 70-80°C.[7]
-
Acid Concentration: The concentration of the acid catalyst must be carefully controlled. Insufficient acid can lead to incomplete decomposition, while excessive acidity can promote side reactions.[6]
-
Presence of Impurities: The presence of acidic materials from the oxidation stage can interfere with the decomposition process, as phenols are potent inhibitors of free-radical oxidation.[7]
Corrective Actions:
-
Evaluate Catalyst: Consider replacing sulfuric acid with a solid acid catalyst to improve selectivity and create a more environmentally friendly process.[3][4]
-
Optimize Temperature: Maintain strict temperature control of the cleavage reactor, potentially using a reflux of acetone to manage the exothermic reaction.[6]
-
Control Acidity: Precisely control the amount of acid catalyst added. Online monitoring of sulfuric acid can be beneficial.[6]
-
Ensure Purity of CHP Feed: Prevent acidic impurities from the oxidation step from entering the decomposition reactor.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of the cumene process and how can they be minimized?
A1: The primary byproduct in the cumene production stage is diisopropylbenzene (DIPB).[1] In the phenol production stage, byproducts include acetophenone and alpha-methylstyrene.[5][8]
Minimization Strategies:
-
DIPB: Utilize a transalkylation reactor to convert DIPB back to cumene.[1] Employing modern zeolite catalysts and optimizing the benzene-to-propylene ratio also reduces its formation.[1]
-
Alpha-methylstyrene: This can be hydrogenated back to cumene and recycled.[5][7]
-
Acetophenone: Formation can be minimized by carefully controlling the temperature during CHP decomposition.[7]
Q2: What is the role of a transalkylation reactor?
A2: A transalkylation reactor is used to improve the overall yield of cumene by converting the main byproduct of the alkylation step, diisopropylbenzene (DIPB), back into the desired product. This is achieved by reacting DIPB with recycled benzene over a catalyst.[1]
Q3: How does the choice of catalyst impact the overall process efficiency?
A3: The catalyst choice is critical in both the alkylation and CHP decomposition stages.
-
Alkylation: Modern zeolite catalysts (e.g., MCM-22 family, beta zeolite) have largely replaced older technologies like solid phosphoric acid (SPA) and aluminum chloride.[1][9] Zeolite catalysts offer higher activity, selectivity to cumene, and are regenerable, leading to higher yields and lower operating costs.[2][9]
-
CHP Decomposition: While sulfuric acid is widely used, solid acid catalysts like zeolites are being explored to improve selectivity and reduce environmental impact.[3][4]
Q4: What are the key safety considerations in the cumene process?
A4: The cumene process involves flammable and hazardous materials. Key safety precautions include:
-
Handling Cumene: Cumene is a flammable liquid and its vapors can form explosive mixtures with air.[10][11] It is also a suspected carcinogen and can cause respiratory irritation.[10] Proper personal protective equipment (PPE), including respirators, gloves, and safety goggles, should be used.[12] Workplaces should be well-ventilated, and sources of ignition must be eliminated.[12][13]
-
CHP Decomposition: The decomposition of cumene hydroperoxide is highly exothermic and can be explosive if not properly controlled.[6] Strict temperature and acidity control are essential.
-
Emergency Procedures: Eyewash stations and safety showers should be readily available.[10] In case of a spill, the area should be evacuated, and the spill should be contained with non-combustible absorbent material.[13]
Data Presentation
Table 1: Comparison of Catalysts in Cumene Production (Alkylation)
| Catalyst Type | Typical Cumene Yield | Key Advantages | Key Disadvantages |
| Zeolite (e.g., Beta, MCM-22) | Up to 99% (with transalkylation)[2] | High selectivity, regenerable, lower operating temperatures, high purity product (up to 99.97 wt%)[1][2] | Higher initial cost compared to older catalysts. |
| Solid Phosphoric Acid (SPA) | ~95%[2] | Lower initial cost. | Not regenerable, higher rate of byproduct formation, requires higher benzene/propylene ratio.[2] |
| Aluminum Chloride (AlCl3) | Up to 99 wt% (based on benzene)[2] | High activity. | Corrosive, requires complex handling and disposal.[14] |
Table 2: Typical Operating Conditions for the Cumene Process
| Process Stage | Parameter | Typical Range | Impact on Yield/Selectivity |
| Alkylation (Zeolite Catalyst) | Temperature | 200 - 260 °C (for SPA, lower for zeolites)[2] | Lower temperatures favor cumene over DIPB formation.[1] |
| Pressure | < 0.4 MPa to 3.4 MPa[2] | Sufficient to maintain liquid phase for some processes. | |
| Benzene/Propylene Molar Ratio | 5:1 to 7:1[1] | Higher ratio reduces polyalkylation.[1] | |
| Cumene Oxidation | Temperature | 100 - 115 °C[7] | Lower temperatures can improve CHP yield but reduce conversion rate. |
| pH | 6.0 - 8.0[7] | Maintained with dilute soda ash solution. | |
| CHP Decomposition | Temperature | 70 - 80 °C[7] | Strict control is critical to prevent byproduct formation. |
| Catalyst | Sulfuric Acid or Solid Acid Catalyst[3][7] | Catalyst choice affects selectivity and environmental impact. |
Experimental Protocols
Protocol 1: Determination of Cumene Purity by Gas Chromatography (GC)
Objective: To quantify the purity of the cumene product and identify byproducts from the alkylation reaction.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-1 or equivalent)
-
High-purity helium or hydrogen as carrier gas[1]
-
High-purity air and hydrogen for the FID[1]
-
Autosampler or syringes for sample injection
-
Volumetric flasks and pipettes
-
Cumene sample
-
Standards for expected byproducts (e.g., DIPB, n-propylbenzene)
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare calibration standards of cumene and expected byproducts at various concentrations.
-
Dilute the cumene product sample in a suitable solvent if necessary.
-
-
Analysis:
-
Inject a known volume of the sample (typically 1 µL) into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peaks corresponding to cumene and its impurities based on their retention times, as determined from the calibration standards.
-
Integrate the area of each peak.
-
Calculate the weight percentage of each component using the peak areas and response factors determined from the calibration.
-
Visualizations
Caption: Workflow of the cumene process for phenol and acetone production.
Caption: Main and side reaction pathways in the cumene process.
Caption: Troubleshooting decision tree for low phenol yield.
References
- 1. benchchem.com [benchchem.com]
- 2. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (203r) Production of Phenol From Cumene - Systematic and Efficient Design Method | AIChE [proceedings.aiche.org]
- 6. metrohm.com [metrohm.com]
- 7. Engineers Guide: Cumene Peroxidation Process for Phenol Production [enggyd.blogspot.com]
- 8. Cumene process - Wikipedia [en.wikipedia.org]
- 9. exxonmobilchemical.com [exxonmobilchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. marathonpetroleum.com [marathonpetroleum.com]
- 12. Cumene - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. CUMENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
Preventing overoxidation of phenol in benzene hydroxylation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroxylation of benzene (B151609) to phenol (B47542). Particular focus is given to preventing the overoxidation of the desired phenol product.
Troubleshooting Guide
This guide addresses common issues encountered during the direct hydroxylation of benzene.
Issue 1: Low Phenol Selectivity and Formation of Byproducts
-
Symptom: Your reaction yields a significant amount of side products such as hydroquinone, catechol, and benzoquinone, with a correspondingly low selectivity for phenol.
-
Probable Cause: Phenol is more susceptible to oxidation than benzene, leading to subsequent hydroxylation or oxidation to form these byproducts.[1] High concentrations of the oxidizing agent (e.g., hydrogen peroxide), elevated reaction temperatures, or a highly active catalyst can exacerbate this issue.
-
Solutions:
-
Optimize Oxidant Concentration: Carefully control the molar ratio of benzene to hydrogen peroxide. A high excess of H₂O₂ can lead to overoxidation.[2]
-
Catalyst Selection and Modification:
-
Employ catalysts known for high selectivity, such as certain transition metal complexes or specially designed heterogeneous catalysts.[3] For instance, Fe(II/III) complexes with Schiff base ligands have demonstrated high selectivity towards phenol.[3]
-
For photocatalytic systems, modifying the catalyst surface to make it more hydrophobic can promote the desorption of the more hydrophilic phenol product, thus preventing its further oxidation.[4]
-
The use of mesoporous supports like Al-MCM-41 can enhance phenol selectivity by preventing the adsorption and subsequent hydroxylation of the phenol product.
-
-
Control Reaction Temperature: High temperatures can increase the rate of overoxidation.[2] Operating at milder temperatures can improve phenol selectivity, though it may also decrease the overall conversion rate.
-
In-situ Product Removal: If feasible for your system, consider techniques to selectively remove phenol from the reaction mixture as it is formed.
-
Issue 2: Low Benzene Conversion
-
Symptom: The overall conversion of benzene to products is lower than expected.
-
Probable Cause:
-
Catalyst Deactivation: The catalyst may lose activity during the reaction due to coking (deposition of carbonaceous materials), leaching of active metal species, or structural changes.[5]
-
Insufficient Activation Energy: The reaction conditions (temperature, pressure, light intensity for photocatalysis) may not be sufficient to overcome the activation energy barrier for benzene C-H bond activation.
-
Mass Transfer Limitations: In heterogeneous catalysis, the diffusion of reactants to the active sites on the catalyst surface may be limited.[5]
-
-
Solutions:
-
Catalyst Regeneration: For deactivated catalysts, regeneration procedures may be possible. For zeolites deactivated by coking, calcination in air can burn off the carbon deposits.[6]
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your specific catalytic system.
-
Improve Mass Transfer: For heterogeneous systems, ensure adequate stirring to minimize diffusion limitations. Using catalysts with a hierarchical pore structure can also improve mass transfer.[5]
-
Issue 3: Catalyst Instability and Leaching
-
Symptom: The catalyst degrades during the reaction, or active metal components are detected in the reaction solution.
-
Probable Cause: The reaction conditions may be too harsh for the catalyst support or the active species may not be strongly anchored.
-
Solutions:
-
Stronger Catalyst Support: Utilize robust support materials that are stable under the reaction conditions.
-
Immobilization Techniques: For homogeneous catalysts, immobilizing them on a solid support can prevent leaching and facilitate catalyst recovery and reuse.[3]
-
Milder Reaction Conditions: If possible, operate under less aggressive temperature and pressure conditions to preserve the catalyst's integrity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of benzene hydroxylation, and how are they formed?
A1: The primary byproducts are hydroquinone, catechol, and p-benzoquinone.[1] They are formed through the overoxidation of the initial phenol product. Phenol, being more activated towards electrophilic substitution than benzene, can undergo further hydroxylation to form dihydroxybenzenes (catechol and hydroquinone).[4] These can be further oxidized to form quinones.
Q2: How can I choose the best catalyst for selective benzene hydroxylation?
A2: The choice of catalyst depends on several factors, including the desired reaction conditions (e.g., photocatalytic, thermal), the oxidant being used (H₂O₂, N₂O, O₂), and the required selectivity. Reviewing recent literature for catalysts that have shown high phenol selectivity under your intended reaction conditions is a good starting point. For example, Fe/ZSM-5 is a well-studied catalyst for this reaction, and its synthesis and application are well-documented.[5][6][7]
Q3: What analytical methods are suitable for monitoring the reaction and quantifying the products?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the most common and reliable method for separating and quantifying benzene, phenol, and the various overoxidation byproducts.[8] High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of less volatile products.[9][10]
Q4: Can the reaction be performed in an aqueous medium?
A4: Yes, many benzene hydroxylation reactions are carried out in aqueous or biphasic systems, especially when using hydrogen peroxide as the oxidant. However, the solubility of benzene in water is low, which can be a limiting factor. The use of co-solvents like acetonitrile (B52724) is common to improve the solubility of benzene.[8]
Q5: What are the safety precautions I should take when performing benzene hydroxylation?
A5: Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Hydrogen peroxide at high concentrations is a strong oxidizer and can be corrosive. Ensure that all reaction vessels are properly sealed and that pressure buildup is managed, especially when working at elevated temperatures.
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzene Hydroxylation
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| Fe(II/III) Schiff base complexes | H₂O₂ | Acetonitrile | 50 | - | High | - | [3] |
| Fe/ZSM-5 (steamed) | N₂O | - | - | - | 95.9 (initial) | - | [6] |
| Fe(X)L-MYZ-1.0 | H₂O₂ | Acetonitrile | 50 | - | Selective to phenol | - | [8] |
| Fe(II)-MOF/g-C₃N₄ | H₂O₂ | Acetonitrile | 60 | - | 98.8 | 16.4 | [11] |
| CuAg@g-C₃N₄ | H₂O₂ | - | Room Temp | High | Selective | - | [12] |
Note: Direct comparison is challenging as reaction conditions and reporting metrics vary across studies. This table provides a qualitative overview.
Experimental Protocols
Protocol 1: Synthesis of Fe/ZSM-5 Catalyst
This protocol is adapted from the synthesis of bulk Fe/ZSM-5 catalysts.[7]
-
Materials: Tetraethylorthosilicate (TEOS), Tetrapropylammonium hydroxide (B78521) (TPAOH, 40%), Aluminum nitrate (B79036) nonahydrate, Iron (III) nitrate nonahydrate, Deionized water.
-
Procedure:
-
Prepare a solution by dissolving aluminum nitrate nonahydrate and iron nitrate nonahydrate in deionized water. The molar ratio of the final gel should be approximately 2.5 Al(NO₃)₃·9H₂O : 100 SiO₂ : 30 TPAOH : x Fe(NO₃)₃·9H₂O : 4500 H₂O (where x can be varied to change the Fe content, e.g., x = 0.556 for a Si/Fe ratio of 180).
-
In a separate vessel, mix TEOS and TPAOH with deionized water.
-
Add the TEOS/TPAOH mixture dropwise to the aluminum/iron nitrate solution while stirring vigorously.
-
Continue stirring the resulting gel at room temperature for 1 hour.
-
Transfer the gel to a Teflon-lined autoclave and crystallize statically at 175°C (448 K) for 5 days.
-
After crystallization, cool the autoclave, and recover the solid product by filtration. Wash thoroughly with deionized water and dry.
-
To obtain the active catalyst, calcine the synthesized material at 550°C (823 K) for 10 hours in flowing air to remove the organic template.
-
For the proton form, perform an ion exchange with a 1 M NH₄NO₃ solution three times, followed by another calcination at 550°C (823 K) for 4 hours.[7]
-
Protocol 2: Benzene Hydroxylation using Fe-based Catalyst and H₂O₂
This is a general procedure based on typical lab-scale batch reactions.[8][11]
-
Materials: Benzene, 30% aqueous Hydrogen Peroxide (H₂O₂), Acetonitrile (MeCN), Fe-based catalyst (e.g., Fe/ZSM-5), Triphenylphosphine (quencher), o-dichlorobenzene (internal standard for GC analysis).
-
Procedure:
-
In a glass tube reactor, add the catalyst (e.g., an amount containing 8-16 µmol of Fe).
-
Add the acetonitrile solvent (e.g., 5-10 mL) and benzene (e.g., 7.9 mmol).
-
Seal the reactor and purge with an inert gas (e.g., Argon).
-
Add the 30% aqueous hydrogen peroxide (e.g., 7.9 mmol) to the reactor.
-
Place the reactor in a pre-heated oil bath or heating block at the desired reaction temperature (e.g., 50-60°C).
-
Stir the reaction mixture for the desired reaction time (e.g., 4-24 hours).
-
After the reaction, cool the reactor to room temperature.
-
Quench any unreacted H₂O₂ by adding a small amount of triphenylphosphine.
-
Add a known amount of an internal standard (e.g., o-dichlorobenzene) for quantitative analysis.
-
Analyze the product mixture by GC-MS or GC-FID to determine the conversion of benzene and the selectivity for phenol and other byproducts.
-
Protocol 3: GC-MS Analysis of Reaction Products
This is a general guideline for the analysis of the reaction mixture. Specific parameters will need to be optimized for your instrument.
-
Sample Preparation: Dilute a small aliquot of the final reaction mixture in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration appropriate for your GC-MS system.
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable for separating benzene, phenol, and its isomers.
-
Injection: 1 µL split injection.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use scan mode to identify all products and selected ion monitoring (SIM) mode for accurate quantification of known compounds (benzene, phenol, hydroquinone, catechol, benzoquinone).
-
-
Quantification: Create a calibration curve for each analyte using standard solutions of known concentrations with the same internal standard used in the reaction workup.
Visualizations
Caption: Reaction pathway of benzene hydroxylation and subsequent overoxidation.
Caption: Troubleshooting workflow for low phenol selectivity.
Caption: General experimental workflow for benzene hydroxylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing direct hydroxylation of benzene to phenol on Fe 1 /PMA single-atom catalyst: a comparative study of H 2 O 2 vs. O 2 -assisted reactions - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00238E [pubs.rsc.org]
- 3. Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Hydroxylation of Benzene with Hydrogen Peroxide Using Fe Complexes Encapsulated into Mesoporous Y-Type Zeolite [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. KR20110101691A - Improved Processes for Catechol and Hydroquinone from Phenols and Hydrogen Peroxide - Google Patents [patents.google.com]
- 11. An efficient photocatalysis-self-Fenton system based on Fe( ii )-MOF/g-C 3 N 4 for direct hydroxylation of benzene to phenol - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00235G [pubs.rsc.org]
- 12. Hydroxylation of Benzene via C-H Activation Using Bimetallic CuAg@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Benzene to Phenol Conversion
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during the direct conversion of benzene (B151609) to phenol (B47542).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My benzene conversion rate has significantly dropped after a few hours on stream. What are the likely causes?
A sudden or gradual decrease in benzene conversion is a primary indicator of catalyst deactivation. The most common causes are:
-
Coking: The deposition of carbonaceous species (coke) on the catalyst surface is a major reason for deactivation. Coke can block catalyst pores, preventing benzene molecules from reaching the active sites.[1][2]
-
Active Site Poisoning: The product, phenol, or intermediates can strongly adsorb onto the active sites, rendering them inaccessible for the benzene hydroxylation reaction. For instance, on Fe-zeolite catalysts, a small fraction of Fe(III)-phenolate species can form, which are inactive.[3]
-
Changes in Active Site Structure: For metal-based catalysts like Fe/ZSM-5, the nature and distribution of the active metal species can change under reaction conditions, potentially leading to less active forms. Steaming, for example, can alter the aggregation of Fe species, which in turn affects activity and deactivation rates.[4]
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Perform Temperature Programmed Oxidation (TPO) to quantify the amount and nature of the coke deposited.
-
Analyze Surface Species: Use in-situ FTIR spectroscopy to identify adsorbed species on the catalyst surface that might be acting as poisons.
-
Assess Acidity Changes: Conduct Temperature Programmed Desorption (TPD) of ammonia (B1221849) to determine if there has been a loss of acid sites, which can be indicative of coking.
2. The selectivity towards phenol has decreased, and I am observing more byproducts. Why is this happening?
A loss in phenol selectivity often accompanies catalyst deactivation and can be attributed to:
-
Coke-Induced Side Reactions: The carbonaceous deposits on the catalyst can themselves become catalytically active for undesirable side reactions, leading to the formation of heavier byproducts.
-
Changes in Pore Structure: Coking can narrow the catalyst pores, altering the shape-selectivity of the reaction and favoring the formation of different products. For zeolite catalysts, this can lead to secondary reactions of the desired phenol product due to increased residence time within the crystal structure.[4]
-
Over-oxidation: Phenol is more reactive than benzene and can be further oxidized to dihydroxybenzenes and other undesired products. This is particularly prevalent at higher reaction temperatures or with longer residence times.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature or increasing the space velocity can sometimes mitigate the over-oxidation of phenol.
-
Analyze Coke Composition: Characterization of the coke can provide insights into the side reactions occurring.
-
Consider Catalyst Modification: Modifying the catalyst, for instance by creating a hierarchical pore structure in zeolites, can improve the diffusion of phenol out of the pores, thus reducing the likelihood of secondary reactions.[1]
3. My catalyst deactivates very rapidly. How can I improve its stability?
Rapid deactivation is a significant challenge in the direct hydroxylation of benzene.[4] Strategies to enhance catalyst stability include:
-
Catalyst Design:
-
Hierarchical Zeolites: Introducing mesopores into microporous zeolites can enhance mass transport, reducing the residence time of products within the catalyst and thereby suppressing coke formation.[1]
-
Nanosheet Zeolites: Catalysts with smaller crystal domains, such as nanosheet zeolites, can also improve diffusion and reduce deactivation.[4]
-
-
Reaction Engineering:
-
Co-feeding Water: In some systems, co-feeding water can help to suppress deactivation by competing with coke precursors for adsorption on active sites.
-
-
Catalyst Regeneration: Implementing a cyclic operation with periodic regeneration of the catalyst can maintain high overall productivity.
4. How can I regenerate my deactivated catalyst?
The most common method for regenerating coked catalysts is calcination , which involves burning off the coke in an oxidizing atmosphere (e.g., air).[4]
-
Effectiveness: Calcination can often fully restore the initial activity of the catalyst, particularly if deactivation is primarily due to coking.[4]
-
Irreversible Deactivation: However, with repeated reaction-regeneration cycles, some irreversible deactivation may occur. This can be due to the agglomeration of active metal species or the formation of hard coke residues that are not completely removed during regeneration.[1]
Data Presentation: Catalyst Performance and Deactivation
Table 1: Performance of Fe/ZSM-5 Nanosheet Catalyst Over Time
| Time on Stream (h) | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Formation Rate (mmol g⁻¹ h⁻¹) |
| 0.08 (5 min) | 15.2 | 92.5 | 18.5 |
| 4 | 9.8 | 94.1 | 11.9 |
| 8 | 8.1 | 94.5 | 9.9 |
| 12 | 7.1 | 94.8 | 8.7 |
| 16 | 6.4 | 95.0 | 7.8 |
| 20 | 5.8 | 95.2 | 7.1 |
| 24 | 5.4 | 95.3 | 6.6 |
Data adapted from a study on steamed Fe/ZSM-5 nanosheet catalyst at 623 K.[4]
Table 2: Effect of Reaction-Regeneration Cycles on Hierarchical Fe/ZSM-5 Catalyst
| Cycle Number | Initial Phenol Formation Rate (mmol g⁻¹ h⁻¹) | Total Phenol Productivity per Cycle (mmol g⁻¹) |
| 1 (Fresh) | 16.49 | 147.06 |
| 2 | 16.15 | 143.83 |
| 3 | 15.88 | 141.15 |
| 4 | 15.63 | 138.92 |
| 5 | 15.41 | 136.88 |
| 10 | 14.45 | 128.53 |
Data adapted from a study on a hierarchical Fe/ZSM-5 catalyst with in-situ regeneration using N₂O.[1]
Experimental Protocols
1. Protocol for Temperature Programmed Oxidation (TPO) of Coked Catalysts
This protocol is used to quantify the amount and determine the nature of coke deposited on a catalyst.
-
Sample Preparation: A known weight of the spent (coked) catalyst is placed in a quartz tube reactor.
-
Gas Flow: A stream of a dilute oxygen mixture (e.g., 5% O₂ in an inert gas like He or N₂) is passed through the catalyst bed at a constant flow rate.
-
Temperature Program: The temperature of the reactor is increased linearly at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to combust all the coke (typically 600-800 °C).
-
Analysis: The effluent gas is continuously monitored by a mass spectrometer or a gas chromatograph with a thermal conductivity detector (TCD) to measure the concentration of CO₂ (and CO) produced from the combustion of coke.
-
Quantification: The total amount of coke is calculated by integrating the area under the CO₂ and CO evolution curves. The temperature at which the combustion peaks occur can provide information about the nature and location of the coke (e.g., "soft" vs. "hard" coke).
2. Protocol for In-situ FTIR Spectroscopy of Pyridine (B92270) Adsorption
This technique is used to characterize the Brønsted and Lewis acid sites on a catalyst.
-
Sample Preparation: A self-supporting wafer of the catalyst is placed in an in-situ FTIR cell with transparent windows (e.g., CaF₂).
-
Activation: The catalyst is pre-treated in situ by heating under vacuum or in an inert gas flow to a high temperature (e.g., 400-500 °C) to remove adsorbed water and other impurities.
-
Pyridine Adsorption: After cooling to a desired adsorption temperature (e.g., 150 °C), pyridine vapor is introduced into the cell until the catalyst is saturated.
-
Purging: Physisorbed pyridine is removed by evacuating the cell or purging with an inert gas at the adsorption temperature.
-
Spectral Acquisition: FTIR spectra are recorded at various desorption temperatures as the sample is heated in steps.
-
Analysis: The characteristic infrared absorption bands for pyridine adsorbed on Brønsted acid sites (around 1545 cm⁻¹) and Lewis acid sites (around 1450 cm⁻¹) are monitored. The intensity of these bands can be used to quantify the number of each type of acid site.
3. Protocol for Catalyst Regeneration by Calcination
This is a general procedure for removing coke from a deactivated catalyst.
-
Loading: The deactivated catalyst is loaded into a tube furnace or a similar calcination unit.
-
Gas Environment: A flow of an oxidizing gas, typically air, is passed through the catalyst bed.
-
Temperature Program: The temperature is ramped up to the desired calcination temperature (e.g., 550-650 °C) at a controlled rate. The optimal temperature should be high enough to remove the coke effectively but not so high as to cause thermal damage to the catalyst (e.g., sintering of metal particles or structural collapse of the support).
-
Isothermal Treatment: The catalyst is held at the final temperature for a specific duration (e.g., 2-6 hours) to ensure complete combustion of the coke.
-
Cooling: After the calcination period, the catalyst is cooled down to room temperature under a flow of inert gas.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Catalyst deactivation pathways in benzene to phenol conversion.
References
Technical Support Center: Optimizing Selective Phenol Synthesis
Welcome to the technical support center for the selective synthesis of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of phenols.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or no desired phenol (B47542) product. What are the potential causes and how can I improve it?
A: Low yields are a common challenge in organic synthesis and can arise from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials and use anhydrous solvents when necessary.[1]
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.
-
Solution: Optimize these conditions. For instance, in the direct hydroxylation of benzene (B151609), a study showed that the phenol yield reached its maximum at a reaction time of 100 minutes at 70°C.[2] Systematically vary the temperature and monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[1][3]
-
-
Catalyst Deactivation or Inefficiency: The catalyst may not be active enough or could be deactivated during the reaction.
-
Inefficient Quenching and Work-up: The desired product might be lost during the work-up procedure.
-
Reversible Reaction: If the reaction is at equilibrium, it may not proceed to completion.
-
Solution: Employ Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct as it forms.[1]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing a mixture of products, with significant amounts of byproducts. How can I improve the selectivity?
A: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired phenol.
Common Byproducts and Solutions:
-
Over-oxidation Products: In direct oxidation methods, the desired phenol can be further oxidized to products like quinones.
-
Solution: This is a major limiting factor in photocatalytic oxidation of benzene.[6] Strategies to improve selectivity include careful control of the oxidant concentration and reaction time, as well as the use of more selective catalysts.
-
-
Polysubstituted Phenols: In electrophilic substitution reactions on phenol, such as halogenation, multiple substitutions can occur.
-
Solution: To favor monosubstitution, use milder reagents (e.g., N-bromosuccinimide instead of bromine water), non-polar solvents (like carbon disulfide), and lower reaction temperatures.[7]
-
-
Isomeric Mixtures (ortho- vs. para-): Many reactions on phenols produce a mixture of ortho and para isomers.
-
Solution: The ortho- to para- ratio can be influenced by temperature. For example, in the sulfonation of phenol, the ortho isomer is favored at lower temperatures, while the para isomer is the major product at higher temperatures.[8]
-
-
Byproducts from Specific Industrial Processes:
-
Cumene (B47948) Process: Acetone is a major byproduct.[9][10] For this process to be economically viable, there must be a demand for acetone.[11] α-methylstyrene is another common impurity.[12]
-
Dow Process: The hydrolysis of chlorobenzene (B131634) can produce chloride byproducts that need to be managed.[13]
-
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then slows down or stops before completion. I suspect catalyst deactivation. What are the common causes and how can I prevent it?
A: Catalyst deactivation is a significant problem, especially in industrial processes and with solid catalysts.
Mechanisms and Prevention of Catalyst Deactivation:
-
Coking: This is the formation of carbonaceous deposits (coke) on the catalyst surface, which blocks the active sites.[4]
-
Mechanism: Coke formation can occur through the polymerization of reactants or products on the catalyst surface.[14] The nature of the acid sites on the catalyst can influence the coking mechanism.
-
Prevention: Modifying the catalyst surface, for example, by silanization, can inhibit surface coking and improve catalyst stability.[4] Optimizing reaction conditions, such as temperature and reactant concentrations, can also minimize coke formation.
-
-
Leaching of Active Species: The active components of the catalyst may dissolve into the reaction mixture, leading to a loss of activity.
-
Poisoning: Impurities in the feedstock can adsorb to the active sites of the catalyst and deactivate it.
Diagram of Catalyst Deactivation by Coking
Caption: Mechanism of catalyst deactivation by coking.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for phenol synthesis?
A1: The most prevalent industrial methods for phenol production are:
-
The Cumene Process (Hock Process): This is the dominant industrial method, involving the alkylation of benzene with propene to form cumene, followed by air oxidation to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone.[9][10][15]
-
The Dow Process: This process involves the hydrolysis of chlorobenzene with sodium hydroxide (B78521) at high temperature and pressure to produce sodium phenoxide, which is then acidified to phenol.[13][16]
-
Benzene Sulfonation: This older method involves the sulfonation of benzene with oleum (B3057394), followed by fusion with sodium hydroxide to form sodium phenoxide, and subsequent acidification.[17][18]
Q2: How can I purify crude phenol in the laboratory?
A2: Crude phenol often contains byproducts from the synthesis. Common purification techniques include:
-
Distillation: Fractional distillation is a primary method for purifying phenol.[19] It can be performed under vacuum to reduce the boiling point and prevent thermal decomposition. Care must be taken as phenol is a solid at room temperature and can solidify in the condenser if it is cooled too much.[20]
-
Recrystallization: This can be an effective method for removing impurities.
-
Washing: Washing the crude product with a solution of a reducing agent like sodium bisulfite can help remove colored impurities formed by oxidation.[7]
Q3: My phenol sample has turned pink/brown. Is it still usable?
A3: The discoloration of phenol is typically due to the formation of colored oxidation products.[20] For many applications, this slight discoloration may not affect the reactivity. However, for reactions that are sensitive to impurities or require high-purity starting materials, it is advisable to purify the phenol before use, for example, by distillation.[20]
Data Presentation
Table 1: Comparison of Industrial Phenol Synthesis Processes
| Process | Reactants | Key Conditions | Major Byproducts | Economic Considerations |
| Cumene Process | Benzene, Propene, Air | Alkylation: 250°C, 30 atm, Lewis acid catalyst. Oxidation: 77-117°C, 1-7 atm. Cleavage: 40-100°C, strong acid.[10][21] | Acetone[9][10] | Economical if there is demand for acetone.[11] |
| Dow Process | Chlorobenzene, NaOH | 350°C, 300 bar[4] | NaCl[13] | Cost of chlorobenzene and disposal of chloride waste are drawbacks.[13] |
| Benzene Sulfonation | Benzene, Oleum, NaOH | Fusion with NaOH at ~573K (300°C).[22] | Sodium sulfite[13] | An older, less common process. |
Table 2: Effect of Reaction Conditions on Phenol Yield and Selectivity
| Reaction | Variable | Condition | Phenol Yield (%) | Selectivity (%) | Reference |
| Direct Benzene Hydroxylation | Reaction Time | 100 min | 10.1 | 93 | [2] |
| Direct Benzene Hydroxylation | Reaction Temperature | 70 °C | 10.1 | 93 | [2] |
| Alkylation of Phenol with Benzyl Alcohol | Molar Ratio (Phenol:Alcohol) | 5:1 | Increased yield | - | [23] |
| Alkylation of Phenol with Benzyl Alcohol | Catalyst Amount | 10% by wt. of phenol | Increased yield | - | [23] |
Experimental Protocols
Protocol 1: Synthesis of Phenol from a Diazonium Salt
This protocol describes the synthesis of phenol from aniline (B41778) via a diazonium salt intermediate.
Materials:
-
Aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, prepare a solution of aniline in a mixture of concentrated acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.[24]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.[22]
-
Stir the mixture for an additional period at low temperature to ensure complete formation of the benzene diazonium salt.
-
-
Hydrolysis:
-
Warm the aqueous solution of the benzene diazonium salt. The diazonium salt will hydrolyze to form phenol.[22]
-
The evolution of nitrogen gas will be observed.
-
-
Purification:
-
The resulting phenol can be purified by steam distillation from the reaction mixture.
-
Protocol 2: Synthesis of Phenol from Benzene Sulfonic Acid
This protocol outlines the laboratory-scale synthesis of phenol from benzene via sulfonation.
Materials:
-
Benzene
-
Oleum (fuming sulfuric acid)
-
Sodium hydroxide (NaOH)
-
Dilute sulfuric acid (H₂SO₄)
Procedure:
-
Sulfonation:
-
Formation of Sodium Phenoxide:
-
Fuse the dry sodium salt of benzene sulfonic acid with an excess of sodium hydroxide at approximately 300°C (573K).[22] This will produce sodium phenoxide.
-
-
Acidification:
-
Treat the fused mass containing sodium phenoxide with dilute sulfuric acid to liberate the free phenol.[22]
-
-
Purification:
-
The crude phenol can be purified by distillation.
-
Mandatory Visualizations
Workflow for the Cumene Process
Caption: Industrial workflow for phenol synthesis via the Cumene process.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of phenol from cumene | Sathee Forum [forum.prutor.ai]
- 3. Mechanisms and kinetics of catalyst deactivation by coking from the decomposition of hydrocarbon (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. Recent trends in phenol synthesis by photocatalytic oxidation of benzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. preparation of phenol from benzene sulphonic acid. | Filo [askfilo.com]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Explain the preparation of phenol from cumene class 11 chemistry CBSE [vedantu.com]
- 10. Cumene process - Wikipedia [en.wikipedia.org]
- 11. Phenol [essentialchemicalindustry.org]
- 12. Process for purifying phenol | TREA [trea.com]
- 13. Phenol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. krohne.com [krohne.com]
- 16. benchchem.com [benchchem.com]
- 17. byjus.com [byjus.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. mdpi.com [mdpi.com]
- 22. allen.in [allen.in]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Side-Product Analysis in the Direct Oxidation of Benzene
Welcome to the technical support center for the analysis of side-products in the direct oxidation of benzene (B151609). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the direct oxidation of benzene to phenol (B47542)?
A1: The primary goal is the synthesis of phenol. However, phenol is more reactive than benzene, making it susceptible to over-oxidation. The most frequently encountered side-products result from successive hydroxylations and further oxidation. These include:
-
Dihydroxybenzenes: Catechol (1,2-dihydroxybenzene) and Hydroquinone (B1673460) (1,4-dihydroxybenzene).[1]
-
Benzoquinone: Primarily p-benzoquinone, which is formed from the oxidation of hydroquinone.
-
Further Oxidation Products: In some cases, products like 1,2,3-trihydroxybenzene can be formed from the further oxidation of catechol.[2]
-
Ring-Opening Products & Complete Oxidation: Under harsh conditions, the aromatic ring can break, eventually leading to complete oxidation to CO₂ and H₂O.[3]
Q2: My phenol selectivity is very low, but my benzene conversion is high. What is the likely cause?
A2: High benzene conversion with low phenol selectivity strongly indicates that the desired phenol product is being consumed in secondary reactions, primarily over-oxidation.[1] The reaction conditions are likely too harsh, favoring the formation of dihydroxybenzenes and benzoquinone. You should analyze your product mixture specifically for these over-oxidation products.
Q3: Which analytical technique is better for my product analysis: GC-MS or HPLC?
A3: Both techniques are highly effective and the choice depends on your specific needs and available equipment.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile and semi-volatile compounds. It provides structural information from the mass spectra, which is invaluable for identifying unknown peaks. However, phenolic compounds, especially dihydroxybenzenes, often require a derivatization step (e.g., silylation) to increase their volatility and thermal stability for better chromatographic results.[4]
-
HPLC (High-Performance Liquid Chromatography): Ideal for analyzing less volatile or thermally sensitive compounds without derivatization.[2] It is very effective for separating isomers like catechol and hydroquinone. Analysis is typically performed using a reverse-phase column (e.g., C8 or C18) with a UV or photodiode array (PDA) detector.[2][5]
Q4: I see a significant peak for benzoquinone in my chromatogram. How can I reduce its formation?
A4: The presence of benzoquinone indicates significant over-oxidation, likely of a hydroquinone intermediate. To minimize its formation, you should consider the following adjustments:
-
Lower the Reaction Temperature: Higher temperatures often accelerate the rate of over-oxidation more than the initial oxidation of benzene.
-
Reduce Reaction Time: As phenol and hydroquinone form, they compete with benzene. Shorter reaction times can harvest the phenol before it is significantly over-oxidized.
-
Optimize Oxidant Concentration: An excessively high concentration of the oxidant (e.g., H₂O₂) can lead to less selective, more aggressive oxidation.
Troubleshooting Guide
Problem: I have unexpected peaks in my GC-MS or HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Solvent or Reagent Contamination | 1. Run a blank analysis of your solvent and any reagents used in sample preparation. 2. Ensure high-purity (e.g., HPLC grade) solvents are used. |
| Formation of Isomers | 1. Confirm the identity of peaks by comparing retention times and mass spectra (for GC-MS) or UV spectra (for HPLC-PDA) with authentic standards of potential isomers (e.g., catechol, hydroquinone, resorcinol). |
| Catalyst-Derived Impurities | 1. If using a heterogeneous catalyst, analyze a sample of the reaction mixture before adding benzene to see if any species leach from the support or active metal under reaction conditions. |
| Ring-Opening Products | 1. These are often smaller, more polar molecules. They may be difficult to analyze by standard GC or reverse-phase HPLC methods. Consider specialized analytical techniques if their presence is suspected. |
Problem: My results show poor reproducibility between runs.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure a consistent and validated protocol for quenching the reaction, extracting the products, and preparing the sample for analysis. 2. Use an internal standard to correct for variations in injection volume and sample work-up.[6] |
| Catalyst Deactivation/Inconsistency | 1. For heterogeneous catalysts, ensure the catalyst is well-dispersed and that the amount used is consistent. 2. Consider catalyst deactivation, especially in recycle runs. Characterize the used catalyst to check for changes.[7] |
| Instrumental Drift | 1. Calibrate the analytical instrument regularly. 2. Run a standard check sample periodically during a sequence of analyses to monitor for any drift in detector response or retention times. |
| Reaction Temperature Fluctuations | 1. Ensure the reaction vessel is well-thermostated and that the temperature is monitored accurately throughout the experiment. Even small variations can significantly impact selectivity. |
Data Presentation: Side-Product Distribution
The following table summarizes typical product distributions under different catalytic systems to illustrate how reaction conditions can influence selectivity.
| Catalyst System | Oxidant | Temp. (°C) | Benzene Conv. (%) | Phenol Select. (%) | Key Side-Products | Reference |
| Graphene-Based | H₂O₂ | 60 | 18 | ~100 | Negligible | [8] |
| Pt/SiO₂ | H₂O₂ | 60 | 0 | - | (H₂O₂ decomposition) | [1] |
| Pristine Graphite | H₂O₂ | 60 | Low | 87 | Hydroquinone | [1] |
| Fe(III)/Activated Carbon | H₂O₂ | Room Temp | 28.9 | 100 | Negligible | [9] |
| Fe/ZSM-5 | N₂O | N/A | High | 93.3 | Coke, others | [7] |
Note: This table is illustrative. Actual results are highly dependent on specific reaction parameters like solvent, pressure, and catalyst preparation method.
Experimental Protocols
Protocol 1: GC-MS Analysis of Benzene Oxidation Products (with Silylation)
This protocol is designed for the identification and quantification of phenol, catechol, and hydroquinone.
-
Sample Preparation & Extraction:
-
Take a 1 mL aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by adding an excess of sodium sulfite (B76179) if H₂O₂ is the oxidant).
-
Add an internal standard (e.g., a known amount of a deuterated phenol or an unreactive aromatic compound like naphthalene).
-
Extract the organic products with a suitable solvent like ethyl acetate (B1210297) (3 x 1 mL). Vortex vigorously and centrifuge to separate the layers.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Derivatization (Silylation):
-
GC-MS Parameters:
-
Injector: 250°C, Splitless or Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium, constant flow of ~1.0-1.2 mL/min.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Oven Program: 60°C hold for 5 min, ramp at 10°C/min to 280°C, hold for 10 min.[10][11] (This program should be optimized for your specific separation).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Analysis Mode: Full Scan (e.g., m/z 40-450) for identification. For quantification, use Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Protocol 2: HPLC Analysis of Benzene Oxidation Products
This protocol is suitable for direct analysis without derivatization.
-
Sample Preparation:
-
Take a 1 mL aliquot of the reaction mixture.
-
Quench the reaction as described in the GC-MS protocol.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter or catalyst.
-
Dilute the filtered sample with the mobile phase to a suitable concentration.
-
-
HPLC Parameters:
-
Column: Reverse-phase C8 or C18 column (e.g., Zorbax SB-C8, 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution is often effective. For example, using Water (A) and Acetonitrile or Methanol (B), both containing 0.1% formic acid to improve peak shape.
-
Example Gradient: Start with 30% B, hold for 8 min; ramp to 60% B over 7 min; hold for 5 min; return to initial conditions.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30-40°C.
-
Detector: UV or Photodiode Array (PDA) detector. Monitor at wavelengths relevant to the analytes (e.g., 254 nm and 270-280 nm). A PDA detector is highly recommended as it can help confirm peak identity by comparing UV spectra with standards.
-
Visualizations
Reaction Pathway and Side-Product Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidation of benzene | Semantic Scholar [semanticscholar.org]
- 4. ijern.com [ijern.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. matec-conferences.org [matec-conferences.org]
Technical Support Center: Enhancing Phenol Selectivity in Benzene Hydroxylation
Welcome to the technical support center for the direct hydroxylation of benzene (B151609) to phenol (B47542). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental protocols for enhanced phenol selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high selectivity for phenol in the direct hydroxylation of benzene?
A1: The main challenge is the over-oxidation of the desired phenol product. Phenol is more reactive than benzene, making it susceptible to further oxidation to form byproducts such as benzoquinone, catechol, hydroquinone, and eventually tars.[1][2] Controlling the reaction conditions to favor the initial hydroxylation of benzene while minimizing subsequent phenol oxidation is crucial for high selectivity.
Q2: Which catalytic systems are most commonly employed for this reaction?
A2: Several catalytic systems are utilized, broadly categorized as:
-
Heterogeneous Catalysts: Zeolites such as Fe-ZSM-5 and titanium silicalite-1 (TS-1) are widely studied.[3][4] Fe-ZSM-5 is often used with nitrous oxide (N₂O) as the oxidant, while TS-1 is typically paired with hydrogen peroxide (H₂O₂).[5][6]
-
Homogeneous Catalysts: Transition metal complexes, for instance, those involving iron, copper, or nickel, have been investigated for their catalytic activity in the liquid phase.[7][8]
-
Photocatalysts: Materials like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄) are used to drive the reaction with light energy, often in the presence of an oxidant like H₂O₂.[9]
Q3: What are the common oxidants used, and how do they compare?
A3: The choice of oxidant is critical for reaction efficiency and selectivity. Common oxidants include:
-
Hydrogen Peroxide (H₂O₂): It is considered a "green" oxidant as its primary byproduct is water. It is widely used with various catalytic systems.[10][11]
-
Nitrous Oxide (N₂O): This oxidant is particularly effective with Fe-ZSM-5 catalysts, often leading to high phenol selectivity. It is a byproduct of adipic acid production, making it an economically viable option.[5][12]
-
Molecular Oxygen (O₂): While abundant and inexpensive, its use often requires co-reductants and can lead to lower selectivity due to the formation of various reactive oxygen species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Phenol Yield | - Inefficient catalyst activation or deactivation.- Suboptimal reaction temperature.- Incorrect reactant concentrations.- Poor mass transfer. | - Ensure proper catalyst calcination and activation procedures are followed.- Optimize the reaction temperature; higher temperatures can increase conversion but may decrease selectivity.[13]- Adjust the benzene-to-oxidant ratio; an excess of oxidant can lead to over-oxidation.[14]- Improve stirring or use a reactor designed for better mass transfer. |
| Low Phenol Selectivity (High byproduct formation) | - Phenol Over-oxidation: The primary cause, leading to benzoquinone, catechol, hydroquinone, and tars.[1]- Catalyst Properties: Inappropriate pore size or surface chemistry of the catalyst can lead to the retention and subsequent oxidation of phenol.- Reaction Time: Prolonged reaction times can promote the oxidation of phenol.[13] | - Modify the catalyst surface to be more hydrophobic, which can facilitate the desorption of the more polar phenol product.- Optimize reaction time; shorter reaction times can favor phenol formation.[13]- Employ a solvent that can selectively solvate phenol, removing it from the catalyst surface.- For photocatalytic systems, adding CO₂ can promote phenol desorption. |
| Catalyst Deactivation | - Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[4]- Leaching of Active Species: Loss of active metal ions from the support into the reaction medium.- Structural Collapse: Changes in the catalyst's crystalline structure at high temperatures. | - Regenerate the catalyst through calcination in air to burn off coke deposits.[3]- For hierarchical zeolites, the mesoporous structure can help mitigate deactivation by improving mass transport and reducing coke formation.[4]- Ensure strong anchoring of the active metal species to the support material.- Operate within the recommended temperature range for the specific catalyst to maintain its structural integrity. |
| Inconsistent Results | - Variations in catalyst preparation.- Impurities in reactants or solvents.- Fluctuations in reaction conditions (temperature, pressure, stirring rate). | - Standardize the catalyst synthesis and activation protocol.- Use high-purity reactants and solvents.- Implement precise control over all reaction parameters. |
Quantitative Data Presentation
Table 1: Performance of Various Catalytic Systems for Benzene Hydroxylation.
| Catalyst | Oxidant | Temperature (°C) | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| Fe/ZSM-5 | N₂O | 450 | - | >95 | - | [2] |
| TS-1 | H₂O₂ | 70 | - | 72 | 39 | [6] |
| [NiII(tepa)]²⁺ | H₂O₂ | 60 | - | ~100 | 21 | [7][10] |
| 0.2% Ni-CuWO₄/g-C₃N₄ | H₂O₂ | Sunlight | 98.5 | 82.7 | 81.5 | [15] |
| CuAg@g-C₃N₄ | H₂O₂ | Visible Light | >99 | >99 | - | [16] |
| Fe-M-ZSM-5 | H₂O₂ | - | 42.3 | 92.5 (to dihydroxybenzenes) | - | [17] |
Experimental Protocols
Protocol 1: Benzene Hydroxylation using Fe-ZSM-5 and N₂O
1. Catalyst Preparation (Fe-ZSM-5):
-
A typical synthesis involves dissolving sodium hydroxide (B78521) and a structure-directing agent (SDA) in deionized water.
-
A separate solution of tetraethylorthosilicate (TEOS), aluminum nitrate (B79036) nonahydrate, and iron nitrate nonahydrate in deionized water is prepared.
-
The second solution is added to the first under vigorous stirring to form a gel.
-
The gel is transferred to an autoclave for hydrothermal synthesis.
-
The resulting solid is filtered, washed, dried, and then calcined in air to remove the SDA.
-
The calcined zeolite undergoes ion-exchange with an ammonium (B1175870) nitrate solution, followed by another calcination to obtain the protonated form.[3]
2. Catalytic Reaction:
-
The reaction is typically carried out in a fixed-bed reactor.
-
A specific amount of the Fe-ZSM-5 catalyst (e.g., 100 mg) is loaded into a quartz tube reactor.[3]
-
The catalyst is pre-treated in situ by heating in an inert gas flow.
-
A feed gas mixture of benzene, N₂O, and a carrier gas (e.g., helium) is introduced into the reactor at a controlled flow rate.
-
The reaction is conducted at a specific temperature (e.g., 450 °C).[5][18]
-
The reactor effluent is analyzed online using a gas chromatograph.
Protocol 2: Benzene Hydroxylation using TS-1 and H₂O₂
1. Catalyst Synthesis (TS-1):
-
TS-1 is typically synthesized via a hydrothermal method using a silica (B1680970) source, a titanium source, and a template in an alkaline solution.
2. Catalytic Reaction:
-
The reaction is performed in a batch reactor, such as a 50 mL flask equipped with a reflux condenser.[13]
-
A specific amount of TS-1 catalyst (e.g., 0.15 g) is added to the flask.[6]
-
Benzene (e.g., 5.6 mmol), deionized water (e.g., 40.0 mL), and 30% H₂O₂ (e.g., 0.80 mL) are added to the flask in that order.[6][13]
-
The mixture is heated to the desired reaction temperature (e.g., 70 °C) and stirred for a set duration (e.g., 45 minutes).[6][13]
-
After the reaction, the mixture is cooled to room temperature and the catalyst is separated by filtration.
-
The filtrate is saturated with NaCl and extracted with a suitable solvent like diethyl ether for analysis.[13]
Protocol 3: Product Analysis by Gas Chromatography (GC)
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[17]
-
A capillary column suitable for separating aromatic compounds (e.g., DB-8270D or equivalent) is employed.[19]
-
The injector and detector temperatures are set appropriately (e.g., 250 °C and 280 °C, respectively).[1]
-
A temperature program for the oven is used to achieve good separation of benzene, phenol, and byproducts.
-
Quantification is performed by comparing the peak areas of the analytes in the sample to those of known concentration standards.
Protocol 4: Product Analysis by High-Performance Liquid Chromatography (HPLC)
-
HPLC with a UV detector is a suitable method for quantifying phenol and its hydroxylated byproducts.[20][21]
-
A C8 or C18 reverse-phase column is typically used for separation.[20][21]
-
The mobile phase is often a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid or trifluoroacetic acid.[20][21]
-
The detector wavelength is set to an appropriate value for the analytes (e.g., 280 nm).[20]
-
Quantification is achieved by comparing the peak areas or heights of the analytes to a calibration curve generated from standards.
Visualizations
Reaction Pathway for Benzene Hydroxylation and Over-oxidation
Caption: Simplified reaction pathway for benzene hydroxylation to phenol and subsequent over-oxidation.
Experimental Workflow for Catalytic Benzene Hydroxylation
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. Item - One-step hydroxylation of benzene to phenol using N2O - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. medium.com [medium.com]
- 7. youtube.com [youtube.com]
- 8. Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing direct hydroxylation of benzene to phenol on Fe 1 /PMA single-atom catalyst: a comparative study of H 2 O 2 vs. O 2 -assisted reactions - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00238E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. neist.res.in [neist.res.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NEMI Method Summary - 604 [nemi.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 21. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating hazards in the industrial synthesis of phenol.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the industrial synthesis of phenol (B47542). Below are troubleshooting guides and frequently asked questions (FAQs) to mitigate hazards and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the industrial synthesis of phenol?
A1: The primary hazards stem from the chemical properties of the reactants, intermediates, and the final product, as well as the operating conditions of the synthesis processes. Key hazards include:
-
Phenol: Toxic, corrosive, and can cause severe chemical burns upon skin contact.[1][2] It has an anesthetic effect, so pain may not be immediately felt upon exposure.[1][3] Phenol is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[3][4] Ingestion of as little as one gram can be fatal.[3] Heated phenol produces flammable vapors that are highly toxic and can form explosive mixtures in the air.[2]
-
Cumene (B47948) Hydroperoxide (CHP): A strong oxidizing agent used in the cumene process, it is thermally unstable and can decompose violently, especially when heated or in contact with contaminants like acids, bases, and certain metals.[5][6] This decomposition can lead to a thermal runaway reaction, posing a significant fire and explosion risk.[5]
-
High Temperatures and Pressures: Processes like the Dow and Raschig-Hooker methods operate under high temperatures and pressures, increasing the risk of equipment failure and accidental releases.[7]
-
Runaway Reactions: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture and explosion.[7] Case studies of incidents involving phenol-formaldehyde reactions highlight the severe consequences of runaway reactions.[8][9][10][11][12]
Q2: What are the initial signs of a potential runaway reaction in the cumene process?
A2: Early detection of a potential runaway reaction is critical. Key indicators include:
-
An unexpected and rapid increase in reactor temperature that deviates from the setpoint.
-
A sudden and uncontrolled rise in reactor pressure.
-
Increased vapor generation or foaming in the reactor.
-
Changes in the color or viscosity of the reaction mixture.
-
Failure of the cooling system to maintain the desired temperature.
Q3: What immediate actions should be taken in the event of a phenol spill?
A3: In the event of a phenol spill, immediate and appropriate action is necessary to minimize exposure and contamination.
-
Small Spills (less than 50 ml):
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including neoprene or butyl rubber gloves, chemical goggles, and a lab coat.[1][4]
-
Absorb the spill using an inert material like vermiculite, sand, or absorbent pads.[13] Do not use combustible materials like sawdust.[14]
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[3][13]
-
Clean the spill area with soap and water.[3]
-
-
Large Spills (greater than 50 ml) or spills of heated phenol:
Q4: How should I store cumene hydroperoxide (CHP) safely?
A4: Safe storage of CHP is crucial to prevent decomposition and potential accidents.
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[15]
-
Keep containers tightly closed.[14]
-
Store away from incompatible materials such as strong acids, bases, reducing agents, and metals like copper and lead.[16]
-
Use only non-sparking tools when handling CHP containers.[15]
-
Electrical equipment in the storage area should be explosion-proof.[15]
Troubleshooting Guides
Runaway Reaction Prevention and Response
Issue: Uncontrolled temperature and pressure increase in the reactor during synthesis.
Possible Causes:
-
Failure of the cooling system.
-
Incorrect reactant ratios or feed rates.
-
Contamination of the reaction mixture.
-
Agitator failure leading to localized overheating.
Troubleshooting Steps:
Caption: Troubleshooting workflow for a suspected runaway reaction.
Cumene Hydroperoxide Spill Response
Issue: Accidental spill of cumene hydroperoxide (CHP).
Response Workflow:
Caption: Emergency response workflow for a cumene hydroperoxide spill.
Quantitative Data
Occupational Exposure Limits
| Chemical | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | NIOSH IDLH |
| Phenol | 5 ppm (skin)[17] | 5 ppm (skin)[18] | 5 ppm (skin)[18] | 250 ppm[18] |
| Cumene | 50 ppm (skin)[19] | 50 ppm (skin)[19] | 50 ppm[19] | 900 ppm[19] |
| Acetone | 1000 ppm | 250 ppm | 500 ppm | 2500 ppm |
TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, IDLH: Immediately Dangerous to Life or Health. The "skin" notation indicates that skin absorption is a significant route of exposure.[18]
Personal Protective Equipment (PPE) Recommendations
| Hazard | Task | Recommended PPE |
| Phenol Handling | Preparing solutions, transfers | Chemical splash goggles, face shield, neoprene or butyl rubber gloves, chemical-resistant apron over a lab coat.[1][4] |
| Incidental contact with dilute solutions (<10%) | Double nitrile gloves (8mil or thicker).[4] | |
| Cumene Hydroperoxide Handling | Transfers, sampling | Chemical splash goggles, face shield, chemical-resistant gloves (Teflon recommended), chemical-resistant suit.[15] |
| High-Pressure Operations | Dow and Raschig-Hooker Processes | In addition to standard PPE, consider flame-retardant clothing and hearing protection. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value in Cumene
Objective: To quantify the concentration of hydroperoxides in a cumene sample to assess its hazard potential.
Materials:
-
Cumene sample
-
Chloroform/methanol mixture (2:1, v/v)
-
0.5% NaCl solution
-
30% (w/v) Ammonium (B1175870) thiocyanate (B1210189) solution
-
20 mM Iron (II) chloride solution
-
Spectrophotometer
Procedure:
-
Homogenize 1 gram of the cumene sample in 11 mL of the chloroform/methanol mixture.[9]
-
Filter the homogenate using Whatman No. 1 filter paper.[9]
-
To 7 mL of the filtrate, add 2 mL of 0.5% NaCl solution and vortex for 30 seconds.[9]
-
Centrifuge at 3,000 x g for 3 minutes at 4°C to separate the phases.[9]
-
To 3 mL of the lower phase, add 2 mL of cold chloroform/methanol mixture, 25 µL of 30% ammonium thiocyanate, and 25 µL of 20 mM iron (II) chloride.[9]
-
Allow the reaction mixture to stand for 20 minutes at room temperature.[9]
-
Measure the absorbance at 500 nm using a spectrophotometer.[9]
-
Prepare a standard curve using known concentrations of cumene hydroperoxide to determine the peroxide value in the sample.[9]
Protocol 2: Spectrophotometric Determination of Phenol in Wastewater
Objective: To determine the concentration of phenol in a wastewater sample.
Materials:
-
Wastewater sample
-
Ammonium hydroxide (B78521) (NH₄OH)
-
2% 4-aminoantipyrine (B1666024) solution
-
8% Potassium ferricyanide (B76249) solution
-
Spectrophotometer
Procedure:
-
Take 1 mL of the post-reaction solution (or a diluted sample).[20]
-
Add 5 µL of NH₄OH, 5 µL of 2% 4-aminoantipyrine, and 10 µL of 8% potassium ferricyanide.[20]
-
Mix the solution thoroughly.
-
After 5 minutes, measure the absorbance of the mixture at 510 nm.[20]
-
Compare the absorbance to a calibration curve prepared with known phenol concentrations (e.g., in the range of 5-40 mg/L) to determine the phenol concentration in the sample.[20]
Mandatory Visualizations
Caption: Safe handling workflow for phenol in a laboratory setting.
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CUMENE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ncsp.tamu.edu [ncsp.tamu.edu]
- 8. icheme.org [icheme.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. scribd.com [scribd.com]
- 11. epa.gov [epa.gov]
- 12. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 13. fau.edu [fau.edu]
- 14. echemi.com [echemi.com]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. nj.gov [nj.gov]
- 19. epa.gov [epa.gov]
- 20. Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for phenol synthesized from benzene.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of phenol (B47542) synthesized from benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in phenol synthesized from the cumene (B47948) process?
The cumene process is the most widely used industrial method for synthesizing phenol from benzene.[1][2] During this process, several by-products and impurities are formed that need to be removed to achieve high-purity phenol. These include unreacted starting materials, intermediates, and products from side reactions.[2][3]
Q2: What are the primary techniques for purifying crude phenol?
Several techniques are employed to purify crude phenol, often in combination, to achieve the desired purity level. The most common methods are:
-
Distillation: Fractional distillation is a cornerstone of phenol purification, separating components based on their boiling points.[3][4] Steam distillation can also be used to remove higher boiling impurities.[5]
-
Crystallization: Melt crystallization or freeze crystallization can produce very high-purity phenol crystals (often >99.8%) by gradually cooling the molten phenol.[6][7]
-
Extraction: Liquid-liquid extraction is used to remove specific impurities by partitioning them between the crude phenol and an immiscible solvent.[8][9]
-
Resin Treatment: Crude phenol can be passed through acidic ion-exchange resins, which catalyze the conversion of certain impurities (like α-methylstyrene) into higher-boiling compounds that are more easily separated by subsequent distillation.[3][10]
Q3: How do I choose the most suitable purification technique for my experiment?
The choice of purification method depends on the initial purity of the phenol, the specific impurities present, the desired final purity, and the scale of the operation.
-
For general-purpose purification and removal of volatile impurities, distillation is often sufficient.
-
To achieve very high purity (>99.5%), melt crystallization is an excellent choice.[6]
-
If your crude phenol is contaminated with specific impurities that are difficult to remove by distillation (e.g., azeotropes), a combination of resin treatment followed by distillation or a specific liquid-liquid extraction step may be necessary.[3][8]
Q4: My phenol has a pink or brown color. What causes this, and how can I remove it?
The pink or brown discoloration of phenol is typically due to the presence of oxidized products, such as quinones (e.g., benzoquinone), or polymerized phenol.[4][11] This oxidation can occur over time with exposure to air and light. These colored impurities can usually be effectively removed by distillation, as they are generally less volatile than phenol itself.[4]
Q5: What are the critical safety precautions for handling phenol?
Phenol is highly toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity which can be fatal.[12][13] Always adhere to the following safety protocols:
-
Ventilation: Handle phenol, including solid and solution forms, exclusively within a certified chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, closed-toe shoes, chemical splash goggles, and a face shield if splashing is possible.[15] Use heavy-duty gloves made of neoprene or butyl rubber, as standard nitrile gloves offer limited protection.[14]
-
Emergency Procedures: Ensure immediate and unobstructed access to an emergency shower and eyewash station.[13][16] In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes or apply polyethylene (B3416737) glycol (PEG 300 or 400) if available.[14][16] Seek immediate medical attention for any exposure.[15]
-
Storage: Store phenol in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible substances like oxidizing agents.[12][14]
Troubleshooting Guides
Distillation Issues
Problem: The purity of my distilled phenol is lower than expected.
-
Possible Cause 1: Inefficient Fractionation. The fractionating column may be too short or have inefficient packing, leading to poor separation of components with close boiling points.
-
Solution 1: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations). Ensure a slow and steady distillation rate to allow for proper equilibrium between liquid and vapor phases in the column.
-
Possible Cause 2: Azeotrope Formation. Phenol can form azeotropes (constant boiling point mixtures) with water or other impurities, which prevents separation by simple distillation.
-
Solution 2: Consider using extractive distillation by introducing a solvent that alters the relative volatilities of the components. For instance, water is sometimes added during distillation to aid in the removal of impurities like methyl benzofuran (B130515) (MBF).[5][8]
Problem: My phenol is still colored after distillation.
-
Possible Cause 1: Distillation Temperature Too High. Excessive heating can cause thermal decomposition of phenol or impurities, leading to the formation of colored by-products.
-
Solution 1: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of phenol, minimizing thermal stress and preventing degradation.
-
Possible Cause 2: Contaminants Carried Over. Some colored, high-boiling impurities may have been carried over into the distillate with the last fraction of phenol.[4]
-
Solution 2: Stop the distillation before the distilling flask runs dry. Do not try to collect the very last portion of the liquid. A second distillation of the collected product can further improve purity.
Liquid-Liquid Extraction Issues
Problem: An emulsion has formed, and the aqueous and organic layers will not separate.
-
Possible Cause 1: Vigorous Shaking. Overly aggressive mixing can create a stable emulsion that is difficult to break.
-
Solution 1: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. To break an existing emulsion, try adding a small amount of a saturated brine solution, which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling or allowing the funnel to stand for an extended period may also help.
-
Possible Cause 2: Presence of Surfactant-like Impurities. Some by-products from the synthesis may act as surfactants, stabilizing the emulsion.
-
Solution 2: Try filtering the entire mixture through a bed of glass wool or Celite. In some cases, a centrifugation step can also be effective in separating the layers.
Problem: I am experiencing phase inversion (the aqueous layer is at the bottom).
-
Possible Cause: The density of your aqueous phase is higher than the organic phase. While phenol itself is denser than water, common organic solvents used in extraction may be less dense. However, if the aqueous phase has a high concentration of salts or other solutes, its density can increase significantly.[11]
-
Solution: Use a denser organic solvent system. For example, adding chloroform (B151607) (density ≈ 1.49 g/cm³) to the organic phase will increase its overall density and ensure it remains the bottom layer, preventing phase inversion.[17][18]
Crystallization Issues
Problem: The phenol will not crystallize and remains an oil, even after cooling.
-
Possible Cause 1: Presence of Impurities. High levels of impurities can depress the freezing point of phenol and inhibit crystal formation. Water is a common impurity with this effect.
-
Solution 1: The sample may require further purification by another method, such as distillation, to remove the bulk of the impurities before attempting crystallization again.
-
Possible Cause 2: Supercooling. The molten phenol may have cooled below its freezing point without solidifying (a state known as supercooling).
-
Solution 2: Induce crystallization by "seeding" the supercooled liquid with a tiny crystal of pure phenol. Alternatively, gently scratching the inside surface of the flask with a glass rod at the liquid-air interface can provide a nucleation site for crystal growth.
Data and Protocols
Data Summary
Table 1: Comparison of Common Phenol Purification Techniques
| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | 99% - 99.5% | Good for large volumes; removes most volatile and non-volatile impurities. | Can be energy-intensive; may not separate azeotropes or isomers effectively. |
| Melt Crystallization | Difference in freezing points | > 99.9%[6] | Can achieve very high purity; environmentally friendly (no solvents).[6] | May require multiple stages; can be a slower process. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Variable (used for pre-purification) | Targets specific impurities; can be performed at room temperature. | Requires solvents which must be removed later; risk of emulsion formation.[8][9] |
| Resin Treatment | Catalytic conversion of impurities | Pre-purification step | Effective for removing reactive impurities like olefins and carbonyls.[3] | Resin has a limited lifetime and requires regeneration; can introduce water.[3] |
Table 2: Common Impurities in Crude Phenol from the Cumene Process [2][3]
| Impurity | Chemical Name | Typical Boiling Point (°C) | Reason for Presence |
| Cumene | Isopropylbenzene | 152 | Unreacted starting material |
| AMS | α-Methylstyrene | 165 | Dehydration of an intermediate |
| Acetophenone | Methyl phenyl ketone | 202 | By-product of cleavage reaction |
| 2-MBF | 2-Methylbenzofuran | 197 | By-product from side reactions |
| Mesityl Oxide | 4-Methyl-3-penten-2-one | 130 | By-product from acetone (B3395972) self-condensation |
| Hydroxyacetone | Acetol | 146 | Carbonyl impurity |
Experimental Protocols
Protocol 1: Purification of Phenol by Vacuum Distillation
This protocol describes the purification of crude phenol containing colored, non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude phenol, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Begin stirring (if using a stir bar) and slowly apply the vacuum. A pressure of 10-20 mmHg is typically effective.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions:
-
Discard the initial low-boiling fraction, which may contain water or other volatile impurities.
-
Collect the main fraction of pure phenol at its boiling point corresponding to the applied pressure (e.g., ~70-72 °C at 10 mmHg). The distillate should be colorless.
-
Stop the distillation when the temperature begins to rise sharply or when only a small residue remains in the distilling flask. This residue contains the high-boiling and colored impurities.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and breaking the glassware. Transfer the purified, solidified phenol to an appropriate storage container.
Visualizations
Workflow and Decision Diagrams
// Node Definitions start [label="Crude Phenol\n(Synthesized from Benzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analyze Impurity Profile\n(e.g., GC-MS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; decision_volatile [label="Major Impurities Volatile?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; distillation [label="Fractional / Vacuum\nDistillation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_reactive [label="Reactive Impurities\n(e.g., AMS)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; resin [label="Acidic Resin\nTreatment", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; decision_purity [label="High Purity\n(>99.9%) Required?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization [label="Melt\nCrystallization", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="High-Purity Phenol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> analysis [headlabel=""]; analysis -> decision_volatile; decision_volatile -> distillation [label=" Yes"]; decision_volatile -> decision_reactive [label=" No"]; decision_reactive -> resin [label=" Yes"]; decision_reactive -> distillation [label=" No"]; resin -> distillation [xlabel=" To remove high-boilers"]; distillation -> decision_purity; decision_purity -> crystallization [label=" Yes"]; decision_purity -> final_product [label=" No"]; crystallization -> final_product; }
Caption: Decision workflow for selecting a phenol purification strategy.
// Node Definitions start [label="Colored Phenol Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_check [label="Is the color pink/brown?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Cause: Oxidation\n(Quinone formation)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; other_cause [label="Cause: Other Chromophore\n(Check synthesis by-products)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_distill [label="Primary Solution:\nVacuum Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Was distillation temperature\nkept low?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal_decomp [label="Issue: Thermal Decomposition\n(New colored products formed)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Result: Colorless Phenol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Still Colored", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; alt_solution [label="Alternative: Activated Carbon\nTreatment then Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause_check; cause_check -> oxidation [label=" Yes"]; cause_check -> other_cause [label=" No"]; oxidation -> solution_distill; solution_distill -> check_temp; check_temp -> success [label=" Yes"]; check_temp -> thermal_decomp [label=" No"]; thermal_decomp -> fail; fail -> alt_solution; alt_solution -> success; }
Caption: Troubleshooting guide for colored phenol.
References
- 1. Cumene process - Wikipedia [en.wikipedia.org]
- 2. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gccpo.org [gccpo.org]
- 4. youtube.com [youtube.com]
- 5. US5064507A - Distillation process for recovery of high purity phenol - Google Patents [patents.google.com]
- 6. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 9. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. monash.edu [monash.edu]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Addressing catalyst poisoning in heterogeneous catalysis of benzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the heterogeneous catalysis of benzene (B151609).
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Q1: My catalyst is showing a sudden and significant drop in benzene conversion. What are the likely causes?
A1: A rapid decrease in catalytic activity is often indicative of acute poisoning. The most common culprits are impurities in your feedstock or carrier gas.[1][2] Potential poisons include:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiophene, and carbon disulfide (CS₂) are potent poisons for many metal catalysts (e.g., Ni, Pd, Pt).[1][3][4][5][6][7] They strongly adsorb to and deactivate active metal sites.[4]
-
Nitrogen Compounds: Amines, pyridine, and other nitrogen-containing heterocycles can also act as catalyst poisons.[8][9]
-
Carbon Monoxide (CO): If you are using a synthesis gas stream, CO can compete with benzene for active sites and cause inhibition.[1]
-
Water: In some cases, excess water can lead to catalyst deactivation through mechanisms like sintering or leaching of active components.[10]
Troubleshooting Steps:
-
Analyze Feedstock: Immediately analyze your benzene feedstock and carrier gas for trace impurities.
-
Implement Guard Beds: Consider installing a guard bed upstream of your reactor to remove known poisons.[11]
-
Catalyst Characterization: Characterize the spent catalyst using techniques like Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), or elemental analysis to identify the adsorbed poison.[1][12]
Issue 2: Gradual Decline in Catalyst Performance Over Time
Q2: My catalyst activity is decreasing slowly but steadily over several runs. What could be the reason?
A2: A gradual decline in performance often points towards slower deactivation mechanisms like fouling (coke formation) or slow poisoning from low-concentration impurities.
-
Coke Formation: At elevated temperatures, benzene and its reaction products can polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites and pores.[13][14][15][16]
-
Slow Poisoning: Even low levels of poisons in the feed can accumulate on the catalyst over time, leading to a gradual loss of activity.[11]
Troubleshooting Steps:
-
Reaction Condition Optimization: Adjust reaction parameters such as temperature, pressure, and reactant ratios to minimize coke formation.[11]
-
Catalyst Characterization: Use techniques like Thermogravimetric Analysis (TGA) to quantify coke deposition on the spent catalyst.[11]
-
Regeneration: Implement a regeneration protocol to remove coke or adsorbed poisons.
Frequently Asked Questions (FAQs)
Q3: What are the most common poisons for catalysts used in benzene hydrogenation?
A3: For common benzene hydrogenation catalysts like Nickel, Palladium, and Platinum, the most prevalent and potent poisons are sulfur-containing compounds.[1][3][4][5][7] Thiophene is a frequently cited example of a sulfur-based poison in benzene hydrogenation studies.[3][5][7][17] Nitrogen-containing organic compounds can also act as inhibitors.[8]
Q4: How can I regenerate a catalyst that has been poisoned by sulfur?
A4: Regeneration of a sulfur-poisoned catalyst typically involves a multi-step process to remove the adsorbed sulfur species. The specific conditions will depend on the catalyst and the nature of the sulfur compound.
A general procedure involves:
-
Inert Gas Purge: Purging the reactor with an inert gas (e.g., Nitrogen, Argon) to remove any remaining reactants.
-
Oxidative Treatment: A controlled oxidation, often with air or a dilute oxygen stream at elevated temperatures (e.g., 400-500°C), can convert strongly adsorbed sulfur species to sulfur oxides (SOx), which can then desorb from the catalyst surface.[6]
-
Reduction: Following oxidation, the metal active sites may be in an oxidized state. A reduction step, typically with hydrogen at an appropriate temperature, is necessary to restore the active metallic phase.[6][12]
Q5: What is coke and how does it deactivate my catalyst?
A5: Coke refers to carbonaceous deposits that form on the catalyst surface during reactions involving hydrocarbons at high temperatures.[13][14][16] These deposits can be in the form of polyaromatic hydrocarbons or heavy aliphatic chains.[13] Coke deactivates the catalyst by physically blocking the active sites and pores, preventing reactant molecules from accessing them.[13][15]
Q6: Can I regenerate a coked catalyst?
A6: Yes, coked catalysts can often be regenerated. The most common method is to burn off the coke in a controlled manner using a stream of air or a mixture of an inert gas and oxygen at elevated temperatures.[14] The temperature must be carefully controlled to avoid thermal damage (sintering) to the catalyst.
Quantitative Data
Table 1: Effect of Thiophene Concentration on Benzene Hydrogenation Activity over a Ni-based Catalyst
| Thiophene Concentration (ppm) | Initial Benzene Conversion (%) | Benzene Conversion after 10h on Stream (%) | Activity Loss (%) |
| 0 | 98 | 95 | 3 |
| 5 | 97 | 70 | 28 |
| 10 | 95 | 45 | 53 |
| 20 | 92 | 20 | 78 |
Note: This table presents generalized data to illustrate the trend of catalyst deactivation by a sulfur poison. Actual values will vary depending on the specific catalyst, reaction conditions, and experimental setup.
Table 2: Typical Temperature Ranges for Catalyst Regeneration
| Deactivation Cause | Regeneration Method | Typical Temperature Range (°C) |
| Coke/Fouling | Controlled Oxidation (Air/O₂) | 450 - 600 |
| Sulfur Poisoning | Oxidation followed by Reduction | 400 - 500 (Oxidation), 300 - 450 (Reduction) |
| Reversible Inhibition (e.g., CO) | Thermal Treatment with Inert Gas | 200 - 350 |
Experimental Protocols
Protocol 1: Evaluating Catalyst Susceptibility to a Poison
Objective: To quantify the impact of a specific poison on the catalyst's activity for benzene hydrogenation.
Materials:
-
Catalyst of interest
-
Fixed-bed reactor system
-
Benzene (high purity)
-
Hydrogen (high purity)
-
Poison-containing feedstock (e.g., benzene doped with a known concentration of thiophene)
-
Analytical equipment (e.g., Gas Chromatograph)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Catalyst Activation: Pretreat the catalyst according to the manufacturer's or established protocol (e.g., reduction in flowing hydrogen at a specific temperature).
-
Baseline Activity Measurement: Introduce a feed of pure benzene and hydrogen to the reactor at the desired reaction conditions (temperature, pressure, flow rates). Monitor the benzene conversion using the GC until a stable baseline activity is established.
-
Introduction of Poison: Switch the feed to the poison-containing feedstock. Maintain the same reaction conditions.
-
Monitor Deactivation: Continuously monitor the benzene conversion over time to observe the rate and extent of deactivation.
-
Data Analysis: Plot the benzene conversion as a function of time on stream. Calculate the percentage of activity loss.
Protocol 2: Temperature Programmed Desorption (TPD) of Adsorbed Species
Objective: To identify and quantify adsorbed species on a poisoned catalyst.
Materials:
-
Spent (poisoned) catalyst sample
-
TPD apparatus with a mass spectrometer
-
Inert carrier gas (e.g., Helium, Argon)
Procedure:
-
Sample Preparation: Place a known amount of the spent catalyst in the TPD sample holder.
-
Pre-treatment: Heat the sample in a flow of inert gas at a relatively low temperature (e.g., 100-150°C) to remove any physisorbed water or volatile compounds.
-
Temperature Programming: Ramp the temperature of the sample at a constant rate (e.g., 10°C/min) while maintaining a steady flow of the inert carrier gas.
-
Detection: Monitor the effluent gas stream with the mass spectrometer to detect the desorption of different species as a function of temperature.
-
Data Analysis: The resulting TPD profile will show peaks at specific temperatures corresponding to the desorption of different adsorbed molecules. The area under each peak is proportional to the amount of that species desorbed.
Visualizations
Caption: Mechanism of catalyst poisoning by site blocking.
Caption: General workflow for catalyst regeneration.
Caption: Troubleshooting logic for catalyst deactivation.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfur adsorption and poisoning of metallic catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. youtube.com [youtube.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. diva-portal.org [diva-portal.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Direct Route to a Cornerstone Chemical: A Comparative Guide to Benzene Hydroxylation Catalysts
For researchers, scientists, and drug development professionals, the direct hydroxylation of benzene (B151609) to phenol (B47542) represents a significant leap forward in sustainable chemical synthesis. This guide provides a comparative analysis of various catalytic systems designed for this transformation, supported by experimental data and detailed protocols to inform your research and development efforts.
The traditional cumene (B47948) process for phenol production, a cornerstone of the chemical industry, is energy-intensive and generates byproducts.[1][2][3] Direct hydroxylation of benzene offers a more atom-economical and environmentally benign alternative.[1][3] This guide delves into the performance of several key catalyst types, including photocatalysts, zeolite-based systems, and transition metal complexes, providing a framework for selecting the optimal catalyst for your specific application.
Performance Comparison of Benzene Hydroxylation Catalysts
The efficacy of a catalyst in benzene hydroxylation is primarily evaluated by three key metrics: benzene conversion (%), phenol selectivity (%), and phenol yield (%). The following tables summarize the performance of various catalysts under different reaction conditions as reported in recent literature.
Photocatalytic Systems
Photocatalysis has emerged as a promising green approach for benzene hydroxylation, capable of operating under mild conditions.[1][3] A variety of materials, including semiconductors, polyoxometalates (POMs), graphitic carbon nitride (g-C3N4), and metal-organic frameworks (MOFs), have been investigated for their photocatalytic activity.[1][2]
| Catalyst | Oxidant | Benzene Conv. (%) | Phenol Sel. (%) | Phenol Yield (%) | Reference |
| MIL-100(Fe) | H₂O₂ | 20.1 | 98 | - | [4] |
| MIL-68(Fe) | H₂O₂ | 14 | 90 | - | [4] |
| Fe-Cr-doped TiO₂ | H₂O₂ | 28 | 90 | - | [4] |
| Au-Pd/TiO₂ | O₂ | ~30 | High | - | [3] |
| 2% Pd/MCM-41 | H₂O₂ | 63 | 98 | - | [5] |
| CuAg@g-C₃N₄ | H₂O₂ | - | - | - | [6] |
| NH₂-MIL-88/PMo₁₀V₂ | - | - | - | High | [2] |
| Vanadium-substituted POMs | H₂O₂ | - | - | 50.1 | [2] |
Zeolite-Based Catalysts
Zeolites, with their well-defined pore structures and high surface areas, offer shape-selectivity and can encapsulate active metal centers, preventing leaching and promoting stability.[7][8]
| Catalyst | Oxidant | Benzene Conv. (%) | Phenol Sel. (%) | Phenol Yield (%) | Reference |
| TS-1 | H₂O₂ | - | 72 | 39 | [8] |
| Hierarchical Fe-ZSM-5 | H₂O₂ | 25.5 | 90 | - | [5] |
| FeL-MYZ-5.0 | H₂O₂ | - | - | - | [7] |
Transition Metal-Based Catalysts
Transition metal complexes and supported nanoparticles are widely explored for their catalytic activity in C-H activation. Iron, copper, and vanadium-based catalysts have shown significant promise.[9][10]
| Catalyst | Oxidant | Benzene Conv. (%) | Phenol Sel. (%) | Phenol Yield (%) | Reference |
| [NiII(tepa)]²⁺ | H₂O₂ | - | - | 21 | [11] |
| 4V/MCN-S | H₂O₂ | 38.2 | 96.1 | - | [4] |
| TpBr3Cu(NCMe) | O₂ | - | - | 60 (relative to catalyst) | [12] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for photocatalytic and zeolite-catalyzed benzene hydroxylation.
General Photocatalytic Benzene Hydroxylation
This protocol is a generalized procedure based on common practices in the cited literature.
Materials:
-
Photocatalyst (e.g., MIL-100(Fe), Fe-Cr-doped TiO₂)
-
Benzene
-
Oxidant (e.g., Hydrogen Peroxide, H₂O₂)
-
Solvent (e.g., Acetonitrile, Water)
-
Light Source (e.g., Xe lamp, Mercury lamp)
-
Reaction Vessel (e.g., 50 mL flask, 100 mL high-pressure reactor)
Procedure:
-
Add a specific amount of the photocatalyst to the reaction vessel.
-
Introduce the solvent, benzene, and oxidant into the vessel in the desired molar ratios.[13]
-
Seal the reactor and place it under the light source. For reactions involving gaseous oxidants like O₂, the reactor is pressurized.[13]
-
Stir the reaction mixture continuously at a specific temperature for the designated reaction time (e.g., 1 to 24 hours).[7][13]
-
After the reaction, cool the system to room temperature and depressurize if necessary.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the liquid products using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine benzene conversion, phenol selectivity, and yield.
Benzene Hydroxylation using TS-1 Zeolite Catalyst
This protocol is based on the study by Hu et al.[8]
Materials:
-
TS-1 catalyst
-
Benzene (5.6 mmol)
-
30% Hydrogen Peroxide (0.80 mL)
-
Deionized Water (40 mL)
-
Sodium Chloride (NaCl)
-
Ethyl Ether
-
50 mL flask with a reflux condenser
Procedure:
-
Add 0.15 g of TS-1 catalyst to the 50 mL flask.
-
Add 5.6 mmol of benzene, 40 mL of deionized water, and 0.80 mL of 30% H₂O₂ to the flask.
-
Heat the flask to 70 °C and maintain the reaction for 45 minutes with stirring.
-
After 45 minutes, cool the reaction mixture to room temperature.
-
Filter the mixture to separate the catalyst.
-
Saturate the filtrate with NaCl.
-
Extract the aqueous layer four times with ethyl ether.
-
Analyze the combined organic extracts by GC to quantify the products.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate a proposed photocatalytic mechanism and a general experimental workflow.
Caption: Proposed mechanism for photocatalytic benzene hydroxylation.
Caption: General experimental workflow for benzene hydroxylation.
References
- 1. Recent Advances in the Heterogeneous Photocatalytic Hydroxylation of Benzene to Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Heterogeneous Photocatalytic Hydroxylation of Benzene to Phenol - ProQuest [proquest.com]
- 3. Recent Advances in the Heterogeneous Photocatalytic Hydroxylation of Benzene to Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxylation of Benzene via C-H Activation Using Bimetallic CuAg@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing direct hydroxylation of benzene to phenol on Fe 1 /PMA single-atom catalyst: a comparative study of H 2 O 2 vs. O 2 -assisted reactions - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00238E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Benzene Hydroxylation with Dioxygen Induced by Copper Complexes: Uncovering the Active Species by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Phenol Concentration in Reaction Mixtures: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of phenol (B47542) concentration in reaction mixtures is a critical aspect of process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1] However, a comprehensive understanding of alternative methods is essential for selecting the most appropriate technique based on specific analytical requirements. This guide provides an objective comparison of HPLC with other common methods for phenol quantification—Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible (UV-Vis) Spectrophotometry, and Colorimetric Assays—supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The choice of an analytical method often hinges on its performance characteristics. The following table summarizes key quantitative data for HPLC, GC-MS, UV-Vis Spectrophotometry, and Colorimetric Assays in the context of phenol analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible (UV-Vis) Spectrophotometry | Colorimetric Assays |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Measurement of absorbance of UV-Vis light by phenolic compounds.[3] | Reaction of phenols with a reagent to produce a colored product for spectrophotometric quantification.[4] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L[5] | Low parts-per-trillion (ppt) range[6] | 0.1852 ppm[7] | 0.86 (±0.1) μg/L[8] |
| Limit of Quantification (LOQ) | < 1 mg/L[9] | Low parts-per-billion (ppb) range[6] | 1.0579 ppm[7] | Not explicitly stated, but quantifiable in low µg/L range. |
| Linear Range | 0.02 to 0.9 mg/L[5] | Wide, dependent on detector | 0.05 to 9 mg/L[7] | 0.09 – 2.30 mg·mL-1[10] |
| Analysis Time | < 15 - 60 minutes[5][11] | Can be longer due to run times and sample preparation.[2] | Rapid[12] | 6 - 17 minutes[8] |
| Selectivity | Good, can be enhanced with selective detectors (e.g., MS).[2] | Excellent, provides structural information.[2] | Low, susceptible to interference from other UV-absorbing compounds.[13] | Can be affected by non-phenolic reducing substances (method dependent). |
| Derivatization | Often not required, but can be used to enhance detection.[2] | Frequently required for polar analytes to improve volatility.[2][14] | Not required | Not required |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, UV-Vis Spectrophotometry, and Colorimetric Assays.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a composite of established methods for the analysis of phenolic compounds.[1][11][15]
a. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[11]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and acidified water (e.g., with acetic or phosphoric acid) is common.[11][16]
-
Phenol standard solutions of known concentrations.
-
HPLC grade solvents.
b. Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[17]
c. Chromatographic Conditions:
d. Calibration and Quantification:
-
Prepare a series of phenol standard solutions of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the phenol concentration from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile phenols and may require derivatization.[6][20]
a. Instrumentation and Reagents:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., 5% diphenyl/95% dimethylpolysiloxane).[2]
-
Carrier Gas: Helium.[2]
-
Derivatizing agent (if necessary), such as a silylating agent.[14]
-
Phenol standard solutions.
b. Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate phenols from the reaction mixture.[21][22]
-
If derivatization is required, react the extracted sample with the derivatizing agent according to the manufacturer's protocol to increase volatility.[14]
-
Dissolve the final extract or derivatized sample in a suitable solvent.
c. GC-MS Conditions:
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate compounds.[20]
-
Carrier Gas Flow: Constant flow, typically around 1.0 - 1.5 mL/min.[20]
-
MS Detection: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
d. Calibration and Quantification:
-
Prepare and analyze a series of derivatized (if applicable) phenol standards.
-
Create a calibration curve based on the peak areas of a characteristic ion.
-
Analyze the sample and quantify the phenol concentration using the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry Protocol
This is a rapid method but is less specific than chromatographic techniques.[3][13]
a. Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Solvent for sample dilution (should be transparent in the UV region of interest).
-
Phenol standard solutions.
b. Sample Preparation:
-
Dilute the reaction mixture with a suitable solvent to a concentration that falls within the linear range of the spectrophotometer.
-
The solvent should not interfere with the absorbance of phenol.
c. Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption for phenol (around 270-280 nm).[3]
-
Use the dilution solvent as a blank to zero the instrument.
-
Measure the absorbance of the prepared sample.
d. Calibration and Quantification:
-
Prepare and measure the absorbance of a series of phenol standards.
-
Generate a calibration curve of absorbance versus concentration.
-
Determine the phenol concentration in the sample from its absorbance using the calibration curve.
Colorimetric Assay Protocol
Colorimetric assays involve a chemical reaction that produces a colored product, the intensity of which is proportional to the phenol concentration.
a. Instrumentation and Reagents:
-
Spectrophotometer or plate reader.
-
Colorimetric assay kit for phenolic compounds (e.g., based on coupling with diazonium salts).
-
Reagents as provided in the kit.
-
Phenol standard (often provided in the kit).
b. Assay Procedure:
-
Follow the kit's instructions for sample preparation, which may involve dilution.
-
Add the specified reagents to the sample and standards in a microplate or cuvettes.
-
Allow the color development reaction to proceed for the recommended time.
-
Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 480 nm).
c. Calibration and Quantification:
-
Prepare a standard curve using the provided phenol standard.
-
Plot the absorbance values against the known concentrations of the standards.
-
Determine the phenol concentration in the sample by interpolating its absorbance on the standard curve.
Visualizing Workflows and Decision Making
To further aid in the understanding and selection of these analytical methods, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for HPLC and a decision-making guide for choosing the most suitable method.
Caption: Experimental workflow for phenol concentration validation using HPLC.
Caption: Decision guide for selecting a phenol validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. edinburghanalytical.com [edinburghanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. matec-conferences.org [matec-conferences.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Colorimetric paper bioassay for the detection of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 13. ijset.in [ijset.in]
- 14. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 18. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Analysis of Phenols in Tap Water Using GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. NEMI Method Summary - 528 [nemi.gov]
A Comparative Guide to Phenol Synthesis: Dow's Process vs. Cumene Process
For Researchers, Scientists, and Drug Development Professionals
Phenol (B47542), a foundational aromatic compound, is a critical precursor in the synthesis of a vast array of chemicals and pharmaceuticals, including salicylic (B10762653) acid, the forerunner to aspirin, and various resins and polymers vital to modern materials science. Its industrial production has been dominated by two primary methods: the historic Dow's process and the currently prevalent cumene (B47948) process. This guide provides an in-depth, objective comparison of these two synthetic routes, offering detailed experimental methodologies, quantitative performance data, and visual process workflows to aid researchers in understanding the intricacies of each method.
At a Glance: Dow's vs. Cumene Process
| Parameter | Dow's Process | Cumene Process |
| Raw Materials | Chlorobenzene (B131634), Sodium Hydroxide (B78521) | Benzene (B151609), Propylene (B89431), Air (Oxygen) |
| Reaction Type | Nucleophilic Aromatic Substitution (via Benzyne (B1209423) intermediate) | Friedel-Crafts Alkylation followed by Oxidation and Acid-catalyzed Cleavage |
| Catalyst | None (high pressure/temperature) | Lewis Acid (e.g., Phosphoric Acid) for alkylation; Sulfuric Acid for cleavage |
| Reaction Conditions | High Temperature (350°C) and High Pressure (300 bar) | Alkylation: 250°C, 30 atm; Oxidation: 110-115°C; Cleavage: 70-80°C |
| Overall Yield | ~90-92% | ~85-87% (based on benzene) |
| Key By-products | Diphenyl ether, p-phenyl phenol, Sodium Chloride | Acetone (B3395972) (valuable co-product), Acetophenone (B1666503), α-Methylstyrene |
| Energy Consumption | High (due to extreme conditions) | 23,181 kJ/kg of phenol[1][2] |
| Waste Generation | Significant brine solution (NaCl) | Organic residues, wastewater from washing steps[3] |
| Economic Viability | Largely obsolete due to high energy costs and corrosion issues | Highly economical due to cheap raw materials and valuable acetone co-product.[4] Dominates >95% of global production.[4] |
| Environmental Impact | Concerns over chlorinated aromatics and high energy usage | Generation of organic by-products and wastewater requiring treatment.[3] |
Dow's Process: The Pioneering but Demanding Route
Developed in the early 20th century, the Dow's process was a significant milestone in industrial organic synthesis.[5] It involves the hydrolysis of chlorobenzene with a strong base under severe conditions.
Reaction Mechanism
The reaction proceeds through a benzyne intermediate, a highly reactive species formed by the elimination of hydrogen chloride from chlorobenzene. The hydroxide ion then attacks the benzyne, followed by protonation to yield phenol.
Overall Reaction: C₆H₅Cl + 2NaOH → C₆H₅ONa + NaCl + H₂O C₆H₅ONa + HCl → C₆H₅OH + NaCl
Experimental Protocol (Illustrative Laboratory Scale)
Warning: This process involves extremely high temperatures and pressures and should only be attempted in specialized high-pressure reactors by trained personnel.
Materials:
-
Chlorobenzene
-
Sodium hydroxide (molten or concentrated aqueous solution)
-
Hydrochloric acid (for acidification)
-
High-pressure autoclave reactor
Procedure:
-
A high-pressure autoclave is charged with chlorobenzene and a stoichiometric excess of sodium hydroxide solution (e.g., 10-15% aqueous solution).
-
The reactor is sealed and heated to approximately 350°C while the pressure is increased to around 300 bar.[6]
-
These conditions are maintained for a sufficient residence time to ensure complete reaction.
-
After cooling and depressurization, the resulting sodium phenoxide solution is transferred to a separate vessel.
-
The solution is then carefully acidified with hydrochloric acid to precipitate the phenol.
-
The crude phenol is then purified, typically by distillation, to separate it from by-products such as diphenyl ether and p-phenyl phenol.[7][8]
Process Workflow
Caption: Workflow of the Dow's process for phenol synthesis.
Cumene Process: The Modern Industrial Standard
The cumene process, also known as the Hock process, was developed in the 1940s and has since become the dominant method for phenol production worldwide.[4] Its success lies in the use of inexpensive raw materials and the co-production of acetone, another valuable industrial chemical.
Reaction Mechanism
The process occurs in three main stages:
-
Friedel-Crafts Alkylation: Benzene is alkylated with propylene in the presence of an acid catalyst to form cumene (isopropylbenzene).[4]
-
Oxidation: Cumene is oxidized with air to form cumene hydroperoxide.[9] This is a free-radical chain reaction.
-
Acid-Catalyzed Cleavage: Cumene hydroperoxide is treated with a strong acid (typically sulfuric acid) to yield phenol and acetone.[10]
Overall Reaction: C₆H₆ + CH₃CH=CH₂ → C₆H₅CH(CH₃)₂ (Cumene) C₆H₅CH(CH₃)₂ + O₂ → C₆H₅C(OOH)(CH₃)₂ (Cumene Hydroperoxide) C₆H₅C(OOH)(CH₃)₂ → C₆H₅OH + (CH₃)₂CO (Phenol and Acetone)
Experimental Protocol (Illustrative Laboratory Scale)
Part 1: Synthesis of Cumene
-
Benzene and a Lewis acid catalyst (e.g., solid phosphoric acid) are charged into a reaction vessel equipped with a stirrer and a gas inlet.
-
The mixture is heated to approximately 250°C, and propylene gas is bubbled through the solution under pressure (around 30 atm).[4]
-
The reaction is monitored by gas chromatography (GC) until the desired conversion of benzene is achieved.
-
The catalyst is filtered off, and the crude cumene is purified by distillation.
Part 2: Oxidation of Cumene to Cumene Hydroperoxide
-
Purified cumene is placed in a reaction vessel equipped with a gas inlet and a reflux condenser.
-
The temperature is raised to 110-115°C, and air is bubbled through the liquid.[10]
-
The reaction is typically initiated by a small amount of a radical initiator or by the auto-oxidation of cumene.
-
The progress of the oxidation is monitored by titration to determine the concentration of cumene hydroperoxide.
Part 3: Cleavage of Cumene Hydroperoxide
-
The crude cumene hydroperoxide solution is carefully added to a solution of sulfuric acid in acetone at a controlled temperature of 70-80°C.[10]
-
The reaction is highly exothermic and requires efficient cooling to maintain the temperature.
-
After the reaction is complete, the mixture is neutralized with a base (e.g., sodium carbonate).
-
The resulting mixture of phenol, acetone, and unreacted cumene is then separated by a series of distillations. By-products such as acetophenone and α-methylstyrene are also separated during this stage.[2]
Process Workflow
Caption: Workflow of the cumene process for phenol synthesis.
Head-to-Head Comparison and Concluding Remarks
The Dow's process, while historically significant, is largely outcompeted by the cumene process in the modern chemical industry. The primary drawbacks of the Dow's process are its high energy requirements due to the extreme temperature and pressure, the corrosive nature of the reactants leading to high capital and maintenance costs for equipment, and the generation of a significant amount of saline wastewater.
In contrast, the cumene process operates under milder conditions, utilizes cheaper and more readily available raw materials, and boasts the significant economic advantage of co-producing acetone, a widely used industrial solvent. This makes the cumene process far more economically and environmentally favorable. While the cumene process does generate organic by-products and wastewater that require treatment, modern advancements in catalyst technology and process optimization continue to improve its efficiency and reduce its environmental footprint.
For researchers and professionals in drug development and chemical synthesis, understanding the principles behind both processes provides valuable insight into the evolution of industrial chemistry and the factors that drive the selection of a synthetic route, including feedstock availability, energy costs, and market demand for co-products. The cumene process stands as a prime example of a highly optimized, economically driven chemical process that has shaped the modern chemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. (203r) Production of Phenol From Cumene - Systematic and Efficient Design Method | AIChE [proceedings.aiche.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Cumene process - Wikipedia [en.wikipedia.org]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Dow process (phenol) - Wikipedia [en.wikipedia.org]
- 7. In Dows process for manufacture of phenol PhCl is fused class 11 chemistry CBSE [vedantu.com]
- 8. organic chemistry - Side Products of Dow's process - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Explain the preparation of phenol from cumene class 11 chemistry CBSE [vedantu.com]
- 10. Engineers Guide: Cumene Peroxidation Process for Phenol Production [enggyd.blogspot.com]
A Comparative Guide to the Kinetic Analysis of Benzene Oxidation to Phenol
For Researchers, Scientists, and Drug Development Professionals
The direct oxidation of benzene (B151609) to phenol (B47542) is a cornerstone reaction in industrial chemistry, providing a key intermediate for the synthesis of a vast array of pharmaceuticals, polymers, and other fine chemicals. The traditional cumene (B47948) process, while effective, is a multi-step, energy-intensive method that generates acetone (B3395972) as a co-product. Consequently, extensive research has been dedicated to developing more efficient, selective, and environmentally benign single-step catalytic processes. A thorough understanding of the reaction kinetics is paramount for the optimization of these novel catalytic systems. This guide provides a comparative analysis of the kinetic aspects of various methods for benzene oxidation to phenol, supported by experimental data and detailed protocols.
Comparative Kinetic Data
The following tables summarize key kinetic parameters and performance metrics for different catalytic systems employed in the direct oxidation of benzene to phenol. These values have been compiled from various studies to facilitate a direct comparison of catalyst efficacy under different reaction conditions.
| Catalyst System | Oxidant | Temperature (°C) | Benzene Conversion (%) | Phenol Selectivity (%) | Apparent Activation Energy (Ea) (kJ/mol) | Reference |
| Fe-g-C3N4/SBA-15 | H₂O₂ | 60 | 12.0 (with visible light) | ~100 | Not Reported | [1] |
| V₂O₅–WO₃/TiO₂ | Air | 150-350 | >85 (at 350°C) | Not specified for phenol | 18-32 | [2][3] |
| Modified Titanium Silicalite (TS-1B) | H₂O₂ | 100 | Not directly specified | 94 | Not Reported | [4] |
| Chemically Converted Graphene (CCG) | H₂O₂ | 60 | 18 | 100 | Not Reported | [5][6] |
| Cr₂O₃ | Air | 240-400 | Varies with temp. and residence time | Not specified for phenol | Not Reported | [7] |
| [Ni(II)(tepa)]²⁺ | H₂O₂ | 60 | 21 (yield based on benzene) | High | Not Reported | [8] |
| Pd@Cu/TiO₂ | Air | 25 | Not specified | ~93 | Not Reported | [9] |
Table 1: Comparison of Catalyst Performance in Benzene Oxidation to Phenol. This table presents a summary of benzene conversion, phenol selectivity, and apparent activation energies for various catalytic systems. Note that direct comparison of activation energies should be done with caution due to differing reaction conditions and kinetic models used in the original studies.
| Catalyst | Reaction Order w.r.t. Benzene | Reaction Order w.r.t. Oxidant | Kinetic Model | Reference |
| TEA-PMoV | 1 | 1 (H₂O₂) | Intrinsic Kinetics | [10] |
| Cr₂O₃ | 1 | Not specified | First-order with Arrhenius dependence | [7] |
| V₂O₅–WO₃/TiO₂ | Not explicitly stated | Not explicitly stated | Combined model (mass transport and chemical transformation) | [3][11] |
Table 2: Reaction Orders and Kinetic Models. This table highlights the determined reaction orders for benzene and the oxidant for specific catalysts, along with the proposed kinetic models.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of catalytic performance. Below are representative protocols for key experiments in the kinetic analysis of benzene oxidation to phenol.
Protocol 1: Catalytic Oxidation of Benzene using a Solid Catalyst and H₂O₂
This protocol is a generalized procedure based on studies utilizing heterogeneous catalysts like Fe-g-C3N4.[12]
-
Catalyst Preparation: The Fe-g-C3N4 catalyst is synthesized by mixing dicyandiamide (B1669379) and FeCl₃, followed by calcination. For supported catalysts, a substrate like SBA-15 is introduced during the synthesis.[12]
-
Reaction Setup: A biphasic system is prepared in a sealed reaction vessel. For a typical run, 50 mg of the catalyst is suspended in a mixture of 4 mL of acetonitrile, 0.8 mL of benzene (9 mmol), 4 mL of water, and 0.51 mL of 30 wt% hydrogen peroxide (5 mmol).[12]
-
Reaction Conditions: The reaction mixture is stirred at a constant temperature (e.g., 60 °C) for a specified duration (e.g., 4 hours). For photocatalytic systems, a visible light source (λ > 420 nm) is used to irradiate the reactor.[1]
-
Quenching and Analysis: The reaction is quenched by adding a cold solvent like ethanol. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion of benzene and the selectivity towards phenol and other byproducts.
-
Kinetic Analysis: To determine the reaction kinetics, samples are taken at different time intervals. The concentration of reactants and products is plotted against time to determine the reaction rate. The influence of temperature on the reaction rate is studied to calculate the apparent activation energy using the Arrhenius equation.
Protocol 2: Photocatalytic Oxidation of Benzene
This protocol is representative of studies involving photocatalysts such as TiO₂-based materials.[9]
-
Catalyst Preparation: The photocatalyst (e.g., Pd@Cu nanoarchitecture decorated TiO₂) is synthesized and characterized.
-
Reaction Setup: A four-phase suspension system is created. In a typical experiment, 30 mg of the photocatalyst is dispersed in 10 mL of water, to which 20 mL of benzene is added. The pH is adjusted to 2 using an acid like H₃PO₄.[9]
-
Reaction Conditions: The reaction is carried out at room temperature (25 °C) under irradiation from a 365 nm LED light source.[9]
-
Product Analysis: Aliquots of the aqueous phase are periodically withdrawn, filtered, and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the formation of phenol.
-
Kinetic Data Acquisition: The rate of phenol generation is determined by monitoring its concentration over time. Turnover numbers (TON) and turnover frequencies (TOF) are calculated based on the amount of active sites in the catalyst.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key aspects of benzene oxidation to phenol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V$_{2}$O$_{5}$–WO$_{3}$/TiO$_{2}$ catalyst [comptes-rendus.academie-sciences.fr]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of catalytic oxidation of benzene, n-hexane, and emission gas from a refinery oil/water separator over a chromium oxide catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V$_{2}$O$_{5}$–WO$_{3}$/TiO$_{2}$ catalyst [agris.fao.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Mechanistic Showdown: Benchmarking Phenol Synthesis Routes from Benzene
A comprehensive guide for researchers and chemical industry professionals comparing the predominant industrial methods for phenol (B47542) production from benzene (B151609). This report details the mechanistic pathways, presents comparative performance data, and provides experimental protocols for the Cumene (B47948) Process, Benzene Sulfonation, Chlorobenzene Hydrolysis (Dow and Raschig-Hooker Processes), and the emerging Direct Oxidation route.
Phenol, a cornerstone of the chemical industry, serves as a vital precursor in the synthesis of a vast array of products, from polycarbonates and epoxy resins to pharmaceuticals and detergents. The industrial production of phenol predominantly relies on benzene as a primary feedstock, with several synthetic routes developed over the past century. This guide provides a detailed comparative analysis of the most significant of these routes, offering a mechanistic and quantitative overview to inform research, development, and process selection.
At a Glance: Comparative Performance of Phenol Synthesis Routes
The following table summarizes key quantitative data for the different phenol synthesis routes from benzene, providing a snapshot of their relative efficiencies and operating conditions.
| Parameter | Cumene Process | Benzene Sulfonation | Dow Process (Chlorobenzene) | Raschig-Hooker Process (Chlorobenzene) | Direct Oxidation |
| Overall Yield | High (~85-95%) | Moderate to High (~70-80%) | High (~90%) | Moderate (~70-85% selectivity) | Variable (Lab scale) |
| Phenol Selectivity | High | High | High | High | Variable (Lab scale) |
| Reaction Steps | 3 (Alkylation, Oxidation, Cleavage) | 4 (Sulfonation, Neutralization, Fusion, Acidification) | 2 (Chlorination, Hydrolysis) | 2 (Oxychlorination, Hydrolysis) | 1 |
| Key Intermediates | Cumene, Cumene Hydroperoxide | Benzenesulfonic Acid, Sodium Phenoxide | Chlorobenzene, Sodium Phenoxide | Chlorobenzene | - |
| Co-products | Acetone (significant) | Sodium Sulfite | Sodium Chloride | Hydrochloric Acid (recycled) | Minimal (ideally) |
| Energy Consumption | Moderate to High | High | High | Very High | Potentially Low |
| Operating Pressure | 1-10 atm (Oxidation); Atmospheric (Cleavage) | Atmospheric/Vacuum | High (150-300 atm) | Atmospheric | Variable |
| Operating Temp. | 90-120°C (Oxidation); 60-100°C (Cleavage) | 150-350°C | 350-400°C | 240-450°C | Variable |
| Catalyst | Acid catalyst (Alkylation); Acid (Cleavage) | - | - | Copper/Iron Halides, Silica | Various (e.g., Fe, Cu, V-based) |
| Key Advantage | High yield, mature technology | Established process | High yield | HCl recycling | Single step, "green" potential |
| Key Disadvantage | Acetone market dependence, explosive peroxide intermediate | High energy, waste generation | Harsh conditions, corrosion | Very high energy, corrosion, low conversion per pass | Low conversion/selectivity, catalyst deactivation |
The Cumene Process: The Industrial Workhorse
Accounting for over 95% of global phenol production, the Cumene process, also known as the Hock process, is the dominant industrial route.[1] This three-step process is lauded for its high yield and efficiency, though its economic viability is intrinsically linked to the market demand for its co-product, acetone.
Mechanistic Pathway
The process begins with the Friedel-Crafts alkylation of benzene with propylene (B89431) to form cumene (isopropylbenzene). The cumene is then oxidized with air to produce cumene hydroperoxide. In the final and critical step, the cumene hydroperoxide undergoes an acid-catalyzed rearrangement, known as the Hock rearrangement, to yield phenol and acetone.[2]
References
Comparative reactivity of benzene and substituted benzenes towards hydroxylation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of benzene (B151609) and various substituted benzenes towards hydroxylation, a critical reaction in organic synthesis and drug metabolism. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Comparative Reactivity Towards Hydroxylation
The introduction of a hydroxyl group onto an aromatic ring is a fundamental transformation influenced by the nature of the substituents already present on the benzene ring. The reactivity of the aromatic ring towards hydroxylation is governed by the electron-donating or electron-withdrawing properties of these substituents. Generally, electron-donating groups (EDGs) activate the ring, making it more susceptible to electrophilic attack by hydroxylating agents, while electron-withdrawing groups (EWGs) deactivate the ring.
The following tables summarize quantitative data on the relative reactivity and product distribution for the hydroxylation of various monosubstituted benzenes. It is important to note that direct comparison of absolute values across different studies can be challenging due to varying experimental conditions.
Table 1: Relative Reactivity of Substituted Benzenes to Hydroxylation
| Substrate | Substituent | Substituent Effect | Relative Rate/Yield (Normalized to Benzene) | Hydroxylation Method | Reference |
| Anisole | -OCH₃ | Activating | ~10,000 (for general electrophilic substitution) | General Electrophilic Substitution | [1] |
| Phenol | -OH | Activating | > Toluene > Benzene | Electrophilic Aromatic Substitution | [2] |
| Toluene | -CH₃ | Activating | > Benzene | Iron Complex/H₂O₂ | [3] |
| Benzene | -H | Reference | 1.0 | Fenton's Reagent | [4] |
| Chlorobenzene | -Cl | Deactivating | < Benzene | Electrophilic Aromatic Substitution | [2] |
| Nitrobenzene | -NO₂ | Deactivating | ~1 x 10⁻⁶ (for general electrophilic substitution) | General Electrophilic Substitution | [1] |
Table 2: Product Distribution in the Hydroxylation of Toluene
| Hydroxylation Method | Ortho-cresol (%) | Meta-cresol (%) | Para-cresol (%) | Benzylic Oxidation Products (%) | Reference |
| Iron Complex / H₂O₂ | High selectivity for ortho and para | Low | High selectivity for ortho and para | - | |
| Fenton's Reagent (Fe²⁺/H₂O₂) | 44-53 | 19-24 | 26-32 | - | |
| Cytochrome P450 | Varies with enzyme isoform | Varies with enzyme isoform | Varies with enzyme isoform | Can be significant | [5] |
| Stabilized Fenton Reagent¹ | (o:p ratio ~0.5-1.1) | Low | (o:p ratio ~0.5-1.1) | 50 | [4] |
¹Using [FeII(bpy)₂(²⁺)] and H₂O₂. This system shows a significant degree of side-chain oxidation compared to aromatic hydroxylation for toluene.[4]
Reaction Mechanisms
The hydroxylation of aromatic compounds can proceed through several mechanisms, primarily dependent on the hydroxylating agent. The two most common pathways involve electrophilic aromatic substitution, often mediated by enzymatic systems like cytochrome P450, or radical reactions, as seen with Fenton's reagent.
Cytochrome P450 Catalyzed Hydroxylation
Cytochrome P450 enzymes are a major family of monooxygenases responsible for the metabolism of a vast array of compounds, including many drugs.[5] The catalytic cycle involves the activation of molecular oxygen to form a highly reactive iron(IV)-oxo species (Compound I), which acts as the primary oxidant.[6][7] The hydroxylation of aromatic rings by P450 can proceed via two main pathways:
-
Arene Oxide Pathway (NIH Shift): This mechanism involves the formation of an epoxide intermediate (arene oxide) across a double bond of the aromatic ring. This intermediate then rearranges to form the phenolic product, often accompanied by a 1,2-hydride shift known as the "NIH shift".[8]
-
Direct Electrophilic Attack: In this pathway, the iron(IV)-oxo species directly attacks the electron-rich π-system of the aromatic ring, leading to the formation of a σ-complex intermediate, which then loses a proton to yield the hydroxylated product.[8]
The reactivity and regioselectivity of P450-catalyzed hydroxylation are influenced by both the electronic properties of the substrate and the steric constraints of the enzyme's active site.[5][6]
Fenton's Reagent Hydroxylation
Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, generates highly reactive hydroxyl radicals (•OH). These radicals can readily attack the aromatic ring in a non-selective manner. The generally accepted mechanism involves the following steps:
-
Generation of Hydroxyl Radical: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Addition to the Aromatic Ring: The hydroxyl radical adds to the benzene ring, forming a hydroxycyclohexadienyl radical intermediate.
-
Oxidation to Phenol: The intermediate radical is then oxidized to the corresponding phenol.
The reactivity in Fenton chemistry is less dependent on the electronic nature of the substituents compared to electrophilic reactions, leading to a broader distribution of isomers.[4]
Experimental Protocols
The following are generalized protocols for the hydroxylation of aromatic compounds using Fenton's reagent and a cytochrome P450 enzymatic system.
Hydroxylation using Fenton's Reagent
Objective: To hydroxylate a substituted benzene using Fenton's reagent and analyze the product mixture.
Materials:
-
Substituted benzene (e.g., toluene, anisole, chlorobenzene)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzene and iron(II) sulfate in deionized water.
-
Acidify the solution with sulfuric acid to the desired pH (typically acidic conditions are favored).
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add hydrogen peroxide to the reaction mixture using a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-4 hours).
-
Quench the reaction by adding a solution of sodium hydroxide to neutralize the acid and decompose any remaining hydrogen peroxide.
-
Extract the product mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Analyze the resulting residue by GC-MS to identify and quantify the hydroxylated products.
Enzymatic Hydroxylation using Cytochrome P450
Objective: To perform the in vitro hydroxylation of a substituted benzene using a cytochrome P450 enzyme and analyze the products.
Materials:
-
Purified cytochrome P450 enzyme
-
Cytochrome P450 reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Substituted benzene substrate
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Incubator/shaker
-
Centrifuge
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or small vial containing potassium phosphate buffer, the NADPH regenerating system, and cytochrome P450 reductase.
-
Add the cytochrome P450 enzyme to the mixture.
-
Initiate the reaction by adding the substituted benzene substrate (often dissolved in a minimal amount of a compatible solvent like DMSO).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with shaking for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or by acidification.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis by HPLC or GC-MS to identify and quantify the hydroxylated metabolites.[9][10]
Conclusion
The reactivity of benzene and its substituted derivatives towards hydroxylation is a complex interplay of electronic and steric effects, as well as the nature of the hydroxylating agent. Electron-donating groups generally enhance reactivity and direct hydroxylation to the ortho and para positions, particularly in electrophilic reactions. In contrast, electron-withdrawing groups decrease reactivity. Radical-based hydroxylation methods like the Fenton reaction tend to be less selective. The choice of hydroxylation method will, therefore, depend on the desired product distribution and the sensitivity of the substrate to the reaction conditions. The provided protocols and mechanistic insights serve as a foundation for designing and interpreting experiments in the field of aromatic hydroxylation.
References
- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. stpeters.co.in [stpeters.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic hydroxylation by Fenton reagents (reactive intermediate [Lx+FeIIOOH(BH+)], not free hydroxyl radical (HO.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Trace Phenol Detection in Benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the determination of trace levels of phenol (B47542) in a benzene (B151609) matrix: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: General Workflow for Analytical Method Validation.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of GC-FID, HPLC-UV, and UV-Vis Spectrophotometry for the determination of trace phenol in benzene.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | UV-Vis Spectrophotometry (Colorimetric) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection via UV absorbance. | Formation of a colored complex with a chromogenic reagent, and measurement of the absorbance of visible light. |
| Sample Preparation | Liquid-liquid extraction or direct injection. | Liquid-liquid extraction followed by solvent exchange. | Liquid-liquid extraction into an aqueous phase for color development. |
| Specificity | High. Good separation of phenol from other impurities. | Moderate to High. Potential for co-elution with compounds having similar retention times. | Low. Prone to interference from other phenolic compounds and aromatic amines. |
| Linearity Range | Wide (typically 1 - 100 µg/mL).[1] | Wide (typically 0.05 - 10 µg/mL).[2] | Narrow (typically 0.1 - 10 µg/mL). |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL. | ~0.01 - 0.1 µg/mL.[3] | ~0.2 µg/L (with preconcentration).[4] |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL. | ~0.02 - 0.2 mg/L.[1] | ~0.5 µg/L.[5] |
| Accuracy (Recovery) | Good (typically 90-110%). | Good (typically 95-105%).[6] | Fair to Good (typically 85-115%), matrix dependent. |
| Precision (RSD) | Excellent (<5%).[6] | Excellent (<5%). | Good (<10%). |
| Analysis Time | ~10-20 minutes per sample. | ~15-30 minutes per sample. | ~30-60 minutes per sample (including color development). |
| Advantages | High resolution and specificity. Robust and widely available. | Good sensitivity and selectivity. Can be automated. | Simple, inexpensive instrumentation. |
| Disadvantages | May require derivatization for improved sensitivity of some phenols. | Mobile phase can be expensive. Potential for peak tailing. | Low specificity and prone to interferences. Manual and time-consuming. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is based on a modified approach from EPA Method 8041A for non-aqueous samples.[7][8]
3.1.1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 10 mL of the benzene sample into a 50 mL separatory funnel.
-
Add 10 mL of 0.1 M sodium hydroxide (B78521) solution to the separatory funnel.
-
Shake vigorously for 2 minutes to extract the acidic phenol into the aqueous basic phase. Allow the layers to separate.
-
Drain the lower aqueous layer into a 50 mL beaker.
-
Repeat the extraction of the benzene sample with a fresh 10 mL portion of 0.1 M sodium hydroxide.
-
Combine the aqueous extracts in the 50 mL beaker.
-
Carefully acidify the combined aqueous extract to a pH of approximately 5 with dilute sulfuric acid.
-
Transfer the acidified aqueous solution back to a clean 50 mL separatory funnel.
-
Add 5 mL of dichloromethane (B109758) and shake for 2 minutes to back-extract the phenol into the organic solvent. Allow the layers to separate.
-
Drain the lower dichloromethane layer through a small funnel containing anhydrous sodium sulfate (B86663) into a 10 mL volumetric flask.
-
Repeat the back-extraction with a fresh 5 mL portion of dichloromethane and combine the extracts.
-
Adjust the final volume to 10 mL with dichloromethane. This solution is ready for GC-FID analysis.
3.1.2. GC-FID Conditions
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3.1.3. Experimental Workflow Diagram
Caption: GC-FID Analysis Workflow for Phenol in Benzene.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
This protocol is adapted from standard HPLC methods for phenol analysis.[9][10]
3.2.1. Sample Preparation
The same liquid-liquid extraction procedure as described for GC-FID (Section 3.1.1) is used to extract the phenol from the benzene matrix into an acidic aqueous solution. After acidification, the aqueous extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
3.2.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Detector.
-
Detection Wavelength: 270 nm.
3.2.3. Experimental Workflow Diagram
Caption: HPLC-UV Analysis Workflow for Phenol in Benzene.
UV-Vis Spectrophotometry (Colorimetric Methods)
Two common colorimetric methods are presented: the 4-Aminoantipyrine (B1666024) (4-AAP) method and the Ferric Chloride test.
3.3.1. 4-Aminoantipyrine (4-AAP) Method
This method is based on the reaction of phenols with 4-AAP in the presence of an oxidizing agent to form a colored dye.[11][12]
3.3.1.1. Sample Preparation
-
Perform the liquid-liquid extraction as described in Section 3.1.1 to transfer the phenol into an aqueous phase.
-
Adjust the pH of the aqueous extract to 10.0 ± 0.2 with a buffer solution.
3.3.1.2. Color Development and Measurement
-
To 10 mL of the pH-adjusted aqueous sample, add 0.2 mL of 2% (w/v) 4-aminoantipyrine solution and mix.
-
Add 0.2 mL of 8% (w/v) potassium ferricyanide (B76249) solution and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer against a reagent blank.
3.3.2. Ferric Chloride Test
This is a simpler, but less specific, colorimetric test.
3.3.2.1. Sample Preparation
-
Perform the liquid-liquid extraction as described in Section 3.1.1 to transfer the phenol into an aqueous phase.
-
The final aqueous solution should be neutral.
3.3.2.2. Color Development and Measurement
-
To 5 mL of the neutral aqueous sample, add a few drops of a neutral 1% ferric chloride solution.
-
Observe the formation of a violet, blue, or green color, indicating the presence of phenol.
-
Measure the absorbance at the wavelength of maximum absorbance for the colored complex (typically around 560 nm for phenol) against a reagent blank.
3.3.3. Experimental Workflow Diagram
Caption: Spectrophotometric Analysis Workflow for Phenol in Benzene.
References
- 1. agilent.com [agilent.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. scirp.org [scirp.org]
- 4. Validation of an analytical method for quality control of residual solvents (n-hexane and acetone) in D-002: new active ingredient from beeswax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 8041A [nemi.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote [mtc-usa.com]
A Comparative Guide to Phenol Production: New Catalysts vs. Traditional Methods
Phenol (B47542) is a foundational chemical intermediate, indispensable for the production of a vast array of materials, from polycarbonates and epoxy resins to pharmaceuticals and agrochemicals.[1] For decades, the global demand for phenol has been met predominantly by the multi-step cumene (B47948) process. However, this method's significant energy consumption, reliance on volatile intermediates, and the co-production of acetone (B3395972) have spurred extensive research into more direct, efficient, and sustainable alternatives.[2][3][4] This guide provides an objective comparison between the traditional cumene process and emerging direct catalytic oxidation methods, supported by experimental data, detailed protocols, and process visualizations.
The Traditional Route: The Cumene Process
The cumene process, also known as the Hock process, has been the cornerstone of industrial phenol production for over 70 years, accounting for over 90% of worldwide output.[1][5] It is a three-step method that converts two relatively inexpensive raw materials, benzene (B151609) and propylene (B89431), into two more valuable products, phenol and acetone.[6]
The primary drawbacks of this process include its high energy intensity, the generation of by-products, and safety concerns associated with the formation of the explosive intermediate, cumene hydroperoxide.[2][4] Furthermore, the process economics are intrinsically linked to the market demand for the acetone co-product.[5][6]
The New Frontier: Direct One-Step Catalytic Oxidation
To overcome the limitations of the cumene process, significant research has focused on the direct, one-step oxidation of benzene to phenol.[2][3] This approach is highly desirable from both an economic and environmental standpoint, offering a potentially greener, safer, and more streamlined synthesis.[2] The primary challenge lies in activating the stable benzene ring and selectively hydroxylating it to phenol without over-oxidation to by-products like catechol, hydroquinone, or complete mineralization to CO2.[2]
A variety of new catalytic systems are under investigation, utilizing different oxidants such as hydrogen peroxide (H₂O₂), nitrous oxide (N₂O), and molecular oxygen (O₂).[1][2] These systems are often based on heterogeneous catalysts, which offer advantages like easy separation and reusability.[7]
Data Presentation: Performance Benchmarking
The efficacy of different catalytic systems is evaluated based on benzene conversion, selectivity towards phenol, and overall phenol yield under specific reaction conditions.
Table 1: Performance of New Catalysts in Direct Benzene Oxidation to Phenol
| Catalyst System | Oxidant | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Temperature (°C) | Reference |
| 4V/MCN-S (Vanadium on Mesoporous Carbon Nitride) | H₂O₂ | 38.2 | 96.1 | ~36.7 | Not Specified | [2] |
| Fe-TBAPy (Iron-based MOF) | H₂O₂ | ~69.4 | 92.9 | 64.5 | Not Specified | [2] |
| TS-1 (Titanium Silicalite Zeolite) | H₂O₂ | ~54.2 | 72.0 | 39.0 | Not Specified | [8] |
| Cu-ZSM-5 (Copper-exchanged Zeolite) | Air | Low | High (favored at low Cu loading) | Not Specified | Not Specified | [3] |
| V/Al₂O₃ (Vanadium on Alumina) | O₂ | Not Specified | Not Specified | > 8.0 | Not Specified | [9] |
| Chemically Converted Graphene (CCG) | H₂O₂ | 18.0 | ~100 | ~18.0 | Not Specified | [10] |
| Zeolite (with N₂O) | N₂O | 95.0 | High | Up to 90.0 | 300-450 | [11][12] |
| Mixed Ca-Cu-Hydroxyapatite | O₂/NH₃/H₂O | ~3.0 | 97.0 | ~2.9 | 450 | [1] |
Note: Phenol Yield is often calculated as (Benzene Conversion %) x (Phenol Selectivity %). Data is collated from various sources and experimental conditions may vary.
Mandatory Visualization
Process Workflows and Logical Comparison
The following diagrams illustrate the fundamental differences between the traditional and new methodologies for phenol production.
Caption: Workflow for the traditional multi-step Cumene process.
Caption: Workflow for new one-step direct oxidation methods.
Caption: Logical comparison of production methods.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide generalized methodologies for the processes discussed.
Protocol 1: The Cumene Process (Industrial Synthesis)
-
Step 1: Cumene Production (Alkylation): Benzene and propylene are compressed to approximately 30 atm and heated to 250°C.[6] The mixture is passed over an acidic catalyst, typically a solid phosphoric acid or, more recently, a zeolite catalyst, in a Friedel-Crafts alkylation reaction to produce cumene (isopropylbenzene).[2][6] Excess benzene is often used to limit the formation of polyalkylated by-products.[2]
-
Step 2: Cumene Hydroperoxide Formation (Oxidation): The synthesized cumene is oxidized with air at temperatures between 77-117°C and 1-7 atm pressure.[2] This reaction is autocatalyzed and may be initiated by a radical initiator to form cumene hydroperoxide.[2][6]
-
Step 3: Cleavage to Phenol and Acetone: The cumene hydroperoxide is then cleaved in the presence of an acid catalyst, commonly sulfuric acid, in a process known as the Hock rearrangement.[6] This exothermic reaction yields an equimolar mixture of phenol and acetone.[1] The products are subsequently separated and purified through distillation.
Protocol 2: Direct Benzene Hydroxylation (Generalized Lab-Scale)
This protocol represents a typical liquid-phase oxidation using a heterogeneous catalyst and hydrogen peroxide.
-
Catalyst Preparation: The catalyst (e.g., metal-supported zeolite, MOF) is synthesized and activated according to specific literature procedures. This may involve steps like impregnation, ion exchange, and calcination.[13]
-
Reactor Setup: A batch reactor (e.g., a three-necked flask or a Parr autoclave) is charged with benzene, a solvent (such as acetonitrile (B52724) or water), and a predetermined amount of the solid catalyst.[1][8]
-
Reaction Conditions: The reactor is sealed, and the mixture is heated to the target temperature (e.g., 60-80°C) under constant stirring to ensure a uniform suspension.[2] The reaction may be carried out under atmospheric or elevated pressure.
-
Oxidant Addition: Hydrogen peroxide (H₂O₂) is added to the reactor, often dropwise or via a syringe pump over a set period, to initiate the hydroxylation reaction.[1]
-
Reaction Monitoring and Product Analysis: The reaction is allowed to proceed for a specified duration (e.g., 45 minutes to 6 hours).[8][13] Samples may be withdrawn periodically. Upon completion, the solid catalyst is separated by filtration.[13] The liquid phase is then analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine benzene conversion, phenol selectivity, and the concentration of any by-products.[13][14]
Conclusion
The traditional cumene process remains the industrial workhorse for phenol production due to its maturity and use of low-cost feedstocks. However, its environmental and economic drawbacks are significant. The development of new catalysts for the direct, one-step oxidation of benzene presents a compelling alternative. While many emerging systems demonstrate high selectivity, challenges related to catalyst stability, cost, and achieving high conversion rates under mild conditions must be overcome for industrial-scale implementation.[2][7] Continued research into novel materials like MOFs, advanced zeolites, and stable photocatalysts holds the promise of a more sustainable and efficient future for phenol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aps.anl.gov [aps.anl.gov]
- 4. A Sustainable Process for Phenol Production [innoget.com]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. Cumene process - Wikipedia [en.wikipedia.org]
- 7. Recent Trends in Phenol Synthesis by Photocatalytic Oxidation of Benzene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. US6646167B2 - Method of manufacturing phenol by direct oxidation of benzene - Google Patents [patents.google.com]
- 10. Direct catalytic oxidation of benzene to phenol over metal-free graphene-based catalyst - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. Manufacturing process and uses of phenol [slchemtech.com]
- 12. Phenol [essentialchemicalindustry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Quest for Greener Phenol: A Comparative Analysis of Green Oxidants in Benzene Conversion
A shift towards more sustainable and environmentally benign chemical processes is paramount for the chemical industry. The conversion of benzene (B151609) to phenol (B47542), a cornerstone reaction for the production of numerous chemicals and materials, is traditionally reliant on the energy-intensive and byproduct-heavy cumene (B47948) process. This guide provides a comparative analysis of promising green oxidants—hydrogen peroxide (H₂O₂), nitrous oxide (N₂O), and ozone (O₃)—for the direct, one-step oxidation of benzene to phenol, offering a cleaner and more efficient alternative.
This publication is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering an objective comparison of the performance of these green oxidants, supported by experimental data. We will delve into their respective efficiencies, selectivities, and the catalytic systems that enable their optimal performance.
Performance Data of Green Oxidants
The efficacy of a green oxidant in the direct hydroxylation of benzene is a function of the catalyst employed and the reaction conditions. The following table summarizes key quantitative data from various studies, providing a clear comparison of benzene conversion, phenol selectivity, and phenol yield achieved with hydrogen peroxide, nitrous oxide, and ozone under different catalytic systems.
| Oxidant | Catalyst | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| H₂O₂ | [Ni(II)(tepa)]²⁺ | - | >99 | 21 | [1] |
| H₂O₂ | V-Si-ZSM-22 | - | >99 | 30.8 | [1] |
| H₂O₂ | Copper phthalocyanine | 13.9 | 100 | 13.9 | [1] |
| H₂O₂ | [Cu(tmpa)]²⁺/Al-MCM-41 | - | >99 | - | [2] |
| H₂O₂ | Fe(II) complex with N4 Schiff base ligand | 64 | 98 | 62.7 | [3] |
| H₂O₂ | Fe-Cr-doped TiO₂ (photocatalytic) | 28 | 90 | 25.2 | [3] |
| H₂O₂ | V-g-C₃N₄ | 18.2 | 100 | 18.2 | [4] |
| N₂O | Fe-ZSM-5 | - | - | - | [5][6][7] |
| N₂O | Zn-containing high-silica zeolite | 50-77 | 98-100 | - | [8] |
| N₂O | Hierarchical Fe/ZSM-5 | - | 93.3 | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the conversion of benzene to phenol using the discussed green oxidants.
Benzene Oxidation using Hydrogen Peroxide (H₂O₂) with a Heterogeneous Catalyst
This protocol is based on the use of a vanadium-doped graphitic carbon nitride (V-g-C₃N₄) catalyst.[4]
-
Catalyst Preparation: Graphitic carbon nitride (g-C₃N₄) is synthesized by heating melamine. Subsequently, a vanadium precursor is incorporated into the g-C₃N₄ matrix, followed by calcination to obtain the V-g-C₃N₄ catalyst.
-
Reaction Procedure:
-
In a typical reaction, a specific amount of the V-g-C₃N₄ catalyst is dispersed in a solvent (e.g., acetonitrile) within a reaction vessel.
-
Benzene is then added to the mixture.
-
The reaction is initiated by the dropwise addition of an aqueous solution of hydrogen peroxide (H₂O₂) under constant stirring.
-
The reaction is carried out at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 4 hours).
-
After the reaction, the catalyst is separated by filtration.
-
The liquid products are analyzed using gas chromatography (GC) to determine the conversion of benzene and the selectivity towards phenol.
-
Benzene Oxidation using Nitrous Oxide (N₂O) with a Zeolite Catalyst
This protocol is based on the gas-phase oxidation of benzene over an Fe-ZSM-5 catalyst.[5][7]
-
Catalyst Preparation: An iron-containing ZSM-5 zeolite (Fe-ZSM-5) is prepared using methods such as ion exchange or impregnation of a ZSM-5 support with an iron precursor, followed by calcination.
-
Reaction Procedure:
-
A fixed-bed reactor is loaded with the Fe-ZSM-5 catalyst.
-
A gaseous feed mixture containing benzene, nitrous oxide (N₂O), and an inert gas (e.g., helium) is passed through the catalyst bed.
-
The reaction is conducted at elevated temperatures, typically in the range of 350-450 °C.[5][7]
-
The effluent gas stream is cooled, and the liquid products are collected.
-
The products are analyzed by gas chromatography (GC) to quantify the benzene conversion and phenol selectivity.
-
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing catalyst design and reaction conditions. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the conversion of benzene to phenol using different green oxidants.
Figure 1: Proposed reaction pathway for benzene to phenol conversion using H₂O₂.
References
- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 2. One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. [PDF] Hydroxylation of benzene to phenol using nitrous oxide | Semantic Scholar [semanticscholar.org]
- 7. Item - Hydroxylation of benzene to phenol using nitrous oxide - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. WO2000059852A1 - Method for the oxidation of benzene and/or toluene to phenol and/or cresols - Google Patents [patents.google.com]
- 9. research.rug.nl [research.rug.nl]
Assessing the economic feasibility of different phenol synthesis methods.
Phenol (B47542), a cornerstone of the chemical industry, serves as a precursor in the production of a vast array of materials, from plastics and resins to pharmaceuticals. The economic viability of phenol production is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. This guide provides a comparative analysis of the three primary industrial methods for phenol production: the Cumene (B47948) Process, the Dow Process, and the Raschig-Hooker Process. A thorough examination of their economic feasibility, supported by quantitative data and detailed experimental protocols, is presented to aid researchers, scientists, and drug development professionals in their assessments.
Economic Feasibility at a Glance
The selection of a phenol synthesis method on an industrial scale is a complex decision dictated by factors such as raw material and energy costs, capital investment, process efficiency, and market demand for byproducts. The Cumene Process has emerged as the dominant method globally, primarily due to its high yield and the economic advantage of co-producing acetone (B3395972), a valuable industrial solvent. However, its profitability is sensitive to fluctuations in the acetone market. The Dow and Raschig-Hooker processes, while historically significant, face challenges related to high energy consumption, corrosive environments, and byproduct management.
| Parameter | Cumene Process | Dow Process | Raschig-Hooker Process |
| Primary Raw Materials | Benzene (B151609), Propylene, Air | Chlorobenzene (B131634), Sodium Hydroxide (B78521) | Benzene, Hydrochloric Acid, Air |
| Overall Yield of Phenol | 90-92% | High | 75-85% |
| Selectivity | High | High | 70-85% |
| Co-products/Byproducts | Acetone (approx. 0.6 kg per kg of phenol) | Sodium Chloride | Dichlorobenzenes, Tar |
| Energy Consumption | Moderate (e.g., ~23,181 kJ/kg of phenol)[1] | High | Very High |
| Operating Conditions | Mild to moderate temperature and pressure | High temperature (~350°C) and pressure (~300 atm)[1][2] | High temperatures (up to 450°C)[3] |
| Capital Investment | High (e.g., ~$271 MM for 300,000 tons/yr plant) | High | Very High (due to corrosion-resistant materials) |
| Key Economic Driver | Price of acetone | Price of chlorobenzene and energy | Energy costs and catalyst regeneration |
| Major Drawbacks | Dependence on acetone market | High energy costs, salt waste disposal | High energy consumption, corrosion issues[4] |
Delving into the Methodologies: Experimental Protocols
For laboratory-scale investigations and comparative studies, detailed and reproducible experimental protocols are essential. The following sections outline the methodologies for the three primary phenol synthesis routes.
The Cumene Process: A Two-Step Laboratory Synthesis
The Cumene Process involves the oxidation of cumene to cumene hydroperoxide, followed by the acid-catalyzed cleavage to phenol and acetone.[5]
Step 1: Oxidation of Cumene to Cumene Hydroperoxide
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
Reagents:
-
Cumene
-
Aqueous sodium carbonate solution (to maintain alkaline pH)
-
A radical initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Oxygen or clean, dry air
-
-
Procedure:
-
Charge the flask with cumene and the aqueous sodium carbonate solution.
-
Add a catalytic amount of the radical initiator.
-
Heat the mixture to the desired reaction temperature (typically 85-95°C) with vigorous stirring.
-
Bubble a steady stream of oxygen or air through the reaction mixture.
-
Monitor the reaction progress by periodically taking samples and analyzing for cumene hydroperoxide concentration using iodometric titration.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Separate the organic layer containing cumene hydroperoxide from the aqueous layer.
-
The crude cumene hydroperoxide can be purified by vacuum distillation, although for the subsequent cleavage step, the unreacted cumene is often carried over.
-
Step 2: Acid-Catalyzed Cleavage of Cumene Hydroperoxide
-
Apparatus: A jacketed glass reactor with a mechanical stirrer, a dropping funnel, and a thermometer. The reactor should be connected to a cooling system.
-
Reagents:
-
Crude cumene hydroperoxide (from Step 1)
-
Acetone (as solvent)
-
Concentrated sulfuric acid (catalyst)
-
-
Procedure:
-
Charge the reactor with acetone and the crude cumene hydroperoxide.
-
Cool the mixture to a low temperature (e.g., 40°C) using the cooling jacket.
-
Slowly add a catalytic amount of concentrated sulfuric acid from the dropping funnel while maintaining the temperature below a safe limit (the reaction is highly exothermic).
-
After the addition of the acid, allow the reaction to proceed for a specified time, monitoring the temperature closely.
-
Once the reaction is complete (indicated by the disappearance of peroxide, which can be tested with starch-iodide paper), neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
-
Separate the organic layer.
-
The phenol and acetone can be separated and purified by fractional distillation.
-
The Dow Process: Laboratory-Scale Hydrolysis of Chlorobenzene
The Dow Process involves the high-pressure, high-temperature hydrolysis of chlorobenzene using a strong base.[1][2][6][7]
-
Apparatus: A high-pressure autoclave or a sealed reaction vessel capable of withstanding high temperatures and pressures.
-
Reagents:
-
Chlorobenzene
-
Aqueous sodium hydroxide solution (e.g., 10-15% w/v)
-
Dilute hydrochloric acid (for acidification)
-
-
Procedure:
-
Place the chlorobenzene and the aqueous sodium hydroxide solution into the high-pressure reactor.
-
Seal the reactor and heat it to approximately 350°C. The pressure will rise significantly due to the vapor pressure of the reactants at this temperature.
-
Maintain the reaction at this temperature and pressure for a set duration.
-
After the reaction time, cool the reactor to room temperature and carefully release the pressure.
-
The resulting mixture contains sodium phenoxide.
-
Transfer the reaction mixture to a beaker and acidify it by slowly adding dilute hydrochloric acid with stirring until the solution is acidic (test with litmus (B1172312) paper).
-
Phenol will precipitate out of the solution.
-
The crude phenol can be purified by steam distillation or solvent extraction followed by distillation.
-
The Raschig-Hooker Process: A Two-Stage Laboratory Approach
The Raschig-Hooker process is a two-step method involving the oxychlorination of benzene followed by the hydrolysis of the resulting chlorobenzene.[3][8][9]
Step 1: Oxychlorination of Benzene
-
Apparatus: A fixed-bed catalytic reactor tube made of a corrosion-resistant material, placed inside a tube furnace. A system for feeding gaseous reactants (benzene vapor, hydrogen chloride, and air) is required.
-
Catalyst: A supported copper(II) chloride and iron(III) chloride catalyst (e.g., on alumina).
-
Procedure:
-
Pack the reactor tube with the catalyst.
-
Heat the furnace to the reaction temperature (around 240°C).
-
Vaporize benzene and mix it with a stream of hydrogen chloride gas and air.
-
Pass the gaseous mixture through the heated catalyst bed.
-
The effluent gas stream will contain chlorobenzene, unreacted benzene, water, and other byproducts.
-
Cool the effluent stream to condense the liquid products.
-
Separate the organic layer, which contains chlorobenzene and unreacted benzene.
-
The chlorobenzene can be separated from unreacted benzene by fractional distillation.
-
Step 2: Hydrolysis of Chlorobenzene
-
Apparatus: A similar fixed-bed catalytic reactor setup as in Step 1.
-
Catalyst: A silica-based catalyst.
-
Procedure:
-
Pack the reactor tube with the silica (B1680970) catalyst.
-
Heat the furnace to a high temperature (around 450°C).
-
Vaporize the purified chlorobenzene from Step 1 and mix it with superheated steam.
-
Pass the vapor mixture through the heated catalyst bed.
-
The exiting gas stream will contain phenol, unreacted chlorobenzene, and hydrogen chloride.
-
Cool the effluent to condense the products.
-
Separate the organic layer containing phenol and unreacted chlorobenzene.
-
The phenol can be separated from unreacted chlorobenzene by fractional distillation. The hydrogen chloride can be recovered and recycled.
-
Visualizing the Pathways
To better understand the chemical transformations and experimental workflows, the following diagrams are provided.
Caption: The Cumene Process for phenol and acetone synthesis.
Caption: The Dow Process for phenol synthesis from chlorobenzene.
Caption: The Raschig-Hooker Process for phenol synthesis.
References
- 1. Dow process (phenol) - Wikipedia [en.wikipedia.org]
- 2. 11.4.2 Preparation of phenol : a. From chlorobenzene (Dow Process) : Chlo.. [askfilo.com]
- 3. Raschig–Hooker process - Wikipedia [en.wikipedia.org]
- 4. Raschig-Hooker Process for manufacturing Phenol - Chempedia - LookChem [lookchem.com]
- 5. Preparation of phenol from cumene | Sathee Forum [forum.prutor.ai]
- 6. Preparation of Phenol from Chlorobenzene Describe the method by which ph.. [askfilo.com]
- 7. Convert chloro benzene to phenol class 12 chemistry JEE_Main [vedantu.com]
- 8. scribd.com [scribd.com]
- 9. Write a short note on the following RaschigHooker class 11 chemistry CBSE [vedantu.com]
Safety Operating Guide
Proper Disposal of Benzene and Phenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of benzene (B151609) and phenol (B47542), ensuring the protection of personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of benzene, phenol, and their associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Spill Response
In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
For small spills: Absorb the material with non-combustible absorbents such as sand or earth. Do not use combustible materials like paper towels.[1]
-
For large spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.
For phenol spills, do not wash into the sewer.[2] For benzene spills, do not flush into a confined space like a sewer due to the risk of explosion.[1]
Operational Disposal Plan
The disposal of benzene and phenol is strictly regulated, and they must be treated as hazardous waste. On-site treatment should not be attempted unless the facility has the specific permits and capabilities to do so.[3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use chemically compatible, leak-proof containers with secure screw caps. High-density polyethylene (B3416737) (HDPE) or glass containers are recommended.[3]
-
Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste - Benzene" or "Hazardous Waste - Phenol" and including the specific constituents and their approximate concentrations.[4]
-
-
Waste Accumulation:
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Keep containers tightly closed when not in use.[4]
-
-
Arrange for Pickup and Disposal:
Quantitative Data Summary
The following tables provide a summary of key quantitative data for benzene and phenol, essential for safety and regulatory compliance.
Table 1: Regulatory and Safety Data
| Property | Benzene | Phenol |
| OSHA PEL (8-hr TWA) | 1 ppm[6][7][8] | 5 ppm[1][4] |
| OSHA STEL (15-min) | 5 ppm[6][7] | 15.6 ppm[1] |
| NIOSH REL (10-hr TWA) | 0.1 ppm[9] | 5 ppm[1] |
| NIOSH STEL (15-min) | 1 ppm[9] | - |
| IDLH | 500 ppm[9][10] | 250 ppm[1][2][11] |
| EPA Hazardous Waste Code | D018, F005[5][12][13][14] | U188 |
Table 2: Physical and Chemical Properties
| Property | Benzene | Phenol |
| CAS Number | 71-43-2[10] | 108-95-2[1] |
| Molecular Formula | C₆H₆ | C₆H₅OH |
| Appearance | Clear, colorless liquid[7] | Colorless to light-pink crystalline solid[4] |
| Flash Point | -11 °C (12 °F)[1] | 79 °C (175 °F)[4] |
| Lower Explosive Limit (LEL) | 1.2%[10] | 1.8%[4] |
| Upper Explosive Limit (UEL) | 7.5% | 8.6%[4] |
Experimental Protocols
While routine disposal does not typically require in-lab analysis of waste concentration, certain regulatory or safety assessments may necessitate it. Below are summaries of standard analytical methods for the determination of benzene and phenol in wastewater.
Determination of Benzene in Wastewater by Gas Chromatography (GC)
This method is suitable for determining the concentration of benzene in wastewater samples.
Methodology:
-
Sample Collection: Collect a representative wastewater sample in a sealed container, ensuring no headspace to prevent volatilization.
-
Extraction (if necessary): For low concentrations, a pre-concentration step such as purge and trap or solid-phase microextraction (SPME) may be required.
-
Injection: A known volume of the sample or its extract is injected into a gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a non-polar column like one with a 100% dimethylpolysiloxane phase) which separates benzene from other components based on their boiling points and affinities for the column's stationary phase.[15]
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used to detect and quantify the benzene as it elutes from the column.[16]
-
Quantification: The concentration of benzene is determined by comparing the peak area of the sample to a calibration curve generated from standards of known benzene concentrations.[17]
Determination of Phenol in Wastewater by Spectrophotometry
This method is applicable for the determination of phenol in aqueous samples.
Methodology:
-
Sample Preparation: The wastewater sample may require distillation to remove interferences.
-
Colorimetric Reaction: The distillate is treated with 4-aminoantipyrine (B1666024) at a pH of 10.0 ± 0.2 in the presence of potassium ferricyanide. This reaction forms a colored antipyrine (B355649) dye.[18]
-
Extraction: The colored dye is extracted into a solvent such as chloroform.[18]
-
Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 460 nm).[18]
-
Quantification: The concentration of phenol is determined by comparing the absorbance of the sample to a calibration curve prepared from phenol standards that have undergone the same procedure.[18][19]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of benzene and phenol waste.
Caption: Logical workflow for the proper disposal of benzene and phenol waste.
References
- 1. nj.gov [nj.gov]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]
- 8. workcare.com [workcare.com]
- 9. BENZENE | Occupational Safety and Health Administration [osha.gov]
- 10. Benzene - IDLH | NIOSH | CDC [cdc.gov]
- 11. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 12. media.suweb.site [media.suweb.site]
- 13. wku.edu [wku.edu]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. agilent.com [agilent.com]
- 16. Determination of benzene in wastewater by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 17. amecj.com [amecj.com]
- 18. velp.com [velp.com]
- 19. iosrjournals.org [iosrjournals.org]
Navigating the Risks: A Guide to Handling Benzene and Phenol in the Laboratory
For Immediate Reference: Essential Safety and Handling Protocols for Benzene (B151609) and Phenol (B47542)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with benzene and phenol. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact. The following procedures offer step-by-step guidance for the safe handling, storage, and disposal of these hazardous chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling benzene and phenol. Below is a summary of the required PPE for various tasks.
Recommended PPE for Benzene and Phenol
| PPE Category | Benzene Specifications | Phenol Specifications |
| Hand Protection | Gloves made of Polyvinyl Alcohol (PVA), Viton, or Silver Shield®/4H® are recommended for prolonged contact.[1] Nitrile or PVC gloves may be suitable for incidental contact.[2] | For concentrations >70%, butyl rubber, Viton, Barrier, and Silver Shield gloves offer good resistance.[3] Neoprene and polyvinyl alcohol are suitable for short-term work.[3] Double gloving with nitrile gloves is a recommended practice for dilute solutions.[4] Note that chloroform (B151607) easily penetrates nitrile gloves, so alternative glove materials like ChemTek™ Viton/Butyl gloves should be considered when working with phenol-chloroform mixtures.[4] |
| Eye and Face Protection | Splash-proof safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Chemical splash goggles are required.[3] A face shield should be used in conjunction with goggles when splashes are likely.[4][6] |
| Skin and Body Protection | A lab coat must be worn.[2] For tasks with a higher risk of splashing, an impervious apron over the lab coat is necessary.[5] Wear long pants and closed-toe shoes. | A fully buttoned lab coat is required.[7] If a splash to the body is likely, a butyl rubber or neoprene apron should be worn over the lab coat.[7][8] Closed-toe shoes are mandatory.[6] |
| Respiratory Protection | Work with benzene must be conducted in a chemical fume hood to minimize inhalation exposure.[2] If airborne concentrations exceed permissible limits, appropriate respiratory protection is required.[9] For concentrations above 0.5 ppm, a supplied-air respirator or SCBA is necessary.[1] | Phenol should be handled in a fume hood.[6] For concentrations up to 50 ppm, an air-purifying half-mask respirator with organic vapor cartridges is recommended.[10][11] For higher concentrations, more protective respirators such as powered air-purifying respirators (PAPRs) or self-contained breathing apparatus (SCBA) are required.[10][11] |
Exposure Limits: Understanding the Boundaries
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits to protect workers.
Occupational Exposure Limits for Benzene and Phenol
| Chemical | Agency | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Immediately Dangerous to Life or Health (IDLH) |
| Benzene | OSHA | 1 ppm (8-hour)[5][12] | 5 ppm (15-minute)[5][12] | 500 ppm[1] |
| NIOSH | 0.1 ppm (10-hour)[1][13] | 1 ppm (15-minute)[1][13] | ||
| Phenol | OSHA | 5 ppm (19 mg/m³) (8-hour)[10][14] | - | 250 ppm[10][14] |
| NIOSH | 5 ppm (19 mg/m³) (10-hour)[10][15] | 15.6 ppm (60 mg/m³) (15-minute ceiling)[10][15] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing benzene and phenol is critical to prevent accidental exposure and spills.
Engineering Controls
-
Fume Hood: All work with benzene and phenol must be conducted in a certified chemical fume hood.[2][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Standard Operating Procedures
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for both benzene and phenol.
-
Handling:
-
Storage:
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is crucial.
Spill Response
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Exposure Response
-
Skin Contact:
-
Immediately remove all contaminated clothing.[6]
-
For phenol exposure, wash the affected area with copious amounts of water for at least 15 minutes.[6] Some protocols recommend using polyethylene (B3416737) glycol (PEG) 300 or 400 to decontaminate the skin.[3][19]
-
For benzene exposure, wash the skin with soap and water.[1]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[1]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek immediate medical attention.
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of benzene, phenol, and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
Waste Storage:
-
Waste Disposal:
Chemical Spill Response Workflow
Caption: Workflow for a chemical spill response.
References
- 1. nj.gov [nj.gov]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. umdearborn.edu [umdearborn.edu]
- 5. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]
- 6. monash.edu [monash.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. bp.com [bp.com]
- 10. dnacih.com [dnacih.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 12. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 13. nj.gov [nj.gov]
- 14. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 15. Table 8-1, Regulations and Guidelines Applicable to Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]
- 18. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 19. oehs.tulane.edu [oehs.tulane.edu]
- 20. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 21. youtube.com [youtube.com]
- 22. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
